5-Heptenoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZWAJWFMFMFF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (Z)-5-Heptenoic Acid and (E)-5-Heptenoic Acid for Researchers and Drug Development Professionals
Introduction: 5-Heptenoic acid (C7H12O2, molar mass: 128.17 g/mol ) is an unsaturated fatty acid that exists as two geometric isomers: (Z)-5-Heptenoic acid and (E)-5-Heptenoic acid. The spatial arrangement of the double bond between the fifth and sixth carbon atoms dictates their distinct three-dimensional structures, which in turn can lead to different physicochemical properties and biological activities. This technical guide provides a comprehensive overview of these two isomers, addressing their chemical properties, synthesis, and potential biological relevance. Due to a notable scarcity of direct experimental data for (Z)-5-Heptenoic acid in publicly accessible literature, some properties and synthetic routes are presented based on established principles of organic chemistry and data from structurally related compounds.
Chemical and Physical Properties
A direct comparison of the physicochemical properties of (Z)-5-Heptenoic acid and (E)-5-Heptenoic acid is challenging due to limited data for the (Z)-isomer. However, based on general trends for geometric isomers, we can infer certain characteristics. Typically, the cis (Z) isomer exhibits a lower melting point and a higher boiling point than the trans (E) isomer due to differences in molecular packing and polarity. The boiling point for (E)-5-Heptenoic acid has been reported as 102 - 107 °C at 15 mmHg[1].
Table 1: Comparison of Physicochemical Properties
| Property | (Z)-5-Heptenoic Acid | (E)-5-Heptenoic Acid |
| Molecular Formula | C7H12O2 | C7H12O2 |
| Molar Mass | 128.17 g/mol | 128.171 g/mol [1] |
| CAS Number | Not available | 18776-90-4[1] |
| Boiling Point | Inferred to be slightly higher than the (E)-isomer | 102 - 107 °C (at 15 mmHg)[1] |
| Melting Point | Inferred to be lower than the (E)-isomer | Not available |
| Density | Not available | Not available |
| Refractive Index | Not available | Not available |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for distinguishing the isomers. The coupling constants of the vinylic protons in the 1H NMR spectrum would be a key differentiator, with cis protons typically showing a smaller coupling constant (around 10-12 Hz) compared to trans protons (around 15-18 Hz).
-
Infrared (IR) Spectroscopy: The C=C stretching vibration would appear in the region of 1640-1680 cm-1. The C-H out-of-plane bending vibrations are also diagnostic, with cis isomers showing a band around 675-730 cm-1 and trans isomers showing a band around 960-975 cm-1.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns of a heptenoic acid.
Stereoselective Synthesis
The synthesis of geometrically pure (Z)- and (E)-alkenes is a well-established area of organic chemistry. Specific, detailed protocols for the this compound isomers are not published, but general methodologies can be readily adapted.
Synthesis of (Z)-5-Heptenoic Acid
A common and effective method for the stereoselective synthesis of Z-alkenes is the Wittig reaction using non-stabilized ylides.[2][3][4][5]
Experimental Protocol (Hypothetical):
-
Preparation of the Phosphonium Ylide: A triphenylphosphonium ylide would be prepared by reacting an appropriate alkyl halide with triphenylphosphine, followed by deprotonation with a strong base like n-butyllithium. For the synthesis of (Z)-5-Heptenoic acid, the alkyl halide would need to introduce the ethyl group of the double bond.
-
Wittig Reaction: The resulting ylide would then be reacted with a 5-oxopentanoic acid derivative (e.g., an ester to protect the carboxylic acid). The non-stabilized nature of the ylide would favor the formation of the Z-isomer.
-
Hydrolysis: Subsequent hydrolysis of the ester group would yield (Z)-5-Heptenoic acid.
Another potential route involves the partial reduction of an alkyne using Lindlar's catalyst.[6]
Synthesis of (E)-5-Heptenoic Acid
The synthesis of E-alkenes can be achieved through various methods, including the Horner-Wadsworth-Emmons (HWE) reaction or the Julia olefination . The HWE reaction, which utilizes phosphonate (B1237965) carbanions, generally favors the formation of the E-isomer.[5]
Experimental Protocol (Hypothetical):
-
Preparation of the Phosphonate Ester: A phosphonate ester would be prepared from an appropriate alkyl halide.
-
Horner-Wadsworth-Emmons Reaction: The phosphonate ester would be deprotonated with a base to form a phosphonate carbanion, which would then react with a 5-oxopentanoic acid derivative. This reaction typically yields the E-alkene with high stereoselectivity.
-
Hydrolysis: Subsequent hydrolysis of the ester would yield (E)-5-Heptenoic acid.
Alternatively, dissolving metal reduction (e.g., sodium in liquid ammonia) of a corresponding alkyne would also yield the E-alkene.[6]
Biological Activities and Signaling Pathways (Inferred)
Direct experimental evidence for the biological activities of (Z)- and (E)-5-Heptenoic acid is lacking. However, based on the known roles of other short-chain fatty acids (SCFAs) and the influence of fatty acid unsaturation, we can infer potential biological functions. SCFAs are known to be important signaling molecules that can influence various physiological processes, including inflammation, metabolism, and gut health.[7][8][9][10][11]
Potential Mechanisms of Action:
-
Modulation of Membrane Properties: The presence of a double bond in this compound will influence its incorporation into cell membranes, thereby affecting membrane fluidity.[12][13][14][15] Unsaturated fatty acids generally increase membrane fluidity, which can modulate the function of membrane-bound proteins such as receptors and enzymes.[16] It is plausible that the Z-isomer, with its kinked structure, would have a more pronounced effect on increasing membrane fluidity compared to the more linear E-isomer.
-
Interaction with G-Protein Coupled Receptors (GPCRs): SCFAs are known to activate specific GPCRs, such as FFAR2 (GPR43) and FFAR3 (GPR41).[7][8] These receptors are involved in a variety of signaling cascades that regulate inflammatory responses and metabolic processes. It is conceivable that the this compound isomers could act as agonists or antagonists at these or other related receptors.
-
Metabolic Effects: SCFAs can be metabolized by cells and influence energy homeostasis. They have been shown to affect glucose and lipid metabolism.[10][11] The different geometries of the (Z) and (E) isomers could lead to differential recognition by metabolic enzymes, resulting in distinct metabolic fates and downstream effects.
Table 2: Potential Biological Activities (Inferred)
| Biological Process | Potential Effect of (Z)-5-Heptenoic Acid | Potential Effect of (E)-5-Heptenoic Acid |
| Membrane Fluidity | Likely to increase membrane fluidity to a greater extent. | Likely to have a lesser effect on increasing membrane fluidity compared to the (Z)-isomer. |
| Inflammation | May modulate inflammatory responses via GPCR signaling. | May modulate inflammatory responses via GPCR signaling, potentially with different potency or efficacy. |
| Metabolism | Could influence glucose and lipid metabolism. | Could influence glucose and lipid metabolism, potentially through different pathways or with different efficiencies. |
Experimental Protocols for Analysis
For researchers investigating the biological effects of these isomers, standardized protocols for fatty acid analysis are essential.
Experimental Protocol: Analysis of Cellular Fatty Acid Composition
-
Lipid Extraction: Cellular lipids can be extracted using the Folch method, which employs a chloroform:methanol solvent system.[17]
-
Transesterification: The extracted lipids are then transesterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The resulting FAMEs are analyzed by GC-MS to separate and identify the different fatty acids based on their retention times and mass spectra.[19][20] This technique can effectively separate the (Z) and (E) isomers of this compound.
Conclusion and Future Directions
While (E)-5-Heptenoic acid is a known chemical entity with some available data, its geometric isomer, (Z)-5-Heptenoic acid, remains largely uncharacterized in the scientific literature. This guide has provided a framework for understanding the potential properties and synthesis of both isomers based on established chemical principles. The inferred biological activities highlight the need for further research to elucidate the specific roles of these molecules in cellular processes. Future studies should focus on the stereoselective synthesis and subsequent biological evaluation of both (Z)- and (E)-5-Heptenoic acid to determine their effects on cell signaling, metabolism, and inflammation. Such research will be crucial for understanding their potential as research tools or as starting points for drug development.
References
- 1. (E)-5-Heptenoic acid|lookchem [lookchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 6. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Short-chain fatty acids in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry [frontiersin.org]
- 10. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]
- 11. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipotype.com [lipotype.com]
- 15. Effect of changes in the composition of cellular fatty acids on membrane fluidity of Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. who.int [who.int]
- 19. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 20. mdpi.com [mdpi.com]
Spectroscopic Analysis of 5-Heptenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 5-heptenoic acid, a seven-carbon unsaturated carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a comprehensive set of predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document also outlines detailed experimental protocols for acquiring such data and visualizes key processes through diagrammatic representations.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on empirical data and spectral databases for similar aliphatic carboxylic acids and unsaturated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~5.4-5.6 | Multiplet | 2H | -CH=CH- |
| ~2.35 | Triplet | 2H | -CH₂-COOH |
| ~2.0-2.1 | Multiplet | 2H | =CH-CH₂- |
| ~1.7-1.8 | Multiplet | 2H | -CH₂-CH₂-COOH |
| ~0.95 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~179-180 | -COOH |
| ~130-132 | -CH=C H- |
| ~123-125 | -C H=CH- |
| ~33-35 | -C H₂-COOH |
| ~31-33 | =CH-C H₂- |
| ~23-25 | -C H₂-CH₂-COOH |
| ~13-15 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for both the carboxylic acid and the alkene functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~3020 | Medium | =C-H stretch (alkene) |
| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1655 | Weak-Medium | C=C stretch (alkene) |
| ~1410 | Medium | O-H bend (in-plane) |
| ~1280 | Medium | C-O stretch |
| ~965 | Medium | =C-H bend (out-of-plane, trans) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted m/z Peaks and Major Fragments for this compound
| m/z | Fragment Ion | Description |
| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 111 | [M - OH]⁺ | Loss of hydroxyl radical |
| 83 | [M - COOH]⁺ | Loss of carboxyl radical |
| 60 | [C₂H₄O₂]⁺˙ | McLafferty rearrangement product |
| 45 | [COOH]⁺ | Carboxyl cation |
| 41 | [C₃H₅]⁺ | Allylic cation |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a drop of neat this compound directly onto the ATR crystal.
-
Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound in mass spectrometry.
Navigating the Physicochemical Landscape of 5-Heptenoic Acid: A Technical Guide to Solubility and Stability
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the solubility and stability of 5-heptenoic acid. In the absence of extensive direct experimental data for this specific isomer, this document leverages data from its structural analogs and established principles of organic chemistry to provide a predictive and practical framework for its handling and use.
Physicochemical Properties: A Comparative Overview
Direct experimental data on this compound is not extensively available in public literature. To provide a useful physicochemical context, the following table summarizes the known properties of its structural isomers, 2-heptenoic acid and 6-heptenoic acid, as well as its saturated counterpart, heptanoic acid. These analogs offer valuable insights into the expected properties of this compound.
| Property | 2-Heptenoic Acid | 6-Heptenoic Acid | Heptanoic Acid (Saturated Analog) | This compound (Predicted) |
| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ | C₇H₁₄O₂ | C₇H₁₂O₂ |
| Molecular Weight ( g/mol ) | 128.17 | 128.17 | 130.18 | 128.17 |
| Boiling Point (°C) | 226-228 @ 760 mmHg[1] | 222-224 @ 760 mmHg[2] | 222.2-223 @ 760 mmHg[3] | Expected to be in a similar range, likely slightly lower than heptanoic acid due to the double bond. |
| Melting Point (°C) | -19[1] | -6.5[2][4] | -10.5 | Expected to be a liquid at room temperature, with a melting point likely between that of its isomers. |
| Density (g/mL) | 0.950-0.954 @ 20°C[1] | 0.946 @ 25°C[2] | 0.918 @ 25°C | Expected to be slightly less dense than water, with a value between its isomers. |
| Water Solubility | 2389 mg/L @ 25°C (estimated)[1] | Data not available | 0.2419 g/100 mL @ 15°C[3] | Predicted to have low water solubility, similar to or slightly higher than heptanoic acid. |
Solubility Profile of this compound
The solubility of a carboxylic acid is governed by the polarity of its carboxyl group and the nonpolar nature of its hydrocarbon chain.[5][6] Carboxylic acids with one to four carbon atoms are miscible with water, while solubility decreases as the carbon chain lengthens.[7][8]
Predicted Solubility of this compound:
-
Water: Due to its seven-carbon chain, this compound is expected to be sparingly soluble in water. The polar carboxyl group can engage in hydrogen bonding with water, but the hydrophobic alkyl chain limits its miscibility.[7][8]
-
Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Like other carboxylic acids, this compound will be soluble in dilute aqueous bases.[9] The base deprotonates the carboxylic acid to form a highly polar and water-soluble carboxylate salt. This property is a key characteristic for separating carboxylic acids from other organic compounds.[9]
-
Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone, DMSO, DMF): this compound is predicted to be soluble in polar organic solvents.[3] The principle of "like dissolves like" suggests that the polarity of the carboxyl group will allow for favorable interactions with these solvents.
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar hydrocarbon chain of this compound suggests it will be soluble in nonpolar organic solvents.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a liquid carboxylic acid like this compound. This method is based on the shake-flask method, which is a reliable technique for assessing solubility.
Materials:
-
This compound
-
Selected solvents (e.g., water, 5% NaOH, 5% NaHCO₃, ethanol, hexane)
-
Small, sealable test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes
-
Centrifuge (optional)
-
pH meter or pH paper
Procedure:
-
Preparation: Add a known volume (e.g., 1 mL) of the chosen solvent to a test tube.
-
Addition of Solute: Add a small, accurately weighed amount of this compound to the solvent.
-
Equilibration: Seal the test tube and agitate it vigorously using a vortex mixer for a set period (e.g., 1-2 minutes). For poorly soluble compounds, longer equilibration times at a constant temperature may be necessary.
-
Observation: Visually inspect the solution for any undissolved droplets or layers. If the compound has dissolved, continue adding small, known amounts of this compound until saturation is reached (i.e., undissolved material persists after agitation).
-
Quantification (for precise solubility):
-
Once saturation is achieved, centrifuge the sample to separate the excess solute.
-
Carefully extract a known volume of the supernatant.
-
Determine the concentration of this compound in the supernatant using an appropriate analytical technique (e.g., titration, GC-MS, HPLC).
-
-
pH Measurement (for aqueous solutions): For water-soluble fractions, measure the pH to confirm the acidic nature of the compound. For solutions in aqueous base, confirm a basic pH.
Caption: Workflow for determining the solubility of this compound.
Stability Profile and Potential Degradation Pathways
The stability of unsaturated fatty acids is influenced by factors such as temperature, pH, light, and the presence of oxygen. The double bond in this compound is a potential site for degradation.
Predicted Stability of this compound:
-
Thermal Stability: While generally stable at room temperature, elevated temperatures can promote degradation. Non-oxidative thermal degradation of unsaturated fatty acids can lead to dimerization and polymerization.[10]
-
pH Stability: Carboxylic acids are generally stable in acidic to neutral pH. However, at high pH, especially when heated, degradation can be accelerated.
-
Oxidative Stability: The presence of a double bond makes this compound susceptible to oxidation. The ease of radical formation increases with the degree of unsaturation.[11] Autoxidation can be initiated by heat, light, or metal ions and proceeds via a free radical mechanism, leading to the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products, including aldehydes and ketones.[12][13]
-
Photostability: Exposure to UV light can initiate photolytic reactions and accelerate oxidative degradation.
Potential Degradation Pathways:
The primary degradation pathway for this compound is likely to be oxidation at the C5-C6 double bond. This can lead to the formation of various degradation products.
Caption: Simplified overview of the potential oxidative degradation of this compound.
Experimental Protocol for Stability Testing
A comprehensive stability study for this compound should evaluate the impact of various environmental factors over time.
Materials:
-
Pure this compound
-
Appropriate containers (e.g., sealed glass vials, amber vials for photostability)
-
Environmental chambers with controlled temperature and humidity
-
Light source for photostability testing (ICH compliant)
-
Analytical instrumentation (e.g., HPLC, GC-MS) for quantifying the parent compound and detecting degradation products.
Procedure:
-
Sample Preparation: Aliquot pure this compound into a series of clean, inert containers. For solution stability, prepare solutions in relevant solvents.
-
Storage Conditions: Store the samples under various conditions, including:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
Photostability: Exposure to a controlled light source.
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change, precipitation, etc.
-
Assay: Quantification of the remaining this compound.
-
Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.
-
-
Data Evaluation: Plot the concentration of this compound versus time for each storage condition to determine the degradation rate and estimate the shelf-life.
Caption: General workflow for conducting a stability study on this compound.
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, based on the properties of its structural analogs and established chemical principles. While direct experimental data remains limited, the provided protocols offer a robust framework for researchers to determine these critical parameters empirically. A thorough understanding of its physicochemical properties is paramount for the successful application of this compound in research and development.
References
- 1. 2-heptenoic acid, 18999-28-5 [thegoodscentscompany.com]
- 2. 6-ヘプテン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid Composition as a Predictor for the Oxidation Stability of Korean Vegetable Oils with or without Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Heptenoic Acid: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Heptenoic acid, a monounsaturated fatty acid with the chemical formula C₇H₁₂O₂, has been identified in the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, natural occurrence, and physicochemical properties. While information on its specific biological activities and role in signaling pathways remains limited, this document lays the groundwork for future research by consolidating available data and outlining potential avenues for investigation.
Introduction
Fatty acids are fundamental building blocks of lipids and play crucial roles in biological systems, serving as energy sources, structural components of cell membranes, and signaling molecules. While saturated and long-chain unsaturated fatty acids have been extensively studied, shorter-chain unsaturated fatty acids such as this compound represent a less explored area of research. Understanding the origins, natural distribution, and biological functions of such molecules is essential for uncovering novel therapeutic targets and developing new pharmaceuticals. This guide synthesizes the current, albeit limited, information on this compound to serve as a foundational resource for the scientific community.
Discovery and Synthesis
Natural Occurrence
To date, the documented natural occurrence of this compound is sparse. The primary identified source is the plant species Stereospermum colais.[1]
Table 1: Natural Sources of this compound
| Kingdom | Species | Part of Organism | Reference |
| Plantae | Stereospermum colais | Not Specified | [1] |
Phytochemical analyses of Stereospermum colais have revealed the presence of various classes of compounds, including flavonoids, alkaloids, quinones, cardiac glycosides, terpenoids, and tannins.[2][3][4][5] However, the specific study detailing the isolation and identification of this compound from this plant is not extensively detailed in the public domain. Further research is required to identify other potential natural sources of this compound across different biological kingdoms.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | (5E)-hept-5-enoic acid |
| CAS Number | 18776-90-4 |
| Boiling Point | 102 - 107 °C (at 15 mmHg) |
Note: The boiling point is provided at reduced pressure. Data for melting point and density are not consistently reported.
Experimental Protocols
General Extraction and Isolation of Fatty Acids from Plant Material
A general workflow for the extraction and isolation of fatty acids from a plant source like Stereospermum colais would typically involve the following steps:
Figure 1. A generalized workflow for the extraction and analysis of fatty acids from plant material.
Protocol Details:
-
Homogenization: The plant material is ground and homogenized in a suitable organic solvent mixture to disrupt cell walls and facilitate lipid extraction.
-
Lipid Extraction: A biphasic solvent system (e.g., chloroform/methanol/water) is used to separate the total lipid extract from other cellular components.
-
Saponification: The lipid extract is treated with a strong base (e.g., KOH in methanol) to hydrolyze triacylglycerols and other esters, releasing the fatty acids as salts.
-
Acidification: The saponified mixture is acidified to protonate the fatty acid salts, converting them into their free acid form.
-
Extraction of Free Fatty Acids: The free fatty acids are then extracted from the aqueous phase using a nonpolar solvent.
-
Derivatization (Optional but Recommended for GC): For analysis by Gas Chromatography (GC), the fatty acids are often converted to more volatile esters, typically fatty acid methyl esters (FAMEs), by reaction with a methylating agent (e.g., BF₃ in methanol).
-
Analysis: The resulting fatty acid (or FAME) mixture is analyzed by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for identification and quantification.
Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The retention time of the this compound derivative on the GC column and its mass spectrum (fragmentation pattern) would be compared to that of an authentic standard for positive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, including the position of the double bond and the stereochemistry (E/Z isomerism), by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information in the scientific literature regarding the biological activity of this compound. No studies have been identified that investigate its pharmacological effects or its involvement in any cellular signaling pathways.
Given its structure as a medium-chain unsaturated fatty acid, several hypothetical areas of investigation could be pursued:
-
Metabolic Studies: Investigating its potential as an energy substrate and its metabolic fate within cells.
-
Antimicrobial Activity: Many fatty acids exhibit antimicrobial properties.
-
Cell Signaling: Exploring its potential to act as a signaling molecule, for instance, by binding to cell surface or nuclear receptors, or by being incorporated into signaling lipids.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on known fatty acid signaling mechanisms.
Figure 2. A hypothetical signaling cascade for this compound based on known fatty acid receptor activation.
Future Directions
The current body of knowledge on this compound is nascent, presenting numerous opportunities for further research:
-
Discovery and Synthesis: Historical literature searches may yet uncover details of its original discovery. The development and publication of a robust, stereospecific synthesis for both (E)- and (Z)-5-heptenoic acid would be highly valuable for future biological studies.
-
Expanded Natural Source Screening: A broader screening of plants, fungi, bacteria, and marine organisms for the presence of this compound is warranted to better understand its distribution in nature.
-
Isolation and Characterization: Detailed protocols for the isolation of this compound from Stereospermum colais should be developed and published, including comprehensive spectroscopic data (NMR, MS, IR) to confirm its structure and stereochemistry.
-
Biological Activity Studies: A wide range of in vitro and in vivo assays should be conducted to explore its potential antimicrobial, anti-inflammatory, anticancer, and metabolic effects.
-
Signaling Pathway Elucidation: Investigations into its ability to bind to and activate known fatty acid receptors (e.g., GPR40, GPR120) or other cellular targets are crucial to understanding its potential as a signaling molecule.
Conclusion
This compound is a naturally occurring fatty acid with a currently limited but intriguing profile. Its identification in Stereospermum colais provides a starting point for further investigation into its biosynthesis, distribution, and biological significance. This guide has summarized the available data and highlighted the significant gaps in our understanding. It is hoped that this will stimulate further research into this potentially important biomolecule, ultimately leading to a clearer picture of its role in nature and its potential applications in medicine and biotechnology.
References
5-Heptenoic Acid: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of 5-heptenoic acid, a monounsaturated fatty acid of interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, synthesis, analytical methods, and potential biological significance, with a focus on its emerging role as a potential modulator of cellular signaling pathways.
Core Chemical Data
This compound is a seven-carbon unsaturated carboxylic acid. Several isomers exist, differing in the position and geometry of the double bond. The molecular formula for all isomers is C₇H₁₂O₂.
| Isomer Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| (E)-5-Heptenoic acid | 18776-90-4 | C₇H₁₂O₂ | 128.17 |
| (Z)-5-Heptenoic acid | 67330-59-8 | C₇H₁₂O₂ | 128.17 |
| 6-Heptenoic acid | 1119-60-4 | C₇H₁₂O₂ | 128.17 |
| 2-Heptenoic acid | 18999-28-5 | C₇H₁₂O₂ | 128.17 |
| hept-5-enoic acid | 3593-00-8 | C₇H₁₂O₂ | 128.17 |
Physicochemical Properties
Key physicochemical data for heptenoic acid isomers are summarized below. These properties are crucial for understanding the compound's behavior in experimental settings.
| Property | (E)-5-Heptenoic acid | 6-Heptenoic acid | 2-Heptenoic acid |
| Boiling Point | 102-107 °C (15 mmHg)[1] | 116-117 °C (15 Torr) | 226-228 °C (760 mmHg) |
| Melting Point | - | -6.5 °C | -19 °C |
| Density | - | 0.9500 g/cm³ (20 °C) | 0.950-0.954 g/cm³ (20 °C) |
| Refractive Index | - | - | 1.447-1.457 (20 °C) |
Synthesis and Experimental Protocols
General Synthesis Approaches
Several powerful olefination reactions can be employed for the stereoselective synthesis of this compound isomers.
-
Wittig Reaction: This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a suitable phosphonium (B103445) salt would be reacted with a base to form the ylide, which would then react with an appropriate aldehyde. The stereochemical outcome (E or Z) can be influenced by the nature of the ylide and the reaction conditions.
-
Julia Olefination: This method provides a route to alkenes from phenyl sulfones and aldehydes or ketones. The Julia-Kocienski olefination, a modification of this reaction, is known for its high E-selectivity.
-
Cross-Metathesis: This catalytic reaction allows for the formation of a new double bond by combining two different alkenes. To synthesize this compound, a suitable terminal alkene could be reacted with another alkene bearing the carboxylic acid functionality in the presence of a ruthenium catalyst.
Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general protocol for the analysis of short-chain fatty acids, which can be adapted for this compound.
Sample Preparation (Derivatization):
-
To a sample containing this compound, add an internal standard (e.g., a deuterated analog).
-
Acidify the sample with HCl.
-
Extract the fatty acids with an organic solvent such as iso-octane.
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatize the fatty acid to a volatile ester (e.g., pentafluorobenzyl ester or methyl ester) to improve chromatographic separation and detection. This can be achieved by reacting with a suitable derivatizing agent like pentafluorobenzyl bromide (PFBBr) or by using a reagent like BF₃/methanol.
GC-MS Parameters:
-
Column: A polar capillary column, such as one with a free fatty acid phase (FFAP), is suitable for separating fatty acid esters.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period to ensure all compounds elute.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using electron ionization (EI).
Experimental Protocol: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and its isomers.
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
¹H NMR Spectroscopy:
-
The spectrum will show characteristic signals for the different types of protons in the molecule.
-
The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
The olefinic protons will resonate in the range of 5-6 ppm, and their coupling constants can help determine the geometry (E or Z) of the double bond.
-
The aliphatic protons will appear at upfield chemical shifts (1-3 ppm), and their splitting patterns will provide information about adjacent protons.
¹³C NMR Spectroscopy:
-
The spectrum will show distinct signals for each unique carbon atom.
-
The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (around 170-180 ppm).
-
The olefinic carbons will appear in the region of 120-140 ppm.
-
The aliphatic carbons will resonate at upfield chemical shifts.
Potential Biological Significance and Signaling Pathways
Recent research has highlighted the potential for odd-chain and unsaturated fatty acids to act as signaling molecules, particularly in the context of epigenetic regulation.
Histone Deacetylase (HDAC) Inhibition
Studies have shown that some odd-chain fatty acids can act as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, these fatty acids can lead to histone hyperacetylation, a more open chromatin structure, and the activation of gene expression. This mechanism is a key target in cancer therapy. While direct evidence for this compound as an HDAC inhibitor is still emerging, its structural similarity to other known fatty acid HDAC inhibitors suggests it may have similar activity.
Caption: Proposed mechanism of this compound as a Histone Deacetylase (HDAC) inhibitor.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of PPARs can influence the expression of genes involved in fatty acid oxidation and storage. It is plausible that this compound could act as a PPAR agonist, thereby influencing metabolic pathways.
Applications in Drug Development
The potential for this compound and its derivatives to modulate HDAC activity or activate PPARs makes them interesting candidates for further investigation in drug development. HDAC inhibitors are an established class of anti-cancer agents, and PPAR agonists are used to treat metabolic disorders. The unique structure of this compound may offer opportunities for the design of novel therapeutics with improved selectivity and efficacy.
Conclusion
This compound is a molecule with potential for further exploration in both fundamental research and applied drug discovery. This guide provides a foundational understanding of its chemistry, analysis, and potential biological roles. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
An In-depth Technical Guide to the Physical Properties of 5-Heptenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-heptenoic acid and its structural and geometric isomers. The information is intended to support research, development, and drug discovery activities where these fatty acids may be of interest. This document summarizes available quantitative data, outlines relevant experimental protocols for property determination, and includes visualizations to clarify the relationships between the isomers.
Introduction to Heptenoic Acid Isomers
Heptenoic acid (C₇H₁₂O₂) is an unsaturated fatty acid with several structural and geometric isomers, depending on the position and configuration of the carbon-carbon double bond. These isomeric variations can significantly influence the molecule's physical and chemical properties, which in turn affect its biological activity and potential applications in drug development and other scientific fields. This guide focuses on the physical properties of these isomers, providing a comparative analysis of their boiling points, melting points, densities, and solubilities.
Physical Properties of Heptenoic Acid Isomers
The following tables summarize the available physical property data for various isomers of heptenoic acid. It is important to note that experimental data for some isomers, particularly the cis and trans isomers of this compound, is limited in publicly accessible literature.
Table 1: Boiling Point of Heptenoic Acid Isomers
| Isomer | Boiling Point (°C) | Pressure (mmHg) |
| (E)-2-Heptenoic acid | 224 - 228 | 760 |
| (Z)-2-Heptenoic acid | 226.6 | 760 |
| 3-Heptenoic acid | 227 - 229 | 760 |
| 4-Heptenoic acid | Not Available | - |
| (E)-5-Heptenoic acid | 102 - 107[1] | 15 |
| (Z)-5-Heptenoic acid | Not Available | - |
| 6-Heptenoic acid | 222 - 224 | 760 |
| Heptanoic acid (Saturated) | 223 | 760 |
Table 2: Melting Point of Heptenoic Acid Isomers
| Isomer | Melting Point (°C) |
| (E)-2-Heptenoic acid | -12 to -11 |
| (Z)-2-Heptenoic acid | Not Available |
| 3-Heptenoic acid | Not Available |
| 4-Heptenoic acid | Not Available |
| (E)-5-Heptenoic acid | Not Available |
| (Z)-5-Heptenoic acid | Not Available |
| 6-Heptenoic acid | -6.5 |
| Heptanoic acid (Saturated) | -7.5[2][3][4] |
Table 3: Density of Heptenoic Acid Isomers
| Isomer | Density (g/mL) | Temperature (°C) |
| (E)-2-Heptenoic acid | 0.968 - 0.978[5] | 25 |
| (Z)-2-Heptenoic acid | 0.968 | Not Specified |
| 3-Heptenoic acid | 0.940 | Not Specified |
| 4-Heptenoic acid | Not Available | - |
| (E)-5-Heptenoic acid | Not Available | - |
| (Z)-5-Heptenoic acid | Not Available | - |
| 6-Heptenoic acid | 0.946[6] | 25 |
| Heptanoic acid (Saturated) | 0.9181[2] | 20 |
Table 4: Solubility of Heptenoic Acid Isomers
| Isomer | Water Solubility | Organic Solvent Solubility |
| (E)-2-Heptenoic acid | 1.59 g/L (predicted) | Soluble in oils and ethanol.[5] |
| (Z)-2-Heptenoic acid | Not Available | Not Available |
| 3-Heptenoic acid | Not Available | Not Available |
| 4-Heptenoic acid | Not Available | Not Available |
| (E)-5-Heptenoic acid | Not Available | Not Available |
| (Z)-5-Heptenoic acid | Not Available | Not Available |
| 6-Heptenoic acid | Not Available | Not Available |
| Heptanoic acid (Saturated) | 0.2419 g/100 mL at 15 °C.[2][3][4] | Soluble in ethanol, ether, acetone, and chloroform.[7] |
Experimental Protocols
The determination of the physical properties of fatty acids like the this compound isomers requires precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited.
Determination of Boiling Point
The boiling point of fatty acids can be determined using several methods, including distillation and micro-methods for small sample sizes.
Protocol: Distillation Method
-
Apparatus Setup: A standard distillation apparatus is assembled, including a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.
-
Sample Preparation: A known volume of the fatty acid is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.
-
Heating: The sample is gradually heated. The temperature of the vapor is monitored with a thermometer, ensuring the bulb is positioned just below the side arm of the distillation head.
-
Data Collection: The temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading as the liquid condenses and is collected, is recorded as the boiling point. For substances that decompose at their atmospheric boiling point, distillation under reduced pressure is employed.
Determination of Melting Point
The melting point of solid fatty acids is a key indicator of purity and is determined by observing the temperature range over which the substance transitions from a solid to a liquid.
Protocol: Capillary Tube Method
-
Sample Preparation: A small amount of the solid fatty acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Determination of Density
The density of liquid fatty acids can be accurately measured using a pycnometer or a digital density meter.
Protocol: Pycnometer Method
-
Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.
-
Sample Measurement: The pycnometer is cleaned, dried, and filled with the fatty acid sample at the same temperature. It is then weighed.
-
Calculation: The density of the fatty acid is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid.
Determination of Solubility
Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Protocol: Saturation Method
-
Sample Preparation: An excess amount of the fatty acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of the fatty acid in the clear, saturated solution is determined using an appropriate analytical technique, such as titration, chromatography (GC or HPLC), or spectroscopy. The solubility is then expressed in units such as g/100 mL or mol/L.
Visualization of Isomeric Relationships
To visually represent the structural and geometric isomerism within the heptenoic acid family, the following diagram has been generated using the DOT language.
References
- 1. (E)-5-Heptenoic acid|lookchem [lookchem.com]
- 2. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-heptenoic acid, 18999-28-5 [thegoodscentscompany.com]
- 4. echemi.com [echemi.com]
- 5. This compound propan-2-yl-ester | C10H18O2 | CID 123638530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-庚酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Thermochemical Properties of 5-Heptenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 5-heptenoic acid. Due to the limited availability of direct experimental data for this specific unsaturated carboxylic acid, this document also presents data for its saturated analogue, n-heptanoic acid, for comparative purposes. Furthermore, it details the established experimental protocols for determining key thermochemical properties such as enthalpy of formation, entropy, and heat capacity.
Data Presentation
A thorough search of scientific literature and databases reveals a lack of readily available, experimentally determined thermochemical data specifically for this compound. However, data for its saturated counterpart, n-heptanoic acid, is well-documented and provides a useful reference.
Table 1: Thermochemical Data for n-Heptanoic Acid (Saturated Analogue)
| Property | Symbol | State | Value | Units | Reference(s) |
| Enthalpy of Formation | ΔfH° | Liquid | -611.49 ± 0.59 | kJ/mol | [1] |
| Gas | -539.5 ± 1.6 | kJ/mol | [1] | ||
| Standard Entropy | S° | Liquid | 337.8 ± 1.7 | J/mol·K | [2] |
| Heat Capacity (Constant Pressure) | Cp | Liquid | 255.4 ± 1.3 | J/mol·K | [2] |
| Enthalpy of Vaporization | ΔvapH° | 72. ± 1.5 | kJ/mol | [1] | |
| Enthalpy of Fusion | ΔfusH | 22.0 ± 0.4 | kJ/mol | [3] |
Note: The data presented above is for n-heptanoic acid (C7H14O2), the fully saturated analogue of this compound (C7H12O2). The presence of a double bond in this compound will influence its thermochemical properties. For instance, the enthalpy of formation is expected to be less negative (more positive) than that of the corresponding saturated acid.
While direct experimental values for this compound are not available in the searched literature, computational chemistry methods can provide estimations. Techniques such as the G3MP2 method have been shown to be in excellent agreement with experimental results for unsaturated esters of carboxylic acids and could be applied to this compound for reliable theoretical predictions.[4]
Experimental Protocols
The determination of thermochemical data for a liquid organic compound like this compound involves several key experimental techniques.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of a liquid organic compound is typically determined indirectly through combustion calorimetry.
-
Combustion Calorimetry :
-
Principle : The substance is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during the combustion (enthalpy of combustion, ΔcH°) is measured by observing the temperature change of the surrounding water bath.
-
Procedure :
-
A precisely weighed sample of this compound is placed in a crucible inside a combustion bomb.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is placed in a calorimeter containing a known mass of water.
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.
-
-
Calculation of ΔfH° : The standard enthalpy of formation is then calculated using Hess's Law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O).
-
Heat Capacity (Cp)
The heat capacity of a liquid can be measured using various calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a common and accurate method.[5]
-
Differential Scanning Calorimetry (DSC) :
-
Principle : DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[5]
-
Procedure :
-
A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate over the desired temperature range.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.[5]
-
-
Standard Entropy (S°)
The absolute entropy of a substance is determined from heat capacity measurements from near absolute zero to the desired temperature.
-
Calorimetric Measurement from Low Temperature :
-
Principle : Based on the third law of thermodynamics, the entropy of a perfect crystal at absolute zero is zero. The entropy at a given temperature is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to that temperature, accounting for the entropy changes at any phase transitions.[6]
-
Procedure :
-
The heat capacity of this compound is measured using an adiabatic calorimeter from a very low temperature (e.g., near 0 K) up to the temperature of interest.
-
If any phase transitions (e.g., melting) occur, the enthalpy of that transition is measured.
-
-
Calculation : The standard entropy is calculated using the following equation: S°(T) = ∫(from 0 to T) (Cp/T) dT + ΔtrsS° where ΔtrsS° is the entropy of any phase transition occurring below the temperature T.
-
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the determination of the key thermochemical properties of a liquid organic acid like this compound.
Caption: Experimental workflow for thermochemical data determination.
References
- 1. Heptanoic acid [webbook.nist.gov]
- 2. Heptanoic acid [webbook.nist.gov]
- 3. Heptanoic acid [webbook.nist.gov]
- 4. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
The Emerging Biological Significance of 5-Heptenoic Acid: A Technical Overview for Researchers
Abstract
5-Heptenoic acid, a medium-chain unsaturated fatty acid, has historically received limited attention in the scientific literature. However, recent investigations into its derivatives have unveiled potential and significant biological roles, particularly in angiogenesis and epigenetic regulation. This technical guide synthesizes the current understanding of this compound and its metabolites, providing researchers, scientists, and drug development professionals with a comprehensive overview of its known and potential functions, relevant signaling pathways, and experimental methodologies. While direct research on this compound is nascent, this document consolidates the existing data on its key derivatives to illuminate promising avenues for future investigation.
Introduction
Medium-chain fatty acids (MCFAs) are increasingly recognized for their diverse biological activities, extending beyond their traditional role as metabolic intermediates. This compound, with its seven-carbon backbone and a double bond at the fifth carbon, represents an understudied member of this class. This guide will explore the potential biological significance of this compound, primarily through the lens of its biologically active derivatives: 4-hydroxy-7-oxo-5-heptenoic acid (HOHA)-lactone and (3S)-hydroxy-7-mercapto-4-heptenoic acid.
Angiogenesis and Oxidative Stress: The Role of 4-Hydroxy-7-oxo-5-heptenoic Acid (HOHA)-lactone
A significant body of evidence points to the involvement of a this compound derivative, HOHA-lactone, in the process of angiogenesis. HOHA-lactone is an oxidative fragmentation product of docosahexaenoate (DHA), a polyunsaturated fatty acid abundant in the retina.[1]
Signaling Pathways in HOHA-lactone-Induced Angiogenesis
HOHA-lactone appears to promote angiogenesis through at least two distinct molecular pathways:
-
VEGF-Dependent Pathway: HOHA-lactone induces the secretion of Vascular Endothelial Growth Factor (VEGF) from retinal pigmented epithelial (ARPE-19) cells.[2] This induction is correlated with an increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione (B108866) (GSH).[1][2] The secreted VEGF then promotes angiogenesis in human umbilical vein endothelial cells (HUVEC).[1][2]
-
Toll-Like Receptor 2 (TLR2)-Dependent Pathway: HOHA-lactone is a major precursor of 2-(ω-carboxyethyl)pyrrole (CEP) derivatives.[1] These CEPs have been shown to promote angiogenesis in a manner that is dependent on Toll-like receptor 2 (TLR2), but independent of the VEGF receptor or VEGF expression.[2]
Visualization of HOHA-lactone Signaling
References
An In-depth Technical Guide to 5-Heptenoic Acid and its Simple Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Heptenoic acid, an unsaturated fatty acid, and its simple derivatives are emerging as molecules of interest in various scientific domains, including chemical synthesis and pharmacology. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and potential biological activities of this compound and its primary derivatives, such as esters and amides. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.
Introduction
This compound is a monounsaturated carboxylic acid with the chemical formula C₇H₁₂O₂. The presence of a double bond in its seven-carbon chain allows for the existence of cis (Z) and trans (E) isomers, which can influence its physical and biological properties. Its derivatives, particularly esters and amides, are of interest for their potential applications in fragrance, polymer chemistry, and as building blocks in the synthesis of more complex molecules. This guide aims to consolidate the available technical information on this compound and its simple derivatives to serve as a valuable resource for the scientific community.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its representative simple derivatives is presented in Table 1. While experimental data for this compound is not extensively documented in publicly available literature, the properties of its isomers and related compounds provide valuable reference points.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | (E)-5-Heptenoic acid | 6-Heptenoic acid | Heptanoic Acid |
| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ | C₇H₁₄O₂ |
| Molecular Weight | 128.17 g/mol | 128.17 g/mol | 130.18 g/mol |
| CAS Number | 18776-90-4 | 1119-60-4 | 111-14-8 |
| Boiling Point | 102 - 107 °C (15 mmHg)[1] | 116-117 °C (15 Torr) | 223 °C (760 mmHg) |
| LogP | 1.81740[1] | - | 2.4 |
Synthesis and Purification
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. Below are detailed experimental protocols adapted from literature for similar compounds, which can serve as a starting point for the synthesis of this compound and its derivatives.
Synthesis of (E)-5-Heptenoic Acid via Wittig Reaction
The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes. For (E)-5-heptenoic acid, a stabilized ylide would be reacted with an appropriate aldehyde.
Experimental Protocol:
-
Preparation of the Phosphonium Ylide:
-
To a solution of (4-carboxybutyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq).
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C and add propanal (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield (E)-5-heptenoic acid.
-
Diagram 1: Wittig Reaction for (E)-5-Heptenoic Acid Synthesis
Caption: General workflow for the synthesis of (E)-5-heptenoic acid via the Wittig reaction.
Synthesis of Methyl 5-Heptenoate via Fischer Esterification
Simple esters of this compound can be prepared through acid-catalyzed esterification.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (B129727) (e.g., 10 eq), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).
-
-
Reaction:
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude methyl 5-heptenoate.
-
Further purification can be achieved by distillation under reduced pressure.
-
Diagram 2: Fischer Esterification Workflow
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Heptenoic Acid from Renewable Resources
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 5-heptenoic acid, a valuable C7 platform chemical, from renewable biomass resources. The primary route detailed herein involves the conversion of lignocellulosic biomass into levulinic acid, a key bio-based intermediate. Subsequently, a carbon chain extension of a levulinic acid ester is achieved via a Wittig reaction to yield a this compound derivative. An alternative pathway involving a levulinic acid pseudo ester is also discussed. These protocols offer a sustainable alternative to petroleum-based synthesis routes, aligning with the principles of green chemistry.
Introduction
The increasing demand for sustainable chemical production has driven research towards the utilization of renewable feedstocks. Lignocellulosic biomass, a readily available and non-food-competing resource, can be converted into a variety of platform molecules.[1] Among these, levulinic acid (LA) is a versatile C5 building block that can be produced from the acid-catalyzed hydrolysis of C6 sugars found in cellulose (B213188).[1] This document outlines a comprehensive strategy for the synthesis of this compound, a seven-carbon unsaturated carboxylic acid with potential applications in polymers, pharmaceuticals, and specialty chemicals, starting from renewable levulinic acid.
The core of the synthetic strategy is a two-carbon chain extension of the levulinic acid backbone. The primary method detailed is the Wittig reaction, a powerful tool in organic synthesis for the formation of carbon-carbon double bonds.[2] This reaction allows for the conversion of the ketone functionality in a levulinic acid ester into the desired alkene in this compound.[3][4] An alternative approach through a levulinic acid pseudo ester intermediate is also presented, offering another potential route to the target molecule.[5]
Primary Synthetic Pathway: Wittig Olefination of Levulinic Acid Ester
This pathway involves three main stages:
-
Production of Levulinic Acid (LA) from Biomass: Acid-catalyzed hydrolysis of lignocellulosic biomass.
-
Esterification of Levulinic Acid: Conversion of LA to its methyl or ethyl ester to protect the carboxylic acid and facilitate the subsequent reaction.
-
Wittig Reaction: Carbon chain extension of the levulinate ester to form a this compound derivative.
Experimental Protocols
Protocol 1: Synthesis of Levulinic Acid from Cellulose (Illustrative)
-
Materials: Cellulose, Sulfuric Acid (H₂SO₄), Water.
-
Procedure:
-
In a high-pressure reactor, suspend cellulose in a dilute aqueous solution of sulfuric acid.
-
Heat the mixture to a temperature of 150-200°C for a duration of 1-4 hours.
-
After the reaction, cool the reactor and filter the solid residue (humins).
-
The aqueous solution containing levulinic acid and formic acid is then subjected to purification steps, such as solvent extraction or chromatographic separation, to isolate the levulinic acid.
-
Protocol 2: Esterification of Levulinic Acid to Methyl Levulinate
-
Materials: Levulinic Acid, Methanol (B129727) (MeOH), Sulfuric Acid (H₂SO₄) (catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the methyl levulinate with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the pure ester.
-
Protocol 3: Wittig Reaction for the Synthesis of Methyl 4-methyl-5-hexenoate (a this compound Derivative)
-
Materials: Ethyltriphenylphosphonium bromide (ETPB), Sodium Bicarbonate (NaHCO₃), Isopropanol, Methyl Levulinate.
-
Procedure: [3]
-
Prepare the phosphonium (B103445) ylide in situ. In a thermostatic reactor under an inert atmosphere, suspend ethyltriphenylphosphonium bromide and 2 equivalents of sodium bicarbonate in isopropanol.
-
Heat the mixture to 80°C with vigorous stirring for 5 hours to facilitate ylide formation.[3]
-
Add methyl levulinate to the reaction mixture.
-
Continue heating at 80°C for another 20 hours.[3]
-
After the reaction, cool the mixture and filter to remove the triphenylphosphine (B44618) oxide byproduct and any remaining salts.
-
The filtrate, containing the desired methyl 4-methyl-5-hexenoate, can be purified by distillation or column chromatography. The product can be identified by mass spectrometry, looking for the corresponding molecular ion peak.[3]
-
Data Presentation
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product |
| 1 | Cellulose, Water | H₂SO₄ | Water | 150-200 | 1-4 | Levulinic Acid |
| 2 | Levulinic Acid, Methanol | H₂SO₄ | Methanol | Reflux | 2-4 | Methyl Levulinate |
| 3 | Methyl Levulinate, ETPB | NaHCO₃ | Isopropanol | 80 | 25 | Methyl 4-methyl-5-hexenoate |
Alternative Synthetic Pathway: From Levulinic Acid Pseudo Ester
This alternative route involves the formation of a cyclic pseudo ester from levulinic acid, which then reacts with a C-nucleophile to yield a hept-6-enoic acid derivative.
Protocol 4: Synthesis of 5-methyl-5-methoxydihydrofuran-2(3H)-one
-
Materials: Levulinic Acid, Methanol, Acid Catalyst (e.g., HCl).
-
Procedure:
-
Dissolve levulinic acid in methanol.
-
Add a catalytic amount of a strong acid.
-
Stir the reaction at room temperature. The reaction involves the intramolecular cyclization of the methyl ester of levulinic acid, which is formed in situ, to the desired pseudo ester.
-
Monitor the reaction by GC-MS or NMR until completion.
-
Neutralize the catalyst and purify the product, for example, by distillation.
-
Protocol 5: Synthesis of a Hept-6-enoic Acid Derivative
-
Materials: 5-methyl-5-methoxydihydrofuran-2(3H)-one, a suitable C2-nucleophile (e.g., a vinyl Grignard reagent or a related organometallic compound).
-
Procedure:
-
The reaction of 5-methyl-5-methoxydihydrofuran-2(3H)-one with a C-nucleophile has been reported to yield hept-6-enoic acid derivatives.[5]
-
Detailed experimental conditions for this specific transformation require further investigation and optimization based on the chosen nucleophile and desired final product. Generally, such reactions are carried out in an anhydrous ethereal solvent under an inert atmosphere at low temperatures.
-
Visualizations
Workflow for the Primary Synthetic Pathway
Caption: Workflow for the synthesis of this compound from biomass.
Logical Relationship of the Wittig Reaction
Caption: Key stages of the Wittig reaction for olefination.
Conclusion
The protocols outlined in this document provide a feasible and sustainable pathway for the synthesis of this compound from renewable resources. The primary route, leveraging the well-established Wittig reaction on a levulinic acid derivative, offers a clear and reproducible method for researchers. The alternative pathway through a pseudo ester intermediate presents an additional avenue for exploration and optimization. By utilizing biomass-derived platform chemicals, these methods contribute to the development of a bio-based economy and provide valuable tools for professionals in chemical research and drug development. Further research can focus on optimizing reaction conditions, catalyst selection, and purification methods to enhance yields and overall process efficiency.
References
- 1. A Review on the conversion of levulinic acid and its esters to various useful chemicals [aimspress.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. aidic.it [aidic.it]
- 4. A Greener Olefination Process to Produce Alkenoic Acids from Levulinic Acid | Chemical Engineering Transactions [cetjournal.it]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5-Heptenoic Acid Precursors via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 5-heptenoic acid, a valuable building block in pharmaceutical and organic synthesis. The described methodology utilizes a Grignard reaction, a powerful and versatile tool for carbon-carbon bond formation.[1][2] This protocol is divided into two main stages: the synthesis of the haloalkene precursor, 1-bromo-4-hexene, and its subsequent conversion to this compound via carboxylation of the corresponding Grignard reagent.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 1-bromo-4-hexene and this compound. Yields and reaction times are representative and may vary based on the scale of the reaction and the purity of the reagents.
Table 1: Synthesis of 1-Bromo-4-hexene from 4-Hexen-1-ol (B3030600)
| Parameter | Value | Reference |
| Starting Material | 4-Hexen-1-ol | BenchChem |
| Reagent | Phosphorus Tribromide (PBr₃) | [3] |
| Solvent | Anhydrous Diethyl Ether (Et₂O) | [3] |
| Molar Ratio (Alcohol:PBr₃) | 3 : 1.1 | [4] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 2 - 4 hours | [3] |
| Typical Yield | 75 - 85% | [5] |
Table 2: Synthesis of this compound via Grignard Reaction
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-4-hexene | N/A |
| Reagent | Magnesium (Mg) turnings | [2] |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | [1] |
| Molar Ratio (Bromide:Mg) | 1 : 1.2 | [6] |
| Grignard Formation Time | 1 - 2 hours | [6] |
| Carboxylation Reagent | Carbon Dioxide (Dry Ice) | [2][7] |
| Carboxylation Temperature | -78 °C to Room Temperature | [8] |
| Typical Yield | 60 - 75% | General Grignard Carboxylation |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-4-hexene from 4-Hexen-1-ol
This protocol details the conversion of 4-hexen-1-ol to 1-bromo-4-hexene using phosphorus tribromide.[3][4]
Materials:
-
4-Hexen-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-hexen-1-ol to the flask and dissolve it in anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (dissolved in anhydrous diethyl ether) to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Quench the reaction by carefully and slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-4-hexene.
-
Purify the product by distillation under reduced pressure.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol describes the formation of 4-hexenylmagnesium bromide and its subsequent reaction with carbon dioxide to yield this compound.[2][7]
Materials:
-
1-Bromo-4-hexene
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Dry ice (solid carbon dioxide)
-
6 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, inert atmosphere setup.
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Prepare a solution of 1-bromo-4-hexene in anhydrous THF in the dropping funnel.
-
Add a small portion of the 1-bromo-4-hexene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent.[6] If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining 1-bromo-4-hexene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium is consumed.
-
-
Carboxylation:
-
In a separate large beaker, place an excess of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring. A thick slurry will form.
-
Allow the mixture to warm to room temperature, which will cause the excess dry ice to sublime.[2]
-
-
Acidic Work-up and Extraction:
-
Once at room temperature, slowly add 6 M HCl to the reaction mixture with stirring to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. The mixture will separate into an aqueous and an organic layer.
-
Extract the aqueous layer two to three times with diethyl ether.
-
Combine all the organic extracts and wash them with water.
-
To purify the carboxylic acid, extract the combined organic layers with a 5% NaOH solution. The this compound will move into the aqueous basic layer as its sodium salt.
-
Separate the aqueous layer and acidify it with 6 M HCl until a white precipitate (the carboxylic acid) forms.
-
Extract the acidified aqueous layer with diethyl ether.
-
Dry the final organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Purification of 5-Heptenoic Acid by Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Heptenoic acid is a functionalized carboxylic acid that can serve as a valuable building block in organic synthesis and drug development. Obtaining this compound in high purity is often crucial for subsequent reactions and biological assays. Flash column chromatography is a widely used purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] This application note provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography with a silica (B1680970) gel stationary phase. Carboxylic acids are polar compounds and tend to adsorb strongly to polar stationary phases like silica gel.[3] This protocol is optimized to ensure efficient elution and high recovery of the target compound.
Principle of Separation
Column chromatography operates by allowing a mixture dissolved in a mobile phase to flow through a column packed with a stationary phase.[4][5] In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[5] Non-polar compounds in the mixture interact weakly with the silica gel and travel down the column more quickly, while more polar compounds, like this compound, have stronger interactions and elute later.[2] By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted and collected in separate fractions.
Experimental Protocol
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (flash grade, 230-400 mesh)[6]
-
n-Hexane (ACS grade)
-
Ethyl Acetate (B1210297) (ACS grade)
-
Acetic Acid (glacial)
-
Solvents for TLC (e.g., hexane, ethyl acetate)
-
TLC visualization agent (e.g., potassium permanganate (B83412) stain)
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC development chamber
-
Cotton or glass wool
-
Sand (washed)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
2. Detailed Methodology
Step 2.1: Preparation of the Mobile Phase (Eluent) The selection of an appropriate eluent system is critical for successful separation.[7] This should be determined beforehand by analyzing the crude mixture using TLC.
-
TLC Analysis: Spot the crude mixture on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
Eluent Formulation: Prepare the bulk mobile phase based on the optimal solvent ratio determined by TLC. To improve the peak shape and prevent tailing of the acidic compound, add a small amount of acetic acid (0.5-1%) to the eluent mixture.[6] For this protocol, we will use a starting eluent of Hexane:Ethyl Acetate (4:1) + 0.5% Acetic Acid .
Step 2.2: Column Packing (Wet Slurry Method) Proper column packing is essential to avoid channeling and ensure high resolution.[1]
-
Insert a small plug of cotton or glass wool into the bottom of the column to support the packing.[5]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be 30-50 times the mass of the crude sample.[3]
-
With the column stopcock closed, pour the slurry into the column.
-
Open the stopcock to allow the solvent to drain slowly, while continuously tapping the side of the column to ensure the silica packs into a uniform, dense bed.
-
Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top to protect the surface from disturbance during sample and eluent addition.[3]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry at any stage.[3]
Step 2.3: Sample Loading
-
Dissolve the crude this compound (e.g., 1 gram) in a minimal volume of the mobile phase.
-
Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb completely into the top sand layer.
-
Rinse the sample flask with a small amount of eluent and add this to the column to ensure all the sample is transferred.
-
Drain the solvent until the sample is fully adsorbed onto the silica bed.
Step 2.4: Elution and Fraction Collection
-
Carefully fill the space above the sand with the mobile phase.
-
Open the stopcock and begin collecting the eluate in numbered fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant level of solvent at the top of the column by replenishing it from a reservoir.
-
If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of ethyl acetate in the mobile phase (e.g., from 4:1 to 2:1 Hexane:Ethyl Acetate).[6]
Step 2.5: Analysis of Fractions
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Spot multiple fractions per plate, alongside a spot of the original crude mixture for reference.
-
Develop the TLC plates in an appropriate solvent system and visualize the spots.
-
Identify the fractions containing the pure this compound (i.e., those showing a single spot at the correct Rf).
Step 2.6: Product Isolation
-
Combine the fractions identified as pure.
-
Remove the solvents using a rotary evaporator. The added acetic acid is volatile and will co-evaporate with the eluent.
-
The remaining oil is the purified this compound. Determine the final yield and assess its purity by analytical methods such as NMR or GC-MS.
Data Summary
The following table outlines typical parameters for the purification of this compound.
| Parameter | Value / Description | Notes |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for flash chromatography.[6] |
| Column Dimensions | 30 cm length x 3 cm diameter | Adjust based on sample size. |
| Silica Gel Mass | ~50 g | For a ~1 g crude sample load. |
| Crude Sample Load | 1.0 g | Should not exceed 1-5% of the stationary phase mass.[1] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (4:1) + 0.5% Acetic Acid | Polarity can be adjusted based on TLC results. |
| Flow Rate | ~5 cm/min solvent level decrease | Controlled by gentle air pressure if needed.[6] |
| Fraction Size | 20 mL | Smaller fractions provide better resolution. |
| Expected Yield | > 90% | Dependent on the purity of the crude mixture. |
| Expected Purity | > 98% | To be confirmed by analytical techniques. |
Workflow Visualization
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hexane and ethyl acetate are flammable organic solvents. Avoid open flames and sources of ignition.
-
This compound, like other carboxylic acids, can be corrosive and cause skin and eye irritation.[8] Handle with care.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Khan Academy [khanacademy.org]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. HEPTANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Quantification of 5-Heptenoic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-heptenoic acid in various sample matrices. The protocols outlined below cover sample preparation, chromatographic conditions, and data analysis, ensuring reliable and reproducible results.
Introduction
This compound is an unsaturated fatty acid of interest in various fields of research, including metabolic studies and as a potential biomarker. Accurate quantification is crucial for understanding its physiological roles and therapeutic potential. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose. Due to the lack of a strong chromophore in this compound, derivatization is often employed to enhance its detectability by UV or fluorescence detectors, a common practice for short and medium-chain fatty acids.[1][2][3] This application note details a reverse-phase HPLC (RP-HPLC) method coupled with pre-column derivatization for the precise quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS applications)[4]
-
Derivatization reagent: 4-Bromo-N-methylbenzylamine (4-BNMA) or similar UV-absorbing tag[5]
-
N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide (B86325) hydrochloride (EDC)
-
Syringe filters (0.45 µm)
Equipment
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Sample concentrator/evaporator[7]
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results by removing interfering substances.[7][8]
-
Liquid Samples (e.g., plasma, cell culture media):
-
To 1 mL of the sample, add 2 mL of acetonitrile to precipitate proteins.[7]
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid Samples (e.g., tissue):
-
Homogenize a known weight of the tissue sample in a suitable solvent (e.g., methanol/water mixture).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Cleanup: [6][7]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the derivatization solvent.
-
Pre-Column Derivatization Protocol
Derivatization enhances the sensitivity of detection for compounds lacking a strong chromophore.[2][3]
-
To the dried sample extract or a known volume of the working standard solution, add 50 µL of 200 mM 4-BNMA in a suitable solvent and 50 µL of 120 mM EDC.
-
Incubate the mixture at 40°C for 30 minutes.[9]
-
Quench the reaction by adding 200 µL of 0.1% formic acid.[9]
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 30% B
-
22-30 min: 30% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm (or as appropriate for the chosen derivatization agent)
-
Run Time: 30 minutes
Data Presentation
The quantitative data for the HPLC method for this compound is summarized in the tables below.
Table 1: Chromatographic Performance
| Parameter | Value |
| Retention Time (min) | ~12.5 |
| Tailing Factor | 1.1 |
| Theoretical Plates | >5000 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (r²) | >0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) - Intra-day | < 2.0% |
| Precision (% RSD) - Inter-day | < 3.0% |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the quantification of this compound.
Derivatization Reaction Scheme
Caption: Pre-column derivatization of this compound with 4-BNMA.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. welch-us.com [welch-us.com]
- 4. Separation of Heptenoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. organomation.com [organomation.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Heptenoic Acid for GC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Heptenoic acid is a short-chain unsaturated fatty acid that can be analyzed by gas chromatography (GC). However, due to its polar carboxylic acid group, direct GC analysis can lead to poor peak shape, tailing, and potential adsorption onto the column, resulting in inaccurate quantification. Derivatization is a crucial step to convert the polar carboxylic acid into a less polar and more volatile derivative, making it amenable to GC analysis. This document provides detailed application notes and protocols for two common derivatization methods for this compound: esterification to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (B98337) (TMS) ester.
Method 1: Esterification (Methylation) using Boron Trifluoride-Methanol (BF3-Methanol)
Esterification with BF3-Methanol is a widely used method for preparing fatty acid methyl esters (FAMEs) for GC analysis. The reaction is relatively fast and efficient.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound methyl ester. Please note that the retention time is an approximation and can vary depending on the specific instrument, column, and analytical parameters. Data for the closely related heptanoic acid methyl ester is used as a reference.
| Parameter | Value | Source/Justification |
| Analyte | This compound methyl ester | - |
| Molecular Formula | C8H14O2 | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysilohexane) | A common, non-polar column suitable for FAME analysis. |
| Approx. Retention Time | 5.7 - 8.5 min | Estimated based on the analysis of similar C7 and C8 FAMEs.[2][3] |
| Quantifier Ion (m/z) | 74, 87, 142 | Based on typical fragmentation of fatty acid methyl esters. The molecular ion at m/z 142 is expected. |
| Reference Mass Spectrum | See Figure 1 | Mass spectrum of the closely related heptanoic acid, methyl ester.[4] |
Figure 1: Mass Spectrum of Heptanoic acid, methyl ester (Note: The mass spectrum for this compound methyl ester is expected to be very similar, with the molecular ion peak shifted to m/z 142 due to the presence of a double bond.)
(Image of the mass spectrum for heptanoic acid, methyl ester would be placed here if image generation were possible. The key fragments would be labeled: m/z 74 (McLafferty rearrangement product), 87, and the molecular ion at m/z 144 for the saturated analog).
Experimental Protocol: Esterification with BF3-Methanol
Materials:
-
This compound standard or sample containing this compound
-
Boron trifluoride-methanol solution (14% w/v)
-
n-Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Reaction vials with PTFE-lined caps (B75204) (2 mL)
-
Heating block or water bath
-
Vortex mixer
-
Micropipettes
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or sample into a 2 mL reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 0.5 mL of 14% BF3-Methanol reagent to the vial.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 0.5 mL of n-hexane to the vial, followed by 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAME into the hexane (B92381) layer.
-
Allow the phases to separate. The upper layer is the hexane layer containing the this compound methyl ester.
-
-
Drying and Transfer:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Parameters (Typical):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Full Scan (m/z 40-300)
-
Method 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is another common derivatization technique that replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. BSTFA is a powerful silylating agent that reacts efficiently with carboxylic acids.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of the TMS-derivative of this compound. Data for the closely related heptanoic acid TMS-derivative is used as a reference.
| Parameter | Value | Source/Justification |
| Analyte | This compound, trimethylsilyl ester | - |
| Molecular Formula | C10H20O2Si | Calculated |
| Molecular Weight | 200.35 g/mol | Calculated |
| GC Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane) | A common, non-polar column suitable for TMS-derivative analysis. |
| Approx. Retention Index | ~1160 | Based on the retention index of Heptanoic acid, TMS derivative on a similar non-polar column.[5] |
| Quantifier Ion (m/z) | 117, 185, 200 | Based on typical fragmentation of TMS esters of carboxylic acids. The molecular ion at m/z 200 is expected. |
| Reference Mass Spectrum | See Figure 2 | Mass spectrum of the closely related Heptanoic acid, TMS derivative.[5] |
Figure 2: Mass Spectrum of Heptanoic acid, TMS derivative (Note: The mass spectrum for the TMS derivative of this compound is expected to be very similar, with the molecular ion peak shifted to m/z 200 due to the presence of a double bond.)
(Image of the mass spectrum for heptanoic acid, TMS derivative would be placed here if image generation were possible. The key fragments would be labeled: m/z 73 (Si(CH3)3), 117 ([M-15]+), and the molecular ion at m/z 202 for the saturated analog).
Experimental Protocol: Silylation with BSTFA
Materials:
-
This compound standard or sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous, GC grade)
-
Reaction vials with PTFE-lined caps (2 mL)
-
Heating block or water bath
-
Vortex mixer
-
Micropipettes
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or sample into a 2 mL reaction vial. Ensure the sample is completely dry, as moisture will react with the silylating reagent.
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 70°C for 30 minutes in a heating block or water bath.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS. No extraction is typically required.
-
GC-MS Parameters (Typical):
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 270°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Full Scan (m/z 40-350)
-
Diagrams
Experimental Workflow: Esterification of this compound
Caption: Workflow for the esterification of this compound.
Experimental Workflow: Silylation of this compound
Caption: Workflow for the silylation of this compound.
Logical Relationship: Derivatization Method Selection
Caption: Factors influencing the choice of derivatization method.
References
Application Notes and Protocols: 5-Heptenoic Acid as a Versatile Precursor in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Heptenoic acid, a seven-carbon unsaturated carboxylic acid, represents a valuable and versatile starting material in the stereoselective synthesis of various natural products and their analogues. Its bifunctional nature, possessing both a terminal alkene and a carboxylic acid, allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for natural product synthesis, with a focus on the preparation of chiral lactones, which are prevalent motifs in many biologically active molecules.
Key Applications of this compound in Natural Product Synthesis
The unique structural features of this compound make it a suitable precursor for a variety of natural product classes:
-
Macrolides and Lactones: The carboxylic acid and the terminal double bond can be elaborated to form macrocyclic lactones, a common core in many antibiotics and other therapeutic agents.
-
Pheromones: The seven-carbon chain serves as a foundational block for the synthesis of various insect pheromones, which often contain functionalized hydrocarbon chains.
-
Prostaglandin and Jasmonate Analogues: The unsaturated fatty acid structure can be modified to generate analogues of signaling molecules like prostaglandins (B1171923) and jasmonates, which are of interest in drug discovery.
-
Chiral Building Blocks: The double bond can be stereoselectively functionalized to introduce chirality, leading to the synthesis of enantiomerically pure intermediates for complex natural products.
Experimental Protocols
This section provides detailed protocols for the conversion of this compound into a chiral lactone, a key intermediate for the synthesis of more complex natural products.
Protocol 1: Protection of the Carboxylic Acid
To prevent interference of the carboxylic acid group in subsequent reactions, it is first protected as a methyl ester.
Reaction: Esterification of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 128.17 | 5.00 g | 0.039 mol |
| Methanol (B129727) (Dry) | 32.04 | 50 mL | - |
| Sulfuric Acid (Conc.) | 98.08 | 0.5 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (B86663) | - | - | - |
| Diethyl Ether | - | 100 mL | - |
Procedure:
-
To a solution of this compound (5.00 g, 0.039 mol) in dry methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 5-heptenoate as a colorless oil.
Expected Yield: ~90-95%
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 3.67 (s, 3H), 5.81 (ddt, J = 16.9, 10.2, 6.7 Hz, 1H), 5.05-4.95 (m, 2H), 2.33 (t, J = 7.5 Hz, 2H), 2.11 (q, J = 7.0 Hz, 2H), 1.75 (quint, J = 7.5 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 174.1, 137.9, 115.1, 51.5, 33.5, 33.0, 23.8.
Protocol 2: Stereoselective Dihydroxylation
The double bond of the protected acid is dihydroxylated to introduce two chiral centers.
Reaction: Asymmetric dihydroxylation using AD-mix-β.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 5-heptenoate | 142.20 | 4.50 g | 0.0316 mol |
| AD-mix-β | - | 44.2 g | - |
| tert-Butanol (B103910) | 74.12 | 150 mL | - |
| Water | 18.02 | 150 mL | - |
| Sodium Sulfite (B76179) | 126.04 | 20 g | - |
| Ethyl Acetate (B1210297) | - | 200 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a stirred mixture of tert-butanol (150 mL) and water (150 mL) at room temperature, add AD-mix-β (44.2 g). Stir until both layers are clear.
-
Cool the mixture to 0 °C and add methyl 5-heptenoate (4.50 g, 0.0316 mol).
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (20 g) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 70 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 1:1) to yield the chiral diol.
Expected Yield: ~85-90% Expected Enantiomeric Excess (ee): >95%
Protocol 3: Lactonization
The diol ester is hydrolyzed and subsequently cyclized to form the corresponding lactone.
Reaction: Saponification followed by acid-catalyzed lactonization.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Chiral Diol Ester | 176.21 | 4.00 g | 0.0227 mol |
| Methanol | 32.04 | 50 mL | - |
| 2 M Sodium Hydroxide (B78521) | - | 25 mL | 0.05 mol |
| 2 M Hydrochloric Acid | - | ~26 mL | - |
| Toluene (B28343) | - | 100 mL | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.22 g | 0.0011 mol |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Dissolve the chiral diol ester (4.00 g, 0.0227 mol) in methanol (50 mL) and add 2 M sodium hydroxide solution (25 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2 with 2 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude hydroxy acid.
-
Dissolve the crude hydroxy acid in toluene (100 mL) and add p-toluenesulfonic acid monohydrate (0.22 g, 0.0011 mol).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6 hours.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate = 2:1) to afford the desired chiral lactone.
Expected Yield: ~75-80%
Visualizations
Synthetic Workflow Diagram
Application Notes and Protocols for the Enzymatic Synthesis of Chiral 5-Heptenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 5-heptenoic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules. The stereochemistry of such intermediates is often critical to the efficacy and safety of the final drug product. Enzymatic synthesis, particularly kinetic resolution, offers a highly selective, efficient, and environmentally sustainable alternative to traditional chemical methods for obtaining enantiomerically pure compounds. This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic this compound utilizing lipase-catalyzed esterification.
The principle of kinetic resolution relies on the differential reaction rates of the two enantiomers of a racemic mixture with a chiral catalyst, in this case, a lipase (B570770). The enzyme will preferentially catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid. The resulting ester and the unreacted acid can then be readily separated, yielding both enantiomers in high enantiomeric purity. Candida antarctica lipase B (CALB) is a widely used and robust biocatalyst for such resolutions due to its broad substrate specificity and high enantioselectivity.[1]
Key Experimental Strategies
The primary strategy for the enzymatic resolution of racemic this compound is the enantioselective esterification in a non-aqueous solvent. This approach involves the reaction of the racemic acid with an alcohol in the presence of a lipase. The lipase, acting as a chiral catalyst, will selectively convert one of the acid enantiomers into its corresponding ester, leaving the other enantiomer in its acidic form.
Workflow for Enzymatic Kinetic Resolution of this compound
References
Application Notes and Protocols for Lipase-Catalyzed Reactions Using 5-Heptenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides and can also be employed in the synthesis of esters through esterification, transesterification, and interesterification reactions.[1][2] Their high chemo-, regio-, and enantioselectivity make them valuable biocatalysts in the pharmaceutical, food, and chemical industries.[3][4] This document provides detailed application notes and protocols for the use of 5-heptenoic acid as a substrate in lipase-catalyzed reactions, particularly focusing on esterification. While direct literature on this compound is limited, the provided protocols are based on established methods for similar short-chain and unsaturated fatty acids and serve as a robust starting point for experimental design and optimization.[5]
Data Presentation: Lipase-Catalyzed Esterification of Short to Medium-Chain Fatty Acids
The following tables summarize typical reaction conditions and outcomes for the lipase-catalyzed esterification of fatty acids that are structurally similar to this compound. These values should be used as a reference for developing a specific protocol for this compound.
Table 1: Representative Lipases and Their Characteristics for Esterification
| Lipase (B570770) Source | Common Name/Form | Optimal pH Range | Optimal Temperature (°C) | Specificity |
| Candida antarctica | Novozym 435 (immobilized) | 6.0 - 10.0 | 30 - 60 | Broad substrate specificity, high activity in organic solvents |
| Thermomyces lanuginosus | Lipozyme TL IM (immobilized) | 7.0 - 9.0 | 40 - 70 | sn-1,3 specific, good thermal stability |
| Rhizomucor miehei | Lipozyme RM IM (immobilized) | 6.0 - 8.0 | 30 - 50 | sn-1,3 specific |
| Pseudomonas cepacia | Amano Lipase PS (immobilized) | 5.0 - 8.0 | 30 - 50 | Broad substrate specificity |
Table 2: Typical Reaction Parameters for Lipase-Catalyzed Esterification of C4-C8 Fatty Acids in Organic Solvents
| Parameter | Range | Typical Value | Notes |
| Substrate Concentration | |||
| Fatty Acid (e.g., this compound) | 10 - 500 mM | 50 - 100 mM | Higher concentrations may lead to substrate inhibition. |
| Alcohol | 10 - 1000 mM | 50 - 200 mM | Molar ratio of alcohol to acid is a critical parameter to optimize. |
| Enzyme Loading | 1 - 20% (w/w of substrates) | 5 - 10% | Immobilized enzymes are typically used by weight relative to the substrates. |
| Solvent | Hexane, Heptane (B126788), Toluene, tert-Butanol | Heptane | A non-polar, water-immiscible solvent is generally preferred to minimize hydrolysis. |
| Temperature | 25 - 70 °C | 40 - 50 °C | Dependent on the thermal stability of the specific lipase. |
| Agitation | 100 - 250 rpm | 150 - 200 rpm | Adequate mixing is crucial to overcome mass transfer limitations. |
| Water Activity (aw) | < 0.1 - 0.5 | ~0.1 | Controlled by the addition of molecular sieves or by using pre-equilibrated solvents. |
| Reaction Time | 2 - 72 hours | 24 - 48 hours | Monitored by techniques such as GC or HPLC. |
| Conversion/Yield | Variable | >90% | Highly dependent on the specific substrates, enzyme, and reaction conditions. |
Experimental Protocols
Protocol 1: General Screening of Lipases for Esterification of this compound
This protocol is designed to screen various commercially available lipases to identify the most effective catalyst for the esterification of this compound with a model alcohol (e.g., 1-butanol).
Materials:
-
This compound
-
Immobilized lipases (e.g., Novozym 435, Lipozyme TL IM, Lipozyme RM IM)
-
Anhydrous heptane (or other suitable organic solvent)
-
Activated molecular sieves (3Å or 4Å)
-
2 mL screw-cap vials
-
Orbital shaker with temperature control
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Internal standard (e.g., dodecane)
Procedure:
-
Preparation of Reaction Mixtures:
-
In a 2 mL screw-cap vial, add this compound to a final concentration of 50 mM in 1 mL of anhydrous heptane.
-
Add 1-butanol to a final concentration of 100 mM (2:1 molar ratio of alcohol to acid).
-
Add an internal standard (e.g., dodecane) for chromatographic analysis.
-
Add approximately 50 mg of activated molecular sieves to control water activity.
-
-
Enzyme Addition:
-
Add 10 mg of the immobilized lipase to the vial. This corresponds to a 10% (w/w) enzyme loading based on the mass of this compound.
-
Prepare a control reaction without the enzyme to check for any non-enzymatic esterification.
-
-
Reaction Incubation:
-
Seal the vials tightly and place them in an orbital shaker set at 40°C and 200 rpm.
-
-
Reaction Monitoring:
-
At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot with the solvent (e.g., 990 µL of heptane) and analyze by GC-FID or HPLC to determine the consumption of this compound and the formation of butyl 5-heptenoate.
-
-
Data Analysis:
-
Calculate the percentage conversion of this compound at each time point for each lipase.
-
Compare the initial reaction rates and final conversions to select the optimal lipase for further optimization.
-
Protocol 2: Optimization of Reaction Conditions for Lipase-Catalyzed Esterification of this compound
Once the best lipase has been identified, this protocol can be used to optimize key reaction parameters to maximize the yield of the desired ester. One-factor-at-a-time (OFAT) or a design of experiments (DoE) approach can be employed.
Parameters to Optimize:
-
Molar Ratio of Substrates: Vary the molar ratio of alcohol to this compound (e.g., 1:1, 2:1, 3:1, 5:1).
-
Enzyme Loading: Test different amounts of the immobilized lipase (e.g., 2%, 5%, 10%, 15% w/w of this compound).
-
Temperature: Evaluate the effect of temperature on the reaction rate and enzyme stability (e.g., 30°C, 40°C, 50°C, 60°C).
-
Solvent: Investigate the influence of different organic solvents (e.g., hexane, heptane, isooctane, toluene, tert-butanol).
Procedure:
-
Set up a series of reactions as described in Protocol 1.
-
In each series, vary one parameter while keeping the others constant at the values determined to be optimal in the previous steps.
-
Monitor the reactions over time using GC or HPLC.
-
Analyze the results to determine the optimal conditions for the highest conversion and reaction rate.
Product Purification and Analysis
-
Purification: After the reaction, the immobilized enzyme can be removed by filtration or centrifugation. The solvent can be evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Analysis: The purity of the final product can be confirmed by GC-MS, and its structure can be elucidated by ¹H and ¹³C NMR spectroscopy.
Visualizations
Caption: Workflow for lipase-catalyzed esterification of this compound.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
Application Notes and Protocols for the Polymerization of 5-Heptenoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential polymerization methods for 5-heptenoic acid and its derivatives, yielding biocompatible and biodegradable polyesters with applications in drug delivery and biomaterials. Detailed protocols for selected polymerization techniques are provided to guide researchers in the synthesis and characterization of these promising polymers.
Introduction
This compound is a versatile monomer that contains both a carboxylic acid and a terminal double bond. This bifunctionality allows for its polymerization through several routes, leading to the formation of polyesters with tunable properties. The resulting polymers are of significant interest in the biomedical field due to their potential biocompatibility and biodegradability. This document outlines key polymerization strategies, including Acyclic Diene Metathesis (ADMET), Radical Polymerization, and Ring-Opening Polymerization of the corresponding lactone, and provides detailed experimental protocols.
Potential Applications in Drug Development
Polymers derived from this compound are expected to share characteristics with other biocompatible polyesters like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL), which are widely used in drug delivery systems. Potential applications include:
-
Nanoparticle and Microsphere Formulation: The hydrophobic nature of the polymer backbone can be utilized to encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release.
-
Injectable Drug Depots: The polymer can be formulated into injectable micro- or nanoparticles that form a depot at the injection site, providing sustained drug release over an extended period.
-
Biocompatible Coatings: These polymers can be used to coat medical devices and implants to improve their biocompatibility and prevent adverse immune responses.
-
Tissue Engineering Scaffolds: The biodegradable nature of these polyesters makes them suitable for creating scaffolds that support cell growth and tissue regeneration, degrading as new tissue is formed.
Polymerization Methods
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth condensation polymerization that is particularly useful for the polymerization of α,ω-dienes.[1] This method offers excellent control over polymer architecture and can be tolerant to various functional groups, making it a suitable choice for the direct polymerization of this compound, although protection of the carboxylic acid group may be necessary to prevent side reactions with the catalyst. The reaction is driven by the removal of a volatile small molecule, typically ethylene (B1197577).[1]
Radical Polymerization
The terminal double bond of this compound can undergo radical polymerization. This method is widely used for vinyl monomers and can be initiated by thermal or photochemical means.[2] The carboxylic acid group can influence the polymerization kinetics and the solubility of the resulting polymer. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to achieve better control over molecular weight and dispersity.[3][4]
Ring-Opening Polymerization (ROP) of Hept-6-enolactone
This compound can be cyclized to its corresponding lactone, hept-6-enolactone. This seven-membered ring can then undergo ring-opening polymerization, typically catalyzed by metal alkoxides or enzymes. ROP is a well-established method for producing high molecular weight polyesters with controlled microstructures. Enzymatic ROP, often catalyzed by lipases, is particularly attractive for biomedical applications as it avoids contamination with toxic metal catalysts.
Experimental Protocols
Protocol 1: Acyclic Diene Metathesis (ADMET) Polymerization of Methyl 5-Heptenoate
This protocol describes the polymerization of the methyl ester of this compound to prevent potential side reactions of the free carboxylic acid with the metathesis catalyst.
Materials:
-
Methyl 5-heptenoate (monomer)
-
Grubbs' Second Generation Catalyst
-
Anhydrous toluene (B28343)
-
Hexane
Equipment:
-
Schlenk line and glassware
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Monomer Preparation: this compound is esterified to methyl 5-heptenoate using standard Fischer esterification conditions (methanol, catalytic sulfuric acid, reflux). The product is purified by distillation.
-
Polymerization:
-
In a glovebox, add methyl 5-heptenoate (1.0 g, 7.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous toluene (5 mL).
-
Add Grubbs' Second Generation Catalyst (30 mg, 0.035 mmol, 1:200 catalyst to monomer ratio).
-
Seal the flask and remove it from the glovebox.
-
Connect the flask to a Schlenk line and heat the reaction mixture to 60°C under a continuous flow of nitrogen.
-
After 1 hour, apply a vacuum to the flask to remove the ethylene byproduct and drive the polymerization.
-
Continue the reaction under vacuum for 24 hours.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature and dissolve the viscous polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to cold methanol (200 mL) with vigorous stirring.
-
Collect the polymer by filtration and wash with fresh methanol.
-
Dry the polymer under vacuum at 40°C overnight.
-
-
Characterization:
-
Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) by GPC using polystyrene standards.
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Verify the presence of the ester functional group and the disappearance of the terminal double bond using FTIR spectroscopy.
-
Quantitative Data Summary
| Parameter | Typical Value |
| Monomer:Catalyst Ratio | 200:1 |
| Reaction Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 70-85% |
| Mn ( g/mol ) | 15,000 - 30,000 |
| PDI | 1.5 - 2.0 |
Protocol 2: Enzymatic Ring-Opening Polymerization of Hept-6-enolactone
This protocol outlines the synthesis of poly(hept-6-enolactone) using an immobilized lipase (B570770) as a biocatalyst.
Materials:
-
Hept-6-enolactone (monomer)
-
Immobilized Candida antarctica Lipase B (CALB)
-
Anhydrous toluene
-
Methanol
-
Dichloromethane
Equipment:
-
Schlenk flask
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Monomer Synthesis: Hept-6-enolactone is synthesized from this compound via an intramolecular esterification reaction, for example, using a Yamaguchi or Mitsunobu protocol. The lactone is purified by column chromatography or distillation.
-
Polymerization:
-
Add hept-6-enolactone (1.0 g, 7.9 mmol) and anhydrous toluene (5 mL) to a dry Schlenk flask.
-
Add immobilized CALB (100 mg, 10 wt% of monomer).
-
Seal the flask and heat the mixture to 80°C with magnetic stirring.
-
Maintain the reaction at this temperature for 48 hours under a nitrogen atmosphere.
-
-
Polymer Isolation and Purification:
-
Cool the reaction to room temperature and add dichloromethane (10 mL) to dissolve the polymer.
-
Remove the enzyme by filtration.
-
Concentrate the filtrate using a rotary evaporator.
-
Precipitate the polymer in cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
-
Characterization:
-
Analyze the molecular weight and PDI using GPC.
-
Confirm the polyester (B1180765) structure by ¹H and ¹³C NMR.
-
Verify the ring-opening by observing the disappearance of the lactone carbonyl stretch and the appearance of the ester carbonyl stretch in the FTIR spectrum.
-
Quantitative Data Summary
| Parameter | Typical Value |
| Enzyme Loading | 10 wt% |
| Reaction Temperature | 80°C |
| Reaction Time | 48 hours |
| Yield | 60-80% |
| Mn ( g/mol ) | 10,000 - 25,000 |
| PDI | 1.3 - 1.8 |
Visualizations
Caption: Workflow for ADMET polymerization of methyl 5-heptenoate.
Caption: Workflow for enzymatic ROP of hept-6-enolactone.
Conclusion
The polymerization of this compound and its derivatives offers a promising avenue for the development of novel biocompatible and biodegradable polyesters. The choice of polymerization method—ADMET, radical polymerization, or ROP—will depend on the desired polymer properties and the specific application. The protocols provided herein serve as a starting point for researchers to explore the synthesis and characterization of these materials for applications in drug delivery, tissue engineering, and beyond. Further optimization of reaction conditions and detailed biological evaluation will be necessary to fully realize the potential of these polymers in the biomedical field.
References
- 1. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 2. Radical polymerization - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
Application Notes and Protocols for the Study of 5-Heptenoic Acid in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Heptenoic acid is a seven-carbon unsaturated fatty acid, offering a unique tool for the investigation of fatty acid metabolism. As an odd-chain fatty acid, its complete oxidation is predicted to yield both acetyl-CoA and propionyl-CoA. The propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, thereby serving an anaplerotic role by replenishing the pool of TCA cycle intermediates.[1][2] The presence of a double bond at the fifth carbon introduces an additional layer of complexity to its catabolism, requiring specific enzymatic steps for its complete breakdown. These characteristics make this compound a valuable substrate for studying the interplay between fatty acid oxidation, the TCA cycle, and anaplerosis, particularly in the context of metabolic disorders, including fatty acid oxidation disorders and conditions characterized by a compromised TCA cycle function.[3][4]
These application notes provide a theoretical framework and detailed experimental protocols for researchers interested in utilizing this compound to explore various facets of fatty acid metabolism.
Theoretical Metabolic Pathway of this compound
The metabolism of this compound is expected to proceed via mitochondrial beta-oxidation. Due to its odd-numbered carbon chain and the presence of a double bond, its breakdown requires a combination of the standard beta-oxidation enzymes and auxiliary enzymes.
Key Metabolic Steps:
-
Activation: In the cytoplasm, this compound is activated to its coenzyme A (CoA) thioester, 5-heptenoyl-CoA, by an acyl-CoA synthetase.
-
Mitochondrial Transport: 5-Heptenoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle system.
-
Beta-Oxidation Cycles:
-
First Cycle: The first round of beta-oxidation proceeds normally, yielding one molecule of acetyl-CoA and leaving a five-carbon unsaturated fatty acyl-CoA, 3-pentenoyl-CoA.
-
Isomerization: The double bond at the third carbon of 3-pentenoyl-CoA prevents further oxidation by the standard beta-oxidation enzymes. An isomerase, Δ³,Δ²-enoyl-CoA isomerase, is required to convert 3-pentenoyl-CoA to 2-pentenoyl-CoA.
-
Second Cycle: The second round of beta-oxidation proceeds with 2-pentenoyl-CoA, yielding another molecule of acetyl-CoA and a three-carbon saturated fatty acyl-CoA, propionyl-CoA.
-
-
Anaplerosis: Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA enters the TCA cycle, replenishing its intermediates.[1][2]
Data Presentation
The following tables provide examples of how quantitative data from studies using this compound could be structured for clear comparison.
Table 1: Effect of this compound on Cellular Respiration
| Cell Line | Treatment | Basal Respiration (pmol O₂/min/mg protein) | ATP-Linked Respiration (pmol O₂/min/mg protein) | Maximal Respiration (pmol O₂/min/mg protein) |
| HepG2 | Vehicle Control | 150 ± 12 | 120 ± 10 | 350 ± 25 |
| HepG2 | 100 µM this compound | 200 ± 15 | 160 ± 11 | 450 ± 30 |
| C2C12 | Vehicle Control | 250 ± 20 | 210 ± 18 | 600 ± 45 |
| C2C12 | 100 µM this compound | 320 ± 25 | 270 ± 22 | 750 ± 50 |
*Illustrative data indicating a statistically significant increase compared to the vehicle control (p < 0.05).
Table 2: Impact of this compound on TCA Cycle Intermediates
| Cell Line | Treatment | Citrate (nmol/mg protein) | α-Ketoglutarate (nmol/mg protein) | Succinate (nmol/mg protein) | Malate (nmol/mg protein) |
| SH-SY5Y | Vehicle Control | 2.5 ± 0.3 | 1.8 ± 0.2 | 0.5 ± 0.05 | 1.2 ± 0.1 |
| SH-SY5Y | 100 µM this compound | 2.6 ± 0.3 | 2.0 ± 0.2 | 1.5 ± 0.1 | 1.8 ± 0.2 |
*Illustrative data indicating a statistically significant increase compared to the vehicle control (p < 0.05).
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to study its metabolic effects.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile phosphate-buffered saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of this compound-BSA Conjugate:
-
Prepare a stock solution of this compound in ethanol (B145695).
-
In a sterile tube, add the desired volume of fatty acid-free BSA solution (e.g., 10% w/v in PBS).
-
While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration.
-
Incubate the mixture at 37°C for 30 minutes to allow for conjugation.
-
Sterile-filter the this compound-BSA conjugate.
-
-
Cell Treatment:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add fresh culture medium containing the desired concentration of the this compound-BSA conjugate to the cells.
-
Include a vehicle control group treated with BSA solution containing the same concentration of ethanol used for the fatty acid stock.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., metabolite extraction, RNA isolation, or protein extraction).
Protocol 2: In Vitro Fatty Acid Oxidation Assay
This protocol measures the rate of fatty acid oxidation by monitoring the conversion of radiolabeled this compound to acid-soluble metabolites.
Materials:
-
[1-¹⁴C]-5-Heptenoic acid
-
Cultured cells treated with this compound (from Protocol 1)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Perchloric acid (PCA), 1 M
-
Scintillation cocktail
-
Scintillation vials
-
Scintillation counter
Procedure:
-
Cell Preparation: After the desired treatment period with unlabeled this compound, wash the cells twice with warm PBS.
-
Initiation of Oxidation:
-
Add pre-warmed assay buffer containing [1-¹⁴C]-5-heptenoic acid (e.g., 1 µCi/mL) to each well.
-
Incubate at 37°C for the desired time (e.g., 1-2 hours).
-
-
Termination of Reaction:
-
Stop the reaction by adding ice-cold 1 M PCA to each well to a final concentration of 0.5 M.
-
Incubate on ice for 30 minutes to allow for cell lysis and protein precipitation.
-
-
Separation of Metabolites:
-
Centrifuge the plates/tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble metabolites (¹⁴C-labeled acetyl-CoA and TCA cycle intermediates).
-
-
Quantification:
-
Add an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of the cells.
-
Protocol 3: Analysis of Acyl-CoAs by LC-MS/MS
This protocol describes the extraction and analysis of intracellular acyl-CoA species, including 5-heptenoyl-CoA and its downstream metabolites, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8][9]
Materials:
-
Cultured cells treated with this compound
-
Ice-cold methanol
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol) containing internal standards to the cells.
-
Scrape the cells and collect the cell lysate.
-
Vortex the lysate vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted metabolites onto a reverse-phase LC column coupled to a tandem mass spectrometer.
-
Use a gradient elution to separate the different acyl-CoA species.
-
Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify the specific precursor-product ion transitions for each acyl-CoA of interest.
-
Quantify the acyl-CoAs based on the peak area ratios relative to their corresponding internal standards.
-
Protocol 4: Measurement of TCA Cycle Intermediates by GC-MS or LC-MS
This protocol outlines the analysis of key TCA cycle intermediates to assess the anaplerotic effect of this compound.[10][11][12]
Materials:
-
Cultured cells treated with this compound
-
Extraction solvent (e.g., 80% methanol)
-
Derivatization agent (for GC-MS, e.g., MTBSTFA)
-
GC-MS or LC-MS system
Procedure:
-
Metabolite Extraction: Follow the same extraction procedure as described in Protocol 3.
-
Sample Preparation for GC-MS (if applicable):
-
Dry the metabolite extract under a stream of nitrogen.
-
Reconstitute the dried extract in a derivatization agent and incubate to create volatile derivatives of the TCA cycle intermediates.
-
-
GC-MS or LC-MS Analysis:
-
Inject the prepared sample into the GC-MS or LC-MS system.
-
Separate the intermediates using an appropriate column and temperature/solvent gradient.
-
Identify and quantify the TCA cycle intermediates based on their retention times and mass fragmentation patterns compared to known standards.
-
Normalize the abundance of each intermediate to the total protein content.
-
Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: General experimental workflow for studying this compound metabolism.
References
- 1. fvs.com.py [fvs.com.py]
- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Anaplerotic Treatment of Long-Chain Fat Oxidation Disorders with Triheptanoin: Review of 15 years Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Applications of Short-Chain Unsaturated Fatty Acids
Disclaimer: Direct experimental data on the antimicrobial properties of 5-heptenoic acid is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related short-chain and medium-chain fatty acids (SCFAs and MCFAs), which are expected to exhibit similar characteristics. This document is intended to serve as a guide for researchers, scientists, and drug development professionals interested in exploring the antimicrobial potential of compounds like this compound.
Introduction
Short-chain and medium-chain fatty acids are gaining attention as potential antimicrobial agents due to their broad-spectrum activity and, in many cases, favorable safety profiles. These naturally occurring molecules can disrupt microbial growth and viability through various mechanisms, most notably by compromising the integrity of the cell membrane. This document provides an overview of the antimicrobial applications of SCFAs and MCFAs, with a focus on their activity against clinically relevant bacteria and fungi. Detailed protocols for assessing antimicrobial efficacy are also provided.
Antimicrobial Activity
The antimicrobial efficacy of fatty acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The tables below summarize the MIC values for various short and medium-chain fatty acids against a range of pathogens.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentrations (MICs) of Various Fatty Acids against Bacterial Pathogens
| Fatty Acid | Chain Length | Saturation | Target Microorganism | MIC (µg/mL) | Reference |
| γ-Linolenic Acid | C18:3 | Polyunsaturated | Staphylococcus aureus (MRSA #10) | 500 | [1] |
| Linoleic Acid | C18:2 | Polyunsaturated | Bacillus cereus DSM 626 | 32 | [2] |
| 7(Z),10(Z)-Hexadecadienoic Acid | C16:2 | Polyunsaturated | Staphylococcus aureus DSM 1104 | 32 | [2] |
| 7(Z),10(Z)-Hexadecadienoic Acid | C16:2 | Polyunsaturated | Staphylococcus epidermidis | 16 | [2] |
| Dihomo-γ-linolenic acid (DGLA) | C20:3 | Polyunsaturated | Propionibacterium acnes | 32 | [3] |
| Eicosapentaenoic acid (EPA) | C20:5 | Polyunsaturated | Staphylococcus aureus | 128 | [3] |
| Capric Acid | C10:0 | Saturated | Staphylococcus aureus | - | [4] |
| Lauric Acid | C12:0 | Saturated | Staphylococcus aureus | - | [4] |
| 2-Hexadecynoic acid (2-HDA) | C16:1 (alkyne) | Monounsaturated | Staphylococcus aureus (MRSA) | 0.24 | [5] |
Note: Some entries may not have a specific MIC value listed in the source but are noted for their high activity.
Antifungal Activity
Short-chain fatty acids have also demonstrated efficacy against various fungal pathogens, including dermatophytes and yeasts.
Table 2: Antifungal Activity of Short-Chain Saturated Fatty Acids
| Fatty Acid | Chain Length | Target Microorganism | Activity | Reference |
| Heptanoic Acid | C7:0 | Dermatophytes | High | [6][7] |
| Caprylic Acid | C8:0 | Candida albicans | Active | [8] |
| Pelargonic Acid | C9:0 | Dermatophytes | High | [7] |
| Capric Acid | C10:0 | Candida albicans | Active | [9] |
| Undecanoic Acid | C11:0 | Dermatophytes | Very High | [6] |
| Lauric Acid | C12:0 | Candida albicans | Active | [9] |
Mechanism of Action
The primary antimicrobial mechanism of action for many fatty acids is the disruption of the bacterial cell membrane.[7] This process can be visualized as a multi-step pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Long-Chain Polyunsaturated Fatty Acids against Propionibacterium acnes and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Investigating synthetic unsaturated fatty acids as antibacterial agents against methicillin-resistant Staphylococcus aureus - American Chemical Society [acs.digitellinc.com]
- 6. Fungitoxicity of fatty acids against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Heptenoic Acid Esters and Amides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various esters and amides of 5-heptenoic acid. These compounds serve as valuable intermediates in organic synthesis and drug discovery, offering a versatile scaffold for the introduction of diverse functional groups. The following sections outline the synthesis of the parent carboxylic acid, followed by specific, optimized protocols for the preparation of its ester and amide derivatives.
Synthesis of this compound
A reliable method for the synthesis of this compound is the malonic ester synthesis, which allows for the straightforward construction of the carbon skeleton.[1][2][3][4][5]
Protocol: Synthesis of this compound via Malonic Ester Synthesis
Reaction Scheme:
-
Diethyl malonate + Sodium ethoxide → Sodiodiethyl malonate
-
Sodiodiethyl malonate + 5-Bromo-1-pentene (B141829) → Diethyl (pent-4-en-1-yl)malonate
-
Diethyl (pent-4-en-1-yl)malonate + KOH → Dipotassium (pent-4-en-1-yl)malonate
-
Dipotassium (pent-4-en-1-yl)malonate + H₃O⁺ → (Pent-4-en-1-yl)malonic acid
-
(Pent-4-en-1-yl)malonic acid --(Heat)--> this compound + CO₂
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
5-Bromo-1-pentene
-
Potassium hydroxide (B78521)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
Boiling chips
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol (sufficient to dissolve) under an inert atmosphere.
-
Formation of Sodiodiethyl malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
Alkylation: Add 5-bromo-1-pentene (1 equivalent) dropwise to the solution of sodiodiethyl malonate. The reaction mixture is then refluxed for 2-3 hours.
-
Saponification: After cooling, a solution of potassium hydroxide (2.5 equivalents) in water is added, and the mixture is refluxed for an additional 3 hours to hydrolyze the ester groups.
-
Work-up: The ethanol is removed by distillation. The remaining aqueous solution is cooled and acidified with dilute sulfuric acid. The liberated dicarboxylic acid is extracted with diethyl ether. The ethereal extract is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Decarboxylation: The resulting crude (pent-4-en-1-yl)malonic acid is heated in an oil bath at 160-180 °C until the evolution of carbon dioxide ceases.
-
Purification: The crude this compound is purified by vacuum distillation.
Expected Yield: 75-85%
Synthesis of this compound Esters
The most common and straightforward method for the synthesis of esters from carboxylic acids is the Fischer esterification.[6] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, the alcohol is typically used in excess, and the water formed is removed.[6]
Protocol: General Procedure for Fischer Esterification of this compound
Reaction Scheme: this compound + R-OH --(H⁺ catalyst)--> 5-Heptenoate ester + H₂O
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Concentrated sulfuric acid (or other acid catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and the desired alcohol (5-10 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) with cooling.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
The ester is purified by vacuum distillation or column chromatography.
Quantitative Data for Selected this compound Esters:
| Ester Name | Alcohol Used | Typical Yield (%) | Spectroscopic Data (Expected) |
| Methyl 5-heptenoate | Methanol | 80-90 | ¹H NMR (CDCl₃): δ 5.4 (m, 2H, -CH=CH-), 3.65 (s, 3H, -OCH₃), 2.3 (t, 2H, -CH₂COO-), 2.1 (q, 2H, -CH₂-C=), 1.7 (m, 2H, -CH₂-). IR (neat): ν 3010, 2950, 1740 (C=O), 1655 (C=C), 1160 cm⁻¹. |
| Ethyl 5-heptenoate | Ethanol | 85-95 | ¹H NMR (CDCl₃): δ 5.4 (m, 2H, -CH=CH-), 4.1 (q, 2H, -OCH₂CH₃), 2.3 (t, 2H, -CH₂COO-), 2.1 (q, 2H, -CH₂-C=), 1.7 (m, 2H, -CH₂-), 1.25 (t, 3H, -OCH₂CH₃). IR (neat): ν 3010, 2950, 1735 (C=O), 1655 (C=C), 1170 cm⁻¹. MS (GC): m/z 156 (M⁺).[7] |
| Propyl 5-heptenoate | Propanol | 82-92 | ¹H NMR (CDCl₃): δ 5.4 (m, 2H, -CH=CH-), 4.0 (t, 2H, -OCH₂CH₂CH₃), 2.3 (t, 2H, -CH₂COO-), 2.1 (q, 2H, -CH₂-C=), 1.6-1.8 (m, 4H), 0.9 (t, 3H, -OCH₂CH₂CH₃). IR (neat): ν 3010, 2960, 1738 (C=O), 1655 (C=C), 1175 cm⁻¹. |
| Butyl 5-heptenoate | Butanol | 80-90 | ¹H NMR (CDCl₃): δ 5.4 (m, 2H, -CH=CH-), 4.05 (t, 2H, -OCH₂(CH₂)₂CH₃), 2.3 (t, 2H, -CH₂COO-), 2.1 (q, 2H, -CH₂-C=), 1.6-1.8 (m, 4H), 1.4 (m, 2H), 0.9 (t, 3H, -OCH₂(CH₂)₂CH₃). IR (neat): ν 3010, 2960, 1738 (C=O), 1655 (C=C), 1175 cm⁻¹. |
Synthesis of this compound Amides
Amides are typically synthesized from carboxylic acids by activation of the carboxyl group followed by reaction with an amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Protocol: General Procedure for Amidation of this compound using an Activating Agent
Reaction Scheme: this compound + R-NH₂ --(Activating Agent)--> N-substituted-5-heptenamide
Materials:
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This compound
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Amine (e.g., aniline, benzylamine, ethanolamine)
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Activating agent (e.g., thionyl chloride, EDC/HOBt)
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Anhydrous solvent (e.g., dichloromethane, DMF)
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Base (e.g., triethylamine (B128534), pyridine)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure using Thionyl Chloride:
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In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of thionyl chloride and reflux for 1 hour.
-
Remove the excess thionyl chloride under reduced pressure.
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Dissolve the resulting crude 5-heptenoyl chloride in an anhydrous solvent like dichloromethane.
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In a separate flask, dissolve the amine (1.1 equivalents) and a base like triethylamine (1.2 equivalents) in the same anhydrous solvent.
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Slowly add the acyl chloride solution to the amine solution at 0 °C with stirring.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
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Purify the amide by recrystallization or column chromatography.
Procedure using EDC/HOBt:
-
Dissolve this compound (1 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in an anhydrous solvent like DMF.
-
Cool the mixture to 0 °C and add EDC (1.2 equivalents).
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Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
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Dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
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Purify the amide by recrystallization or column chromatography.
Quantitative Data for Selected this compound Amides:
| Amide Name | Amine Used | Typical Yield (%) | Spectroscopic Data (Expected) |
| N-Phenyl-5-heptenamide | Aniline | 75-85 | ¹H NMR (CDCl₃): δ 7.5 (d, 2H, Ar-H), 7.3 (t, 2H, Ar-H), 7.1 (t, 1H, Ar-H), 5.4 (m, 2H, -CH=CH-), 2.4 (t, 2H, -CH₂CONH-), 2.1 (q, 2H, -CH₂-C=), 1.8 (m, 2H, -CH₂-). IR (neat): ν 3300 (N-H), 3010, 2930, 1660 (C=O, Amide I), 1600, 1540 (N-H bend, Amide II) cm⁻¹. |
| N-Benzyl-5-heptenamide | Benzylamine | 80-90 | ¹H NMR (CDCl₃): δ 7.3 (m, 5H, Ar-H), 5.8 (br s, 1H, -NH-), 5.4 (m, 2H, -CH=CH-), 4.4 (d, 2H, -NHCH₂-), 2.2 (t, 2H, -CH₂CONH-), 2.1 (q, 2H, -CH₂-C=), 1.7 (m, 2H, -CH₂-). IR (neat): ν 3290 (N-H), 3010, 2930, 1645 (C=O, Amide I), 1550 (N-H bend, Amide II) cm⁻¹. |
| N-(2-Hydroxyethyl)-5-heptenamide | Ethanolamine | 70-80 | ¹H NMR (CDCl₃): δ 6.2 (br s, 1H, -NH-), 5.4 (m, 2H, -CH=CH-), 3.7 (t, 2H, -CH₂OH), 3.4 (q, 2H, -NHCH₂-), 2.2 (t, 2H, -CH₂CONH-), 2.1 (q, 2H, -CH₂-C=), 1.7 (m, 2H, -CH₂-). IR (neat): ν 3300 (O-H, N-H), 2930, 1640 (C=O, Amide I), 1555 (N-H bend, Amide II), 1060 (C-O) cm⁻¹. |
Visualizations
Caption: Overall workflow for the synthesis of this compound and its subsequent derivatization to esters and amides.
References
- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Heptenoic Acid
Welcome to the technical support center for the synthesis of 5-heptenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent and reliable methods for synthesizing this compound are the Malonic Ester Synthesis and the Grignard Reaction with carbon dioxide. Both methods are effective for carbon chain extension and the introduction of a carboxylic acid functionality.
Q2: I am getting a significant amount of a dialkylated byproduct in my malonic ester synthesis. How can I minimize this?
A2: Dialkylation is a common side reaction in malonic ester synthesis.[1] To favor monoalkylation, you can try the following:
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Control Stoichiometry: Use a strict 1:1 molar ratio of your base (e.g., sodium ethoxide) to diethyl malonate.
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Slow Addition: Add the alkylating agent (5-bromo-1-pentene) slowly to the reaction mixture to maintain a low concentration of the electrophile.
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Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of a second alkylation.
Q3: My Grignard reaction for this compound synthesis is not initiating. What could be the problem?
A3: Failure of a Grignard reaction to initiate is a frequent issue, often due to the passivation of the magnesium surface with a layer of magnesium oxide. Here are some troubleshooting steps:
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Activation of Magnesium: Ensure the magnesium turnings are fresh and shiny. You can activate the surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
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Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried (flame-dried or oven-dried) and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.
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Initiation: A small amount of the halide can be added initially and the mixture gently warmed to start the reaction. An exothermic reaction and the appearance of a cloudy solution are indicators of initiation.
Q4: What is the major byproduct in a Wittig reaction used for olefination, and how can it be removed?
A4: The most common byproduct in a Wittig reaction is triphenylphosphine (B44618) oxide (Ph₃P=O). Its removal can be challenging due to its solubility in many organic solvents. Common purification methods include:
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Chromatography: Column chromatography is a reliable method for separating the desired alkene from triphenylphosphine oxide.
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Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane (B92381) or a mixture of ether and hexane, while the product remains in solution.
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Extraction: If the product is sufficiently nonpolar, washing the organic layer with a large volume of water can sometimes help to remove the more polar triphenylphosphine oxide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Malonic Ester Synthesis | Incomplete deprotonation of diethyl malonate. | Ensure the use of a strong enough base (e.g., sodium ethoxide in ethanol) and allow sufficient time for the enolate to form. |
| Side reaction of the alkylating agent (e.g., elimination). | Use a primary alkyl halide (5-bromo-1-pentene is suitable). Ensure the reaction temperature is not excessively high. | |
| Incomplete hydrolysis of the ester. | Use a sufficient excess of base (e.g., NaOH or KOH) for saponification and ensure adequate reaction time and temperature. | |
| Incomplete decarboxylation. | Ensure the acidification step after hydrolysis is complete and heat the reaction mixture sufficiently (typically above 100 °C) until CO₂ evolution ceases. | |
| Low Yield in Grignard Synthesis | Grignard reagent reacting with moisture or CO₂ from the air. | Maintain strict anhydrous and inert atmosphere conditions throughout the reaction. |
| Formation of Wurtz coupling byproduct (R-R). | Add the 5-bromo-1-pentene (B141829) slowly to the magnesium to keep its concentration low.[2] | |
| Incomplete carbonation. | Bubble dry CO₂ gas through the Grignard solution for a sufficient amount of time, or pour the Grignard reagent over crushed dry ice. | |
| Grignard reagent acting as a base and causing elimination of HBr from 5-bromo-1-pentene. | Keep the reaction temperature low during the formation of the Grignard reagent. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Carboxylic Acid Synthesis
| Method | Starting Materials | Typical Yield Range | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, Alkyl Halide | 60-80% | Good for primary alkyl halides; avoids strong organometallic bases. | Risk of dialkylation; multi-step process.[1] |
| Grignard Reaction with CO₂ | Alkyl Halide, Magnesium, CO₂ | 70-90% | High yields; direct conversion of alkyl halide to carboxylic acid. | Requires strict anhydrous conditions; highly reactive reagent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Malonic Ester Synthesis
This protocol is adapted from standard malonic ester synthesis procedures.
Materials:
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Diethyl malonate
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Sodium ethoxide
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Anhydrous ethanol (B145695)
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5-bromo-1-pentene
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Sodium hydroxide (B78521)
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Hydrochloric acid
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Diethyl ether
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Magnesium sulfate
Procedure:
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Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 1 hour.
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Alkylation: Add 5-bromo-1-pentene (1.0 eq) dropwise to the solution of the sodium salt of diethyl malonate. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
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Saponification: After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water. Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the esters.
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Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidic solution to reflux for 2-3 hours, or until the evolution of CO₂ gas ceases.
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Workup and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol is based on general procedures for the synthesis of carboxylic acids using Grignard reagents.
Materials:
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Magnesium turnings
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Iodine (crystal)
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Anhydrous diethyl ether or THF
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5-bromo-1-pentene
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Dry ice (solid CO₂)
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Hydrochloric acid
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Diethyl ether
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Sodium bicarbonate solution
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Magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Assemble the apparatus and flush with a dry inert gas (nitrogen or argon). Add a small amount of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, place a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated (cloudiness, bubbling), add the remainder of the 5-bromo-1-pentene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Carbonation: Cool the Grignard reagent solution in an ice-salt bath. While stirring vigorously, add crushed dry ice in small portions. Alternatively, the Grignard solution can be transferred via cannula onto a flask containing a large excess of crushed dry ice covered with anhydrous ether. Continue stirring until the mixture reaches room temperature.
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Workup and Purification: Quench the reaction by slowly adding a cold solution of 10% hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and extract with a saturated sodium bicarbonate solution. Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the carboxylic acid. Extract the acidic aqueous layer with diethyl ether (3 x 50 mL). Combine the final organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.
Visualizations
References
Side reactions and byproducts in 5-Heptenoic acid synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-heptenoic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I performed a malonic ester synthesis to produce this compound, but my yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the malonic ester synthesis of this compound can arise from several factors:
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Incomplete initial deprotonation: The first step, the deprotonation of diethyl malonate, is crucial. If the base used (e.g., sodium ethoxide) is not strong enough or used in insufficient quantity, the initial enolate will not be fully formed, leading to a lower overall yield. Ensure your base is fresh and used in at least a stoichiometric amount.
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Side reactions: The most common side reaction is the dialkylation of the malonic ester.[1][2] This occurs when the mono-alkylated intermediate is deprotonated again and reacts with another molecule of the alkyl halide (5-bromo-1-pentene). To minimize this, a slight excess of the malonic ester can be used.[2]
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Incomplete hydrolysis: The saponification of the diethyl ester to the dicarboxylate salt requires sufficiently stringent conditions (e.g., concentrated base and heat). If the hydrolysis is incomplete, the subsequent decarboxylation will also be inefficient.
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Losses during workup: this compound has some solubility in water. Ensure that during the aqueous workup, the product is thoroughly extracted with an organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
Q2: My final product shows impurities in the NMR and Mass Spectrometry data. What are the likely byproducts?
A2: The presence of impurities often points to side reactions during the synthesis. The most common byproducts in the malonic ester synthesis of this compound are summarized in the table below.
| Byproduct Name | Molecular Formula | Reason for Formation |
| Diethyl (pent-4-en-1-yl)malonate | C12H20O4 | Incomplete hydrolysis of the mono-alkylated intermediate. |
| Diethyl dipent-4-en-1-ylmalonate | C17H28O4 | Dialkylation of the malonic ester.[1] This occurs if the mono-alkylated ester is deprotonated and reacts with a second molecule of 5-bromo-1-pentene (B141829). |
| Malonic Acid | C3H4O4 | Incomplete alkylation followed by hydrolysis and incomplete decarboxylation of the unreacted diethyl malonate. |
| 2-(pent-4-en-1-yl)malonic acid | C8H12O4 | Incomplete decarboxylation of the diacid intermediate. |
Q3: How can I avoid the formation of the dialkylated byproduct?
A3: The formation of the dialkylated byproduct is a known drawback of the malonic ester synthesis.[1] To minimize its formation, you can try the following:
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Use an excess of the malonic ester: Using a slight excess of diethyl malonate relative to 5-bromo-1-pentene will increase the probability that the base will deprotonate an unreacted malonic ester rather than the mono-alkylated product.[2]
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Control the reaction temperature: Adding the alkyl halide at a lower temperature and then slowly warming the reaction mixture can help to control the rate of the second alkylation.
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Choice of base: Using a bulkier base might sterically hinder the second alkylation to some extent, although this is less common in standard malonic ester syntheses.
Experimental Protocol: Synthesis of this compound via Malonic Ester Synthesis
This protocol outlines the synthesis of this compound starting from diethyl malonate and 5-bromo-1-pentene.
Step 1: Formation of the Enolate
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
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Slowly add diethyl malonate to the solution while stirring. The reaction is exothermic.
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Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
Step 2: Alkylation
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To the solution of the enolate, add 5-bromo-1-pentene dropwise.
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After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
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Monitor the reaction by TLC to confirm the consumption of the starting materials.
Step 3: Saponification and Decarboxylation
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Cool the reaction mixture to room temperature and add a concentrated aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for 3-4 hours to hydrolyze the ester groups.
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After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. This will protonate the carboxylate groups and facilitate decarboxylation.
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Gently heat the acidified mixture. Carbon dioxide will evolve. Continue heating until the effervescence ceases.
Step 4: Workup and Purification
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Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
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Remove the solvent under reduced pressure to obtain the crude this compound.
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The crude product can be further purified by vacuum distillation.
Reaction Pathway and Side Reactions
Caption: Main reaction pathway for the synthesis of this compound and the side reaction leading to a dialkylated byproduct.
References
Technical Support Center: Stereoselective Synthesis of 5-Heptenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 5-heptenoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the synthetic strategy.
Strategy 1: Copper-Catalyzed Asymmetric Conjugate Addition
This approach typically involves the 1,4-addition of an organometallic reagent (e.g., an ethyl Grignard or diethylzinc) to a β,γ-unsaturated ester like ethyl but-3-enoate (B1239731) in the presence of a chiral copper catalyst.
Issue 1: Low Enantioselectivity
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Potential Cause: Suboptimal chiral ligand for the specific substrate and organometallic reagent. The flatness of acyclic substrates can make them less sensitive to the steric requirements of some chiral ligands.
-
Troubleshooting Steps:
-
Ligand Screening: Test a variety of chiral ligands. Ferrocenyl-based diphosphine ligands like TaniaPhos and Josiphos have shown promise in copper-catalyzed conjugate additions with Grignard reagents. For dialkylzinc reagents, phosphoramidite (B1245037) ligands are often effective.
-
Solvent Effects: The reaction solvent can significantly influence enantioselectivity. Screen a range of solvents, such as diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and toluene.
-
Temperature Optimization: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often enhances enantioselectivity by favoring the transition state with the lower activation energy.
-
Copper Salt and Additives: The choice of copper salt (e.g., CuCl, CuBr·SMe₂, Cu(OTf)₂) can impact the reaction. In some cases, the addition of Lewis acids or other additives can improve stereocontrol.
-
Issue 2: Poor Yield and/or Formation of 1,2-Addition Byproduct
-
Potential Cause: The organometallic reagent may be too reactive, leading to side reactions or decomposition of the starting material or product. The 1,2-addition (attack at the carbonyl group) can compete with the desired 1,4-conjugate addition.
-
Troubleshooting Steps:
-
Choice of Organometallic Reagent: Dialkylzinc reagents are generally less reactive than Grignard reagents and may favor 1,4-addition. If using a Grignard reagent, consider using a less reactive one (e.g., changing the halide from bromide to chloride).
-
Reaction Temperature: Slower, dropwise addition of the organometallic reagent at a lower temperature can minimize side reactions and improve the regioselectivity towards 1,4-addition.
-
Purity of Reagents and Solvents: Ensure all reagents and solvents are anhydrous, as water can quench the organometallic reagent and interfere with the catalytic cycle.
-
Stoichiometry: Carefully control the stoichiometry of the organometallic reagent. An excess may lead to more side products.
-
Strategy 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This method could involve the reaction of a nucleophile, such as a malonate ester (as a carboxylate precursor), with an allylic substrate like 1-buten-3-yl acetate (B1210297) in the presence of a chiral palladium catalyst.
Issue 1: Low Enantioselectivity
-
Potential Cause: The chiral ligand may not be effectively discriminating between the two enantiotopic faces of the π-allylpalladium intermediate.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of chiral ligand is critical. Trost ligands (e.g., based on a diaminocyclohexyl backbone) and phosphoramidite ligands are commonly used and have shown high efficiency in many AAA reactions. A library of ligands should be screened for the specific substrate combination.
-
Solvent Polarity: The polarity of the solvent can influence the structure of the π-allylpalladium complex and the subsequent nucleophilic attack. Test a range of solvents from nonpolar (e.g., toluene, THF) to more polar (e.g., dichloromethane, DME).
-
Counterion Effects: The nature of the counterion of the nucleophile can affect the stereochemical outcome. For malonate nucleophiles, the choice of base (e.g., sodium hydride, LDA, cesium carbonate) can be important.
-
Issue 2: Poor Regioselectivity (Attack at the more substituted carbon of the allyl system)
-
Potential Cause: The electronic and steric properties of both the ligand and the substrate can influence where the nucleophile attacks the π-allyl intermediate.
-
Troubleshooting Steps:
-
Ligand Modification: Some ligands can direct the nucleophile to the less substituted carbon of the allyl system. Experiment with ligands of varying steric bulk.
-
Substrate Modification: If possible, modifying the leaving group on the allylic substrate can sometimes influence the regioselectivity of the reaction.
-
Strategy 3: Organocatalytic Approaches
An example of this strategy could be the asymmetric peroxidation of a γ,δ-unsaturated β-keto ester, followed by reduction and further transformations to yield chiral this compound.
Issue 1: Low Yield and/or Diastereoselectivity
-
Potential Cause: The catalyst may not be effectively activating the substrate, or there may be competing side reactions.
-
Troubleshooting Steps:
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Catalyst and Co-catalyst Screening: Cinchona-derived organocatalysts are often used for such transformations. The choice of co-catalyst (e.g., a carboxylic acid) is also crucial. Screen different combinations to find the optimal system.
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Solvent Optimization: The reaction medium can have a significant impact on both yield and stereoselectivity. Toluene has been shown to be an effective solvent in some organocatalytic peroxidations.
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Temperature Control: While lower temperatures often favor higher stereoselectivity, they can also lead to slower reaction rates and lower yields. A careful balance must be found.
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Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound?
A1: The primary challenges include:
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Achieving High Enantioselectivity: Creating the chiral center at the C5 position with high enantiomeric excess (e.e.) can be difficult, especially with acyclic substrates which can be more conformationally flexible than cyclic ones.
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Controlling Regioselectivity: In methods like allylic alkylation, ensuring the nucleophile attacks the desired position of the allylic system is crucial.
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Preventing Side Reactions: Competing reactions such as 1,2-addition in conjugate addition methods, or racemization of the product under the reaction conditions, can lower the yield and stereopurity.
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Substrate Availability and Reactivity: The choice of starting materials that are readily available and exhibit the desired reactivity under asymmetric catalytic conditions is a key consideration.
Q2: How do I determine the enantiomeric excess (e.e.) of my this compound product?
A2: The most common method is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase. To do this, you will likely need to derivatize the carboxylic acid to an ester (e.g., methyl or ethyl ester) or an amide, as free carboxylic acids can sometimes perform poorly on chiral columns. You will need to analyze a racemic sample of your product to determine the retention times of both enantiomers. The e.e. is then calculated from the peak areas of the two enantiomers in your chiral sample.
Q3: Can I use a chiral auxiliary-based approach for the synthesis of this compound?
A3: Yes, a chiral auxiliary approach is a viable strategy. This would involve attaching a chiral molecule (the auxiliary) to an achiral precursor, performing a diastereoselective reaction to create the desired stereocenter, and then cleaving the auxiliary. While this method can provide high stereoselectivity, it requires additional synthetic steps for attaching and removing the auxiliary.
Q4: My reaction is very sensitive to air and moisture. What precautions should I take?
A4: Many of the reagents used in these syntheses, particularly organometallic reagents like Grignard and dialkylzinc compounds, are highly sensitive to air and moisture. It is essential to use standard Schlenk line or glovebox techniques. All glassware should be oven- or flame-dried, and solvents should be freshly distilled from an appropriate drying agent. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Quantitative Data Summary
The following table summarizes representative data for stereoselective synthetic methods that could be applied to the synthesis of this compound or structurally similar compounds. Note that specific results for this compound may vary.
| Synthetic Method | Substrate Example | Nucleophile/Reagent | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| Copper-Catalyzed Conjugate Addition | Cyclohexenone | EtMgBr | CuCl / TaniaPhos | Et₂O | 0 | ~95 | 96 |
| Palladium-Catalyzed Asymmetric Allylic Alkylation | 1,3-Diphenylallyl Acetate | Diethyl Malonate | Pd₂(dba)₃ / Trost Ligand | CH₂Cl₂ | rt | 95 | 98 |
| Organocatalytic Peroxidation | γ,δ-Unsaturated β-Keto Ester | Cumene Hydroperoxide | Cinchona Alkaloid Deriv. | Toluene | 25 | 70-85 | up to 95 |
Experimental Protocols
General Protocol for Copper-Catalyzed Asymmetric Conjugate Addition of a Grignard Reagent to an α,β-Unsaturated Ester (Adapted for this compound Synthesis)
This is a representative procedure and may require optimization for the specific synthesis of this compound.
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add CuCl (0.05 mmol) and the chiral diphosphine ligand (e.g., TaniaPhos, 0.06 mmol).
-
Add anhydrous diethyl ether (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to 0 °C.
-
Add the α,β-unsaturated ester (e.g., ethyl but-3-enoate, 1.0 mmol).
-
Slowly add the Grignard reagent (e.g., ethylmagnesium bromide, 1.2 mmol in diethyl ether) dropwise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring and Workup: Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the purified product by chiral HPLC or GC after derivatization.
Visualizations
Caption: Workflow for Copper-Catalyzed Asymmetric Conjugate Addition.
Caption: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis.
Technical Support Center: Separation of Cis/Trans Isomers of 5-Heptenoic Acid
Welcome to the technical support center for the separation of cis and trans isomers of 5-heptenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans isomers of this compound?
A1: The main challenge in separating cis and trans isomers of this compound lies in their very similar physicochemical properties. Because they have the same molecular weight and similar structures, their boiling points and polarities are very close, making separation by standard distillation or basic chromatography difficult.[1] The key to successful separation is to exploit the subtle differences in their three-dimensional shapes. The cis isomer has a "bent" shape due to the substituents being on the same side of the double bond, while the trans isomer is more linear.[1] This difference in geometry affects how they interact with stationary phases in chromatography.
Q2: Which chromatographic techniques are most effective for separating these isomers?
A2: Several chromatographic techniques can be employed, with varying degrees of success. The most common and effective methods include:
-
Gas Chromatography (GC): Often the method of choice for volatile fatty acids. Specialized capillary columns with polar stationary phases, such as those containing cyanopropyl, are effective at resolving geometric isomers.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a powerful technique. The more linear trans isomer tends to have a longer retention time on non-polar stationary phases (like C18) compared to the less linear cis isomer.[4]
-
Argentation Chromatography (Silver Ion Chromatography): This technique, often performed using HPLC or thin-layer chromatography (TLC), utilizes the interaction between silver ions and the π-electrons of the double bond. Silver ions complex more strongly with the more sterically accessible double bond of the cis isomer, leading to its stronger retention and allowing for excellent separation from the trans isomer.[5]
Q3: Do I need to derivatize this compound before analysis?
A3: Derivatization is highly recommended, especially for GC analysis. Converting the carboxylic acid to a less polar and more volatile ester, such as a methyl ester (FAME - fatty acid methyl ester), improves peak shape and reduces tailing. For HPLC, derivatization to form UV-active esters (e.g., phenacyl esters) can enhance detection sensitivity if you are using a UV detector.[5] However, be aware that some derivatization methods, particularly those involving harsh basic or acidic conditions, can cause isomerization.[6]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Cis and Trans Peaks in GC
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate GC Column | Use a highly polar capillary column. Columns with a high cyanopropyl content (e.g., SP-2560) are specifically designed for the separation of fatty acid isomers.[2] |
| Incorrect Temperature Program | An overly rapid temperature ramp will not provide sufficient time for the isomers to interact with the stationary phase.[7] A slower ramp rate, particularly around the expected elution temperature of the isomers, can significantly improve resolution.[2] |
| Suboptimal Carrier Gas Flow Rate | The linear velocity of the carrier gas (e.g., helium or hydrogen) affects column efficiency. An incorrect flow rate can lead to peak broadening. Optimize the flow rate for your specific column dimensions and carrier gas. |
| Column Overload | Injecting too much sample can saturate the column, resulting in broad, tailing, and poorly resolved peaks.[7] Try diluting your sample or using a split injection. |
Issue 2: Inadequate Separation of Isomers in Reversed-Phase HPLC
Possible Causes & Solutions
| Cause | Recommended Solution |
| Mobile Phase Composition is Not Optimized | The polarity of the mobile phase is a critical factor.[8] In RP-HPLC, to increase the retention time and potentially improve the separation of early-eluting peaks, increase the polarity of the mobile phase (e.g., increase the water content in a methanol/water or acetonitrile/water system).[8] |
| Incorrect Stationary Phase | While C18 columns are common, other stationary phases might offer better selectivity. Consider a C30 column or a phenyl-based column, which can provide different interactions with the isomers. |
| Temperature Fluctuations | HPLC separations can be sensitive to temperature. Using a column oven to maintain a constant and slightly elevated temperature can improve peak shape and reproducibility. |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) of this compound Methyl Esters
This protocol is a general guideline and should be optimized for your specific instrument and sample.
-
Derivatization to FAMEs:
-
Dissolve ~10 mg of the this compound isomer mixture in 1 mL of toluene.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Heat at 50°C for 2 hours.
-
After cooling, add 5 mL of 5% sodium chloride solution and 2 mL of hexane (B92381).
-
Shake vigorously and allow the layers to separate.
-
Carefully collect the upper hexane layer containing the FAMEs for GC analysis.
-
-
GC Parameters:
-
GC System: Agilent 7890 or equivalent.
-
Column: SP-2560 capillary column (e.g., 100 m x 0.25 mm x 0.20 µm).[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp: Increase at 3°C/min to 240°C.
-
Hold at 240°C for 15 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Protocol 2: Argentation Solid Phase Extraction (SPE) for Isomer Enrichment
This protocol can be used to enrich one isomer before instrumental analysis.
-
SPE Cartridge Preparation:
-
Use a commercially available silver-impregnated SPE cartridge or prepare one by loading a silica (B1680970) SPE cartridge with a 10% solution of silver nitrate (B79036) in acetonitrile/water and drying under nitrogen.
-
-
Sample Loading and Elution:
-
Dissolve the this compound isomer mixture in a non-polar solvent like hexane.
-
Load the sample onto the conditioned SPE cartridge.
-
Elute the trans isomer first using a non-polar solvent (e.g., hexane or hexane with a very small percentage of a slightly more polar solvent like dichloromethane).
-
Elute the more strongly retained cis isomer with a more polar solvent (e.g., hexane/acetone or hexane/ethyl acetate).
-
Collect the fractions and analyze by GC or HPLC to confirm separation.
-
Visualizations
Caption: A step-by-step workflow for diagnosing poor peak resolution in GC.
Caption: A decision tree for selecting a separation method for this compound isomers.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Degradation pathways of 5-Heptenoic acid under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 5-heptenoic acid under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under stress conditions?
A1: As a monounsaturated fatty acid, this compound is primarily susceptible to three main degradation pathways under stress conditions:
-
Oxidative Degradation (Autoxidation): This is a free-radical chain reaction initiated by factors like heat, light, or the presence of metal ions. The double bond in this compound is a primary target, leading to the formation of hydroperoxides as primary oxidation products. These are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids.[1][2][3]
-
Thermal Degradation: At elevated temperatures, this compound can undergo decomposition. This process can involve decarboxylation (loss of CO2) and chain scission, leading to the formation of various volatile and non-volatile compounds.[4][5][6] The presence of oxygen can accelerate thermal degradation.[6]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation. This often occurs via photosensitized oxidation, where a photosensitizer absorbs light energy and promotes the formation of reactive oxygen species that then attack the fatty acid.[7][8]
Q2: What are the expected degradation products of this compound?
A2: The specific degradation products will depend on the stress conditions applied. However, based on the degradation of similar unsaturated fatty acids, the following products can be anticipated:
-
From Oxidative Degradation:
-
Primary: Hydroperoxides.
-
Secondary: Aldehydes (e.g., hexanal, propanal), ketones, and shorter-chain carboxylic acids (e.g., butanoic acid, pentanoic acid). Malondialdehyde is a common secondary product from the oxidation of polyunsaturated fatty acids and may be formed in smaller amounts from monounsaturated fatty acids.[9]
-
-
From Thermal Degradation:
-
From Photolytic Degradation:
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To ensure the stability of this compound, the following precautions are recommended:
-
Storage Temperature: Store at or below -20°C. For long-term storage, -80°C is preferable to minimize enzymatic and oxidative degradation.[11]
-
Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation.[12]
-
Light Protection: Use amber or opaque containers to protect the compound from light.[12]
-
Antioxidants: Consider the addition of antioxidants like butylated hydroxytoluene (BHT) to quench free radicals, especially if the sample will be stored for extended periods or subjected to conditions that promote oxidation.[13]
-
pH: Avoid highly acidic or basic conditions, as these can catalyze hydrolysis if the fatty acid is in an esterified form.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in degradation studies.
| Possible Cause | Troubleshooting Step |
| Sample Variability | Ensure the purity and integrity of the starting this compound. Use a fresh, high-purity standard for each set of experiments. |
| Inconsistent Stress Conditions | Precisely control the experimental parameters. For thermal stress, ensure uniform heating and accurate temperature monitoring. For photolytic stress, maintain a constant light intensity and wavelength. For oxidative stress, control the concentration of the oxidizing agent and the reaction time. |
| Analytical Method Variability | Validate the analytical method used to quantify this compound and its degradation products.[14] This includes assessing linearity, accuracy, precision, and specificity. Use an internal standard to correct for variations in sample preparation and instrument response.[15] |
| Sample Handling and Storage | Handle samples consistently to avoid unintended degradation. Flash-freeze samples in liquid nitrogen immediately after the experiment and store them at -80°C until analysis.[11] |
Issue 2: Difficulty in identifying and quantifying degradation products.
| Possible Cause | Troubleshooting Step |
| Low Concentration of Products | Concentrate the sample before analysis using techniques like solid-phase extraction (SPE) or solvent evaporation under a stream of nitrogen. |
| Co-elution of Peaks in Chromatography | Optimize the chromatographic method (e.g., gradient, temperature program, column type) to improve the resolution of degradation products.[16] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are both powerful techniques for fatty acid analysis.[17][18] |
| Lack of Reference Standards | Use mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) for structural elucidation of unknown degradation products.[17] Derivatization to fatty acid methyl esters (FAMEs) can improve the volatility and chromatographic behavior of fatty acids for GC-MS analysis.[15] |
| Matrix Effects in Complex Samples | Employ appropriate sample cleanup procedures to remove interfering substances. This could involve liquid-liquid extraction or solid-phase extraction.[19] |
Data Presentation
Table 1: Representative Rate Constants for Unsaturated Fatty Acid Degradation under Oxidative Stress.
| Fatty Acid | Stress Condition | Rate Constant (k) | Reference |
| Oleic Acid (C18:1) | Autoxidation at 40°C | 1.2 x 10⁻⁵ s⁻¹ | Fictional Data |
| Linoleic Acid (C18:2) | Autoxidation at 40°C | 2.5 x 10⁻⁵ s⁻¹ | Fictional Data |
| This compound (C7:1) | Autoxidation at 40°C | To be determined |
Note: This table presents hypothetical data for illustrative purposes. Researchers should determine the specific rate constants for this compound under their experimental conditions.
Experimental Protocols
Protocol 1: Forced Oxidation Study of this compound
Objective: To induce and analyze the oxidative degradation products of this compound.
Materials:
-
This compound (high purity)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another free radical initiator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hexane (B92381) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Internal standard (e.g., heptanoic acid)
-
Nitrogen gas
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol. In a reaction vial, add an aliquot of the stock solution and evaporate the methanol under a gentle stream of nitrogen.
-
Reaction Initiation: Reconstitute the dried this compound in PBS to the desired final concentration. Add a known concentration of AAPH to initiate oxidation.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching and Extraction: At each time point, stop the reaction by adding an antioxidant like BHT. Add the internal standard. Extract the lipids by adding hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Analysis: Transfer the hexane layer to a new vial, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent for analysis by GC-MS or LC-MS.
Protocol 2: Analysis of Degradation Products by GC-MS
Objective: To identify and quantify this compound and its degradation products.
Procedure:
-
Derivatization to FAMEs: To the dried extract from Protocol 1, add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes. Cool, then add 1 mL of 14% boron trifluoride (BF₃) in methanol and heat at 100°C for 5 minutes.[20] Cool, and add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
Injection: Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial for injection.[20]
-
GC-MS Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or CP-Sil 88) is suitable for FAME analysis.[21]
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to separate compounds with a wide range of volatilities.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron Ionization (EI).
-
Mass Analyzer: Scan mode for identification of unknowns and Selected Ion Monitoring (SIM) mode for quantification of target analytes.
-
Visualizations
Caption: Primary degradation pathways of this compound under stress.
Caption: Workflow for studying this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. aocs.org [aocs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. who.int [who.int]
Troubleshooting low yield in the Wittig synthesis of 5-Heptenoic acid
Welcome to the technical support center for the synthesis of 5-heptenoic acid via the Wittig reaction. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome challenges related to low reaction yields.
Troubleshooting Guide: Quick Reference
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Product Formation | 1. Incomplete ylide formation.[1] 2. Base consumed by carboxylic acid proton. 3. Inactive or impure aldehyde.[2] 4. Moisture or oxygen contamination.[1] | 1. Use a sufficiently strong, fresh base (>2 equivalents).[3] 2. Confirm phosphonium (B103445) salt purity. 3. Use freshly distilled aldehyde. 4. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[1] |
| Low Conversion of Aldehyde | 1. Insufficient base or ylide. 2. Ylide instability and decomposition.[1] 3. Low reaction temperature or insufficient reaction time.[1] | 1. Increase equivalents of base and phosphonium salt. 2. Generate the ylide in situ in the presence of the aldehyde.[1][3] 3. Monitor reaction progress by TLC and consider allowing the reaction to warm to room temperature and stir overnight.[4] |
| Complex Product Mixture | 1. Aldehyde self-condensation or polymerization.[2] 2. Side reactions from impurities. 3. Stereochemical drift leading to E/Z isomers.[2] | 1. Add aldehyde slowly at a low temperature. 2. Purify all starting materials before use. 3. Use salt-free conditions to improve stereoselectivity if a specific isomer is desired.[4] |
| Difficulty in Purification | 1. Co-elution of product with triphenylphosphine (B44618) oxide (TPPO). | 1. Use chromatography-free workup methods (see FAQ). 2. Optimize column chromatography solvent system. 3. Consider using the Horner-Wadsworth-Emmons (HWE) reaction, as its phosphate (B84403) byproduct is water-soluble and easier to remove.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my yield for the Wittig synthesis of this compound consistently low?
Low yields in this specific synthesis are most often traced back to the presence of the carboxylic acid functional group on the phosphonium salt precursor, (4-carboxybutyl)triphenylphosphonium bromide. This acidic proton competes with the intended α-proton for the base, leading to incomplete ylide formation. Other common issues include moisture sensitivity, aldehyde impurity, and challenges in purifying the final product from the triphenylphosphine oxide (TPPO) byproduct.[1][2]
Q2: How does the carboxylic acid functional group interfere with the reaction?
The strong base (e.g., n-BuLi, NaH) required to deprotonate the α-carbon of the phosphonium salt to form the ylide is also strong enough to deprotonate the carboxylic acid.[5] This leads to two primary problems:
-
Base Consumption: At least one equivalent of your base is consumed to form the carboxylate salt, leaving insufficient base to generate the ylide.
-
Solubility & Reactivity Issues: The formation of salts can alter the solubility and reactivity of the species in the reaction mixture.
Q3: What is the correct stoichiometry of base for synthesizing this compound?
To account for the deprotonation of both the carboxylic acid and the α-carbon, you must use more than two equivalents of a strong base relative to the phosphonium salt. A common practice is to use 2.2 to 2.5 equivalents to ensure complete formation of both the carboxylate and the ylide.
Q4: My ylide doesn't seem to be forming, even with excess base. What are other common causes?
If base stoichiometry is correct, consider these factors:
-
Base Quality: The base may be old or deactivated. For example, solid potassium tert-butoxide (KOtBu) should be fresh and powdery, not discolored or clumpy.[3] Organolithium bases like n-BuLi should be titrated to confirm their concentration.
-
Anhydrous Conditions: Ylides are highly sensitive to moisture.[1] Ensure all glassware is rigorously dried (oven or flame-dried) and all solvents are anhydrous. The reaction must be performed under an inert atmosphere (nitrogen or argon).[1]
-
Phosphonium Salt Quality: The phosphonium salt must be completely dry, as it can be hygroscopic. Dry it in a vacuum desiccator before use.[6]
Q5: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
Removing the TPPO byproduct is a classic challenge in Wittig reactions.[7]
-
Column Chromatography: This is the most common method, though TPPO can sometimes co-elute with the desired product. Careful selection of the solvent system is critical.
-
Chromatography-Free Method: After the reaction, the crude mixture can be dissolved in a solvent like diethyl ether. TPPO is poorly soluble in cold ether and may precipitate, allowing for removal by filtration.
-
Aqueous Extraction: In this specific synthesis, the carboxylic acid product can be converted to its water-soluble carboxylate salt with a mild aqueous base (e.g., NaHCO₃). The organic-soluble TPPO can then be washed away with a solvent like ether or dichloromethane. Subsequent acidification of the aqueous layer will re-protonate the product, which can then be extracted into an organic solvent.
Q6: Are there alternative strategies if the direct Wittig reaction with the free carboxylic acid fails?
Yes. A robust alternative is a "protect-react-deprotect" strategy. This involves more steps but can significantly improve yield and reproducibility by avoiding the complications of the free acid.
-
Protect: Convert the starting material (e.g., 5-bromopentanoic acid) to an ester, such as a methyl or ethyl ester.
-
React: Form the phosphonium salt from the ester, then perform the Wittig reaction with the aldehyde.
-
Deprotect: Hydrolyze the resulting unsaturated ester (e.g., via saponification with NaOH followed by acidic workup) to yield the final this compound.
Visualized Workflows and Pathways
Caption: A troubleshooting flowchart for diagnosing low yields.
Caption: Comparison of direct vs. protection-based synthetic routes.
Experimental Protocols
Protocol 1: Direct Wittig Synthesis of this compound
This protocol details the direct synthesis using excess base to form the ylide in the presence of the free carboxylic acid.
1. Materials & Setup:
-
(4-carboxybutyl)triphenylphosphonium bromide (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Propanal (1.1 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
-
All glassware must be oven-dried and assembled hot under an inert atmosphere.
2. Procedure:
-
Under an inert atmosphere, add the (4-carboxybutyl)triphenylphosphonium bromide to the reaction flask.
-
Add anhydrous THF to the flask.
-
Carefully add the NaH dispersion in small portions to the stirred suspension at 0 °C (ice bath). Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of a colored (often orange or red) solution indicates ylide formation.
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of freshly distilled propanal in anhydrous THF dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[4]
-
Monitor the reaction's progress by TLC.
3. Workup and Purification:
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Add 1M HCl to acidify the mixture to a pH of ~2-3.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Protocol 2: Protected Wittig Synthesis (via Methyl Ester)
This protocol avoids the complications of the free acid by using a methyl ester protecting group.
Step A: Esterification of 5-Bromopentanoic Acid
-
Dissolve 5-bromopentanoic acid in excess methanol (B129727).
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Remove methanol under reduced pressure, dissolve the residue in diethyl ether, and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield methyl 5-bromopentanoate.
Step B: Formation of Phosphonium Salt
-
Dissolve methyl 5-bromopentanoate (1.0 eq) and triphenylphosphine (1.05 eq) in toluene (B28343) or acetonitrile.
-
Reflux the mixture for 24-48 hours. A white precipitate of the phosphonium salt will form.
-
Cool the mixture, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step C: Wittig Reaction
-
Follow the procedure in Protocol 1 (Section 2) , but use the newly synthesized phosphonium salt (1.0 eq) and a slightly lower amount of NaH (1.1 eq), as there is no acidic proton to quench.
-
The product of this reaction will be methyl 5-heptenoate. Purify by column chromatography.
Step D: Saponification (Deprotection)
-
Dissolve the purified methyl 5-heptenoate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (approx. 3-4 eq).
-
Stir at room temperature until TLC indicates the disappearance of the starting material (typically 4-12 hours).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl.
-
Extract the desired this compound with diethyl ether, dry the organic layers over Na₂SO₄, and concentrate to yield the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - Wittig reaction in presence of carboxylic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Removal of triphenylphosphine oxide from 5-Heptenoic acid reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of triphenylphosphine (B44618) oxide (TPPO) from 5-heptenoic acid reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound from reactions that produce TPPO as a byproduct, such as Wittig or Mitsunobu reactions.
Issue 1: My this compound product is contaminated with triphenylphosphine oxide (TPPO), and they are co-eluting during column chromatography.
When standard silica (B1680970) gel chromatography fails to separate this compound from TPPO, alternative purification strategies are necessary.
-
Solution 1: Selective Precipitation of TPPO with a Non-Polar Solvent. This is a straightforward and often effective method, particularly if the this compound is soluble in moderately polar solvents. Triphenylphosphine oxide exhibits low solubility in non-polar solvents like hexanes or diethyl ether.[1] By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated.
-
Solution 2: Precipitation of a TPPO-Metal Salt Complex. Triphenylphosphine oxide acts as a Lewis base and can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[2] These complexes can then be easily removed by filtration. This method is particularly useful for polar products like carboxylic acids that might be soluble in the polar solvents used for the complexation.[3]
Issue 2: I want to avoid column chromatography for a large-scale reaction.
For large-scale purification, non-chromatographic methods are highly desirable.
-
Solution: Filtration through a Silica Plug. This technique is a rapid and effective way to remove the highly polar TPPO from the less polar this compound.[4] The high polarity of TPPO causes it to adsorb strongly to silica gel. A short plug of silica can therefore retain the TPPO while allowing the this compound to pass through with a non-polar eluent.
Issue 3: The precipitation of the TPPO-metal salt complex is not working well in my reaction solvent.
The choice of solvent is critical for the successful precipitation of the TPPO-metal salt complex.
-
Solution: Solvent Exchange. If the reaction was performed in a solvent that is not ideal for precipitation (e.g., THF, DCM), a solvent exchange is necessary.[1][2] The crude reaction mixture should be concentrated to remove the initial solvent and then redissolved in a solvent known to be effective for the precipitation of the TPPO-ZnCl₂ complex, such as ethanol (B145695) or isopropyl alcohol.[1][3]
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A1: Triphenylphosphine oxide is a common byproduct in many important organic reactions. Its removal can be difficult due to its high polarity, which often causes it to have similar chromatographic behavior to polar products, and its tendency to be soluble in a range of organic solvents.[5]
Q2: Which solvent is best for precipitating triphenylphosphine oxide by itself?
A2: The choice of solvent depends on the solubility of your desired product, this compound. TPPO is poorly soluble in non-polar solvents like hexane (B92381), cyclohexane, petroleum ether, and diethyl ether.[1] Therefore, triturating or attempting to crystallize the crude reaction mixture from one of these solvents can effectively precipitate the TPPO.
Q3: How can I remove triphenylphosphine oxide if my product, this compound, is also somewhat polar?
A3: If your product has some polarity and is soluble in polar solvents, precipitation of TPPO with metal salts like ZnCl₂ in a polar solvent such as ethanol is a highly effective strategy.[3] The formation of the insoluble ZnCl₂(TPPO)₂ complex allows for its removal by filtration, even in the presence of a polar product.[3]
Q4: Will the acidic nature of this compound interfere with the metal salt complexation method?
A4: This is a valid concern. The carboxylic acid could potentially react with the metal salt. To minimize this, it is crucial to use anhydrous conditions and to add the metal salt solution to the crude mixture at room temperature. An alternative is to perform an initial workup to separate the acidic product from the neutral TPPO before attempting precipitation.
Q5: Can I use an extractive workup to separate this compound from TPPO?
A5: Yes, an acid-base extraction can be a very effective method. Since this compound is acidic, it can be deprotonated with a mild aqueous base (e.g., sodium bicarbonate solution) and extracted into the aqueous layer. The neutral TPPO will remain in the organic layer. Subsequently, the aqueous layer can be acidified (e.g., with dilute HCl) to re-protonate the this compound, which can then be extracted back into an organic solvent.
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with a Non-Polar Solvent
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimum amount of a suitable solvent in which both this compound and TPPO are soluble (e.g., dichloromethane (B109758) or diethyl ether).
-
Precipitation: Slowly add a non-polar solvent such as hexanes or pentane (B18724) while stirring.
-
Crystallization: Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote crystallization.
-
Filtration: Collect the precipitated TPPO by filtration and wash the solid with a small amount of the cold non-polar solvent.
-
Isolation: The filtrate contains the purified this compound. Concentrate the filtrate under reduced pressure to isolate the product.
Protocol 2: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂)
-
Solvent Exchange (if necessary): If the reaction was not performed in a polar solvent like ethanol, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
Precipitation: To the ethanolic solution of the crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[3]
-
Stirring: Stir the mixture at room temperature. Scraping the inside of the flask can help induce precipitation.
-
Filtration: Filter the mixture to remove the precipitate.
-
Purification: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by dissolving it in a suitable organic solvent and washing with water to remove any excess zinc chloride.
Protocol 3: Purification via a Silica Plug
-
Concentration: Concentrate the crude reaction mixture.
-
Suspension: Suspend the residue in a non-polar solvent system, such as a 1:1 mixture of hexane and diethyl ether.
-
Silica Plug Preparation: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Filtration: Pass the suspension of the crude product through the silica plug.
-
Elution: Elute the this compound from the silica plug using the same non-polar solvent system. The more polar TPPO will remain adsorbed to the silica.
-
Isolation: Concentrate the eluent to obtain the purified this compound.
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~20 | [6] |
| Dimethyl Sulfoxide (DMSO) | ~3 | [6] |
| Dimethylformamide (DMF) | ~3 | [6] |
| Water | Sparingly soluble | [6] |
| Cyclohexane | Almost insoluble | [1] |
| Petroleum Ether | Almost insoluble | [1] |
| Hexane | Almost insoluble | [1] |
Table 2: Efficiency of TPPO Precipitation with ZnCl₂ in Different Polar Solvents
| Solvent | % TPPO Remaining in Solution | Reference |
| Ethanol (EtOH) | < 5% | [3][7] |
| Isopropyl Alcohol (iPrOH) | < 5% | [3][7] |
| Ethyl Acetate (EtOAc) | < 5% | [3][7] |
| Tetrahydrofuran (THF) | < 15% | [3][7] |
| Acetonitrile (MeCN) | > 15% (inefficient) | [3][7] |
| Dichloromethane (DCM) | No precipitate | [3][7] |
Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936. The study was conducted with TPPO and may serve as a guideline for the separation from this compound.
Table 3: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | 0.2419 g/100 mL at 15 °C | [8] |
| Ethanol | Soluble | [8] |
| Diethyl Ether | Soluble | [8] |
| Dimethylformamide (DMF) | Soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [8] |
Mandatory Visualization
Caption: Workflow for the removal of triphenylphosphine oxide (TPPO) from this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heptanoic acid 96 111-14-8 [sigmaaldrich.com]
Stability testing of 5-Heptenoic acid in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 5-heptenoic acid in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, an unsaturated carboxylic acid, is primarily influenced by several factors:
-
Solvent Polarity: The choice of solvent can impact the solubility and stability of this compound. While it is soluble in many organic solvents, its stability can vary.
-
Presence of Oxidizing Agents: The double bond in the heptenoic acid chain is susceptible to oxidation.[1] The presence of peroxides or exposure to atmospheric oxygen can lead to degradation.
-
pH of the Solution: Acidic or basic conditions can catalyze the degradation of this compound. Hydrolysis is a common degradation pathway for many drug substances.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3]
-
Light Exposure: Exposure to UV or fluorescent light can induce photolytic degradation.[3]
Q2: Which solvents are recommended for preparing stock solutions of this compound for stability studies?
A2: For stability studies, it is crucial to select a solvent in which this compound is both soluble and reasonably stable. Common choices for short-chain fatty acids include:
-
Ethanol
-
Dimethyl sulfoxide (B87167) (DMSO)
It is recommended to perform initial solubility and short-term stability assessments in the chosen solvent before proceeding with a full stability study. Methanol and acetonitrile are often considered suitable for introducing substances into in vitro metabolism studies.[4]
Q3: How can I monitor the degradation of this compound?
A3: The degradation of this compound can be monitored using a stability-indicating analytical method. A common and effective technique is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[5][6][7][8] This method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining parent compound. Detection is typically performed at a low UV wavelength, such as 210 nm, as the carboxyl group is the primary chromophore.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in solution, even at room temperature. | Oxidation: The solvent may contain peroxides, or the solution may be exposed to air for extended periods. | Use freshly opened, high-purity solvents. Consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon. Store solutions in tightly sealed containers. |
| Inconsistent results between different batches of the same solvent. | Solvent Quality: Different batches of solvents can have varying levels of impurities (e.g., water, peroxides) that can affect stability. | Use solvents from the same batch for the entire study. Qualify new solvent batches by running a control experiment with a previously validated batch. |
| Appearance of multiple new peaks in the chromatogram during the stability study. | Multiple Degradation Pathways: this compound may be degrading through several mechanisms simultaneously (e.g., oxidation and hydrolysis). | Analyze the stress conditions. If using harsh conditions (e.g., high temperature, strong acid/base), consider running the experiment under milder conditions to isolate the primary degradation pathway.[9] |
| Poor peak shape or retention time shifts in HPLC analysis. | Sample Matrix Effects: If the sample is in a complex matrix (e.g., after forced degradation in strong acid or base), the pH or ionic strength of the injected sample can affect chromatography. | Neutralize acidic or basic samples before injection. Dilute the sample in the mobile phase to minimize matrix effects. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[2]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M hydrochloric acid (HCl) to achieve a final drug concentration of 0.1 mg/mL.
-
Incubate at 60°C for 24 hours.[10]
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH to achieve a final drug concentration of 0.1 mg/mL.
-
Incubate at room temperature (25°C) for 4 hours.
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 0.1 mg/mL.
-
Incubate at room temperature (25°C) for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a vial and place it in an oven at 80°C for 48 hours.[3]
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, dilute both the exposed and control samples with mobile phase for HPLC analysis.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
Protocol 2: HPLC-UV Method for Quantification of this compound
This method is suitable for the quantification of this compound and the separation of its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mM Sodium Phosphate Monobasic (NaH₂PO₄), pH adjusted to 2.2 with phosphoric acid.[6]
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples in the mobile phase.
Data Presentation
Table 1: Illustrative Stability Data for this compound (0.1 mg/mL) in Methanol under Forced Degradation Conditions
| Stress Condition | Time (hours) | Remaining this compound (%) | Appearance of Solution |
| Control (25°C) | 24 | 99.8 | Clear, colorless |
| 0.1 M HCl (60°C) | 4 | 92.1 | Clear, colorless |
| 8 | 85.3 | Clear, colorless | |
| 24 | 68.5 | Clear, colorless | |
| 0.1 M NaOH (25°C) | 1 | 88.9 | Clear, colorless |
| 2 | 79.2 | Clear, colorless | |
| 4 | 65.1 | Clear, colorless | |
| 3% H₂O₂ (25°C) | 24 | 75.4 | Clear, colorless |
| Thermal (80°C) | 48 | 89.7 | Clear, colorless |
| Photolytic | - | 91.3 | Clear, colorless |
Note: These are example data and do not represent actual experimental results.
Table 2: Illustrative Stability of this compound (1 mg/mL) in Different Solvents at 25°C for 7 Days
| Solvent | Remaining this compound (%) |
| Methanol | 99.5 |
| Ethanol | 99.3 |
| Acetonitrile | 99.6 |
| DMSO | 98.9 |
| Water | 97.2 |
Note: These are example data and do not represent actual experimental results.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproducts in the Oxidation of 5-Heptenal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing byproduct formation during the oxidation of 5-heptenal to 5-heptenoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the oxidation of 5-heptenal, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of 5-Heptenal | 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded over time or was of poor quality. 2. Insufficient Stoichiometry: The molar ratio of the oxidizing agent to the aldehyde may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility or reactivity. | 1. Use a fresh batch of the oxidizing agent or titrate to determine its activity. 2. Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents). 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 4. Consult the literature for solvents compatible with the chosen oxidation method. For Pinnick oxidation, a mixture of t-BuOH and water is common.[1] |
| Formation of Chlorinated Byproducts (with Pinnick Oxidation) | 1. Reaction with Hypochlorous Acid (HOCl): The HOCl byproduct of the Pinnick oxidation can react with the double bond of 5-heptenal or this compound to form halohydrins.[2][3] | 1. Add a scavenger to the reaction mixture to quench the HOCl as it forms. Common scavengers include 2-methyl-2-butene (B146552), hydrogen peroxide, or resorcinol.[2][3] |
| Epoxidation or Cleavage of the Double Bond | 1. Overly Harsh Oxidizing Agent: Strong oxidants like potassium permanganate (B83412) (KMnO₄) or ozonolysis without a reductive workup can cleave the C=C double bond.[4][5] 2. Use of Peroxy Acids: Some oxidizing conditions can generate peroxy acids in situ, which can lead to epoxidation of the double bond.[6] | 1. Opt for a milder, more selective oxidizing agent such as sodium chlorite (B76162) (Pinnick oxidation). 2. If epoxidation is observed, ensure the reaction conditions do not favor peroxy acid formation. Avoid reagents known to produce these species. |
| Polymerization of the Starting Material or Product | 1. Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the polymerization of unsaturated aldehydes and carboxylic acids. 2. Presence of Free Radicals: Some oxidation reactions may proceed through radical intermediates, which can initiate polymerization. | 1. If possible, perform the reaction under neutral or buffered conditions. The Pinnick oxidation is often buffered with sodium dihydrogen phosphate (B84403) (NaH₂PO₄).[1] 2. Add a radical inhibitor, such as hydroquinone (B1673460) or BHT, to the reaction mixture if a radical-mediated polymerization is suspected. |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The presence of both organic and aqueous layers with surfactants or salts can lead to the formation of a stable emulsion. 2. Co-elution of Product and Byproducts: The polarity of the desired this compound may be similar to that of certain byproducts, making chromatographic separation challenging. 3. Product is Water-Soluble: The desired carboxylic acid may have some solubility in the aqueous phase, leading to lower isolated yields. | 1. Add a saturated brine solution during the aqueous workup to help break the emulsion. 2. Adjust the polarity of the eluent for column chromatography. A different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) may also be effective. Derivatization to the methyl ester can facilitate purification, followed by hydrolysis.[7] 3. Acidify the aqueous layer to a pH well below the pKa of the carboxylic acid (typically pH < 2) to protonate the carboxylate and increase its partitioning into the organic layer during extraction.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the selective oxidation of 5-heptenal to this compound while preserving the double bond?
A1: The Pinnick oxidation is highly recommended for the selective oxidation of α,β-unsaturated aldehydes like 5-heptenal.[2][3] This method utilizes sodium chlorite (NaClO₂) under mild, buffered conditions and is known for its high functional group tolerance, including the preservation of carbon-carbon double bonds.[2][3]
Q2: What are the key reagents in a Pinnick oxidation, and what are their roles?
A2: The key reagents and their functions are:
-
Sodium Chlorite (NaClO₂): The primary oxidizing agent that is converted to the active oxidant, chlorous acid (HClO₂), in situ.[2]
-
Buffer (e.g., Sodium Dihydrogen Phosphate, NaH₂PO₄): Maintains a mildly acidic pH (around 4-5) to facilitate the formation of chlorous acid without being harsh enough to cause side reactions.[1]
-
Scavenger (e.g., 2-methyl-2-butene or Hydrogen Peroxide): Reacts with and neutralizes the hypochlorous acid (HOCl) byproduct, which can otherwise lead to the formation of chlorinated byproducts.[2][3]
-
Solvent: A mixture of a water-miscible organic solvent, such as tert-butanol (B103910) (t-BuOH) or tetrahydrofuran (B95107) (THF), and water is typically used to dissolve both the organic substrate and the inorganic reagents.[1]
Q3: How can I monitor the progress of the oxidation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A co-spot of the starting material and the reaction mixture should be used to accurately track the disappearance of the 5-heptenal spot and the appearance of the more polar this compound spot. The product, being a carboxylic acid, will likely have a lower Rf value than the starting aldehyde.
Q4: I am observing a new, less polar spot on TLC that is not my starting material or product. What could it be?
A4: A less polar spot could indicate the formation of an ester if an alcohol is used as a solvent or is present as an impurity under certain oxidative conditions. Alternatively, it could be a non-polar byproduct resulting from a side reaction. It is advisable to isolate and characterize this byproduct to optimize the reaction conditions further.
Q5: Are there any "greener" alternatives to traditional chromium-based oxidations?
A5: Yes, several greener alternatives exist. The Pinnick oxidation itself is considered more environmentally benign than methods using heavy metals.[2] Other options include catalytic oxidations using molecular oxygen or hydrogen peroxide as the terminal oxidant, often in the presence of a metal or organocatalyst.[8]
Data Presentation
The following table summarizes and compares different methods for the oxidation of aldehydes, with a focus on their suitability for unsaturated substrates like 5-heptenal.
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Advantages | Disadvantages | Ref. |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | 70-95 | Excellent selectivity for aldehydes, mild conditions, tolerates C=C bonds. | Requires a scavenger for the HOCl byproduct. | [2][3] |
| Jones Oxidation | Chromic Acid (H₂CrO₄) | 75-90 | Fast and uses inexpensive reagents. | Highly toxic chromium waste, strongly acidic, can lead to over-oxidation and side reactions with double bonds. | [9][10] |
| Potassium Permanganate | KMnO₄ | Variable | Powerful and inexpensive oxidizing agent. | Often leads to over-oxidation and cleavage of C=C bonds, especially under harsh conditions.[4][5] | [4] |
| Tollens' Reaction | [Ag(NH₃)₂]⁺ | Qualitative | Mild and selective for aldehydes. | Not suitable for large-scale synthesis, expensive silver reagent. |
Experimental Protocols
Protocol 1: Pinnick Oxidation of 5-Heptenal
This protocol is adapted from a general procedure for the Pinnick oxidation of α,β-unsaturated aldehydes.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-heptenal (1.0 equiv) in a 1:1 mixture of tert-butanol (t-BuOH) and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (10.0 equiv) as a scavenger, followed by sodium dihydrogen phosphate (NaH₂PO₄) (5.0 equiv).
-
Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (3.0 equiv) in water. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously for 4-12 hours. Monitor the progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture in an ice bath and carefully quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) until the yellow color of chlorine dioxide disappears.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
-
Purification: Concentrate the solvent under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.[7]
Protocol 2: Jones Oxidation of 5-Heptenal (for comparison)
This protocol is a general procedure and may require optimization to minimize byproducts with an unsaturated substrate.[9][10]
-
Preparation of Jones Reagent: In a flask cooled in an ice bath, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄), then slowly add water. Caution: This reagent is highly corrosive and toxic.
-
Reaction Setup: Dissolve 5-heptenal (1.0 equiv) in acetone (B3395972) in a round-bottom flask and cool the solution in an ice bath.
-
Addition of Oxidant: Slowly add the prepared Jones reagent dropwise to the stirred solution of the aldehyde. An exothermic reaction will occur, and the color will change from orange to green. Maintain the temperature below 20°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Workup:
-
Quench the reaction by adding isopropanol (B130326) until the orange color is no longer present.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ and filter.
-
-
Purification: Concentrate the solvent under reduced pressure. The crude product will likely contain byproducts and require careful purification by column chromatography.
Visualizations
Caption: Reaction pathways in the oxidation of 5-heptenal.
Caption: General experimental workflow for the oxidation of 5-heptenal.
Caption: Potential byproduct formation pathways from 5-heptenal.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. Jones Oxidation [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 5-Heptenoic Acid
Welcome to the technical support center for the synthesis of 5-heptenoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for scaling up the production of this valuable unsaturated carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most promising scalable synthetic routes to this compound?
A1: For scalable synthesis of this compound, three primary routes are recommended: the Ireland-Claisen Rearrangement, the Johnson-Claisen Rearrangement, and the Malonic Ester Synthesis. Each method offers distinct advantages and challenges in a large-scale setting.
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: When scaling up, it is crucial to consider the management of exothermic reactions, especially in the Claisen rearrangements which can generate significant heat. Ensure that the reactor system has adequate cooling capacity. The use of strong bases like lithium diisopropylamide (LDA) or sodium ethoxide requires an inert, anhydrous atmosphere to prevent violent reactions with water and air. Appropriate personal protective equipment (PPE) should be worn at all times, and all operations should be conducted in a well-ventilated area or fume hood.
Q3: How can I purify this compound at a large scale?
A3: A general and effective method for purifying this compound on a larger scale involves a liquid-liquid extraction followed by distillation.[1] The crude acid is first dissolved in a suitable organic solvent and washed with water to remove water-soluble impurities. Then, an aqueous basic solution (like sodium bicarbonate) is used to convert the carboxylic acid into its water-soluble carboxylate salt, separating it from neutral organic impurities. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure this compound, which can be extracted with an organic solvent, dried, and further purified by fractional distillation under reduced pressure.
Q4: What is the major challenge in using the Wittig reaction for this compound synthesis at scale?
A4: A primary challenge with the Wittig reaction at scale is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to separate from the desired product due to its similar solubility in many organic solvents.[1] While chromatographic methods are effective at the lab scale, they are often not economically viable for large-scale production.
Troubleshooting Guides
Method 1: Ireland-Claisen Rearrangement
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete enolate formation due to weak base or wet conditions. 2. Silylating agent has degraded. 3. Rearrangement temperature is too low or reaction time is too short. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use a freshly prepared or titrated strong base like LDA. 2. Use a fresh bottle of the silylating agent (e.g., TMSCl). 3. While the rearrangement can occur at room temperature, gentle heating may be required. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Formation of Side Products | 1. The enolate reacts with other electrophiles present in the reaction mixture. 2. Incomplete silylation leading to aldol-type side reactions. | 1. Ensure the purity of all starting materials and solvents. 2. Add the silylating agent slowly at low temperature to ensure complete trapping of the enolate. |
| Difficulty in Isolating the Product | The product may be soluble in the aqueous phase during workup. | After acidification of the aqueous layer, ensure the pH is sufficiently low (pH < 2) to fully protonate the carboxylic acid. Perform multiple extractions with a suitable organic solvent to maximize recovery. |
Method 2: Johnson-Claisen Rearrangement
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. The reaction temperature is not high enough to drive the rearrangement. 2. The orthoester is of poor quality or has hydrolyzed. 3. The weak acid catalyst is not effective. | 1. The Johnson-Claisen rearrangement often requires high temperatures (100-200 °C).[2] Ensure the reaction is heated sufficiently for an adequate duration. 2. Use a freshly opened bottle of the orthoester. 3. While propionic acid is commonly used, other weak acids can be screened for better performance. |
| Formation of Polymeric Material | The allylic alcohol or the product may be prone to polymerization at high temperatures. | Consider using a higher boiling point solvent to maintain a consistent reaction temperature and avoid localized overheating. The addition of a radical inhibitor like BHT might be beneficial. |
| Incomplete Reaction | The equilibrium may not be driven towards the product. | The Johnson-Claisen rearrangement often involves the removal of a volatile alcohol byproduct to drive the reaction to completion. Ensure the reaction setup allows for the efficient removal of this byproduct.[3] |
Method 3: Malonic Ester Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Alkylation Yield | 1. The alkyl halide is not reactive enough. 2. The base is not strong enough for complete deprotonation. | 1. Use a more reactive alkyl halide (e.g., bromide or iodide instead of chloride). 2. Ensure a slight excess of a suitable base like sodium ethoxide is used in an anhydrous alcohol solvent. |
| Dialkylation as a Major Side Product | The mono-alkylated product is deprotonated and reacts with another equivalent of the alkyl halide. | Use a larger excess of the malonic ester relative to the alkyl halide to favor mono-alkylation.[2] |
| Incomplete Hydrolysis or Decarboxylation | 1. Insufficient heating during the decarboxylation step. 2. The hydrolysis conditions are not harsh enough. | 1. Decarboxylation typically requires heating above 100 °C. Ensure the temperature is adequate. 2. Use a strong acid (like concentrated HCl or H₂SO₄) and heat for a sufficient period to ensure complete hydrolysis of the diester. |
Data Presentation: Comparison of Synthesis Methods
| Parameter | Ireland-Claisen Rearrangement | Johnson-Claisen Rearrangement | Malonic Ester Synthesis |
| Starting Materials | Allyl acetate (B1210297), Strong base (e.g., LDA), Silylating agent (e.g., TMSCl) | Crotyl alcohol, Triethyl orthoacetate, Weak acid catalyst (e.g., propionic acid) | Diethyl malonate, Sodium ethoxide, 1-bromo-2-butene |
| Typical Yield | High (can be >80%)[4] | Moderate to High | Moderate |
| Reaction Conditions | Low temperature for enolate formation, then room temperature or gentle heating for rearrangement | High temperature (100-200 °C)[2] | Room temperature for alkylation, then heating for hydrolysis and decarboxylation |
| Scalability Challenges | Handling of strong, pyrophoric bases at scale; strict anhydrous conditions required. | High reaction temperatures can be energy-intensive and require specialized equipment. | Potential for dialkylation side products; need for careful control of stoichiometry. |
| Key Advantages | High stereoselectivity and yield under relatively mild rearrangement conditions.[5] | Avoids the use of strong bases. | Well-established and robust classical synthesis method. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ireland-Claisen Rearrangement
This protocol is adapted from general procedures for the Ireland-Claisen rearrangement.[4]
Materials:
-
Allyl acetate
-
Lithium diisopropylamide (LDA) solution in THF
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add allyl acetate (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add TMSCl (1.2 eq) dropwise to the solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound via Johnson-Claisen Rearrangement
This protocol is based on the general principles of the Johnson-Claisen rearrangement.[3][6]
Materials:
-
Crotyl alcohol (But-2-en-1-ol)
-
Triethyl orthoacetate
-
Propionic acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add crotyl alcohol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid.
-
Heat the mixture to reflux (around 140 °C) for 24-48 hours. The progress of the reaction can be monitored by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the propionic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess triethyl orthoacetate.
-
The resulting ethyl 5-heptenoate is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.
-
After hydrolysis, the reaction mixture is cooled and acidified with concentrated HCl.
-
The precipitated this compound is extracted with diethyl ether, dried, and purified by fractional distillation under reduced pressure.
Protocol 3: Synthesis of this compound via Malonic Ester Synthesis
This protocol follows the classical malonic ester synthesis pathway.[7]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
1-bromo-2-butene
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol to prepare sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
After the addition is complete, add 1-bromo-2-butene (1.0 eq) dropwise and then heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture, and remove the ethanol under reduced pressure.
-
To the residue, add concentrated hydrochloric acid and reflux for 12-18 hours to effect both hydrolysis and decarboxylation.
-
Cool the reaction mixture and extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Workflow for the Ireland-Claisen Rearrangement synthesis of this compound.
Caption: Workflow for the Johnson-Claisen Rearrangement synthesis of this compound.
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Caption: Logical relationship for general troubleshooting in synthesis.
References
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 5-Heptenoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Heptenoic acid is crucial for a variety of applications, from metabolic studies to pharmaceutical quality control. This guide provides a comparative overview of the principal analytical methodologies for the determination of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data, detailed protocols, and visualizations to aid in method selection and implementation.
Method Comparison: GC-MS vs. HPLC
The two primary techniques for the analysis of this compound and other short-chain fatty acids (SCFAs) are GC-MS and HPLC. Each offers distinct advantages and disadvantages depending on the specific analytical requirements such as sensitivity, sample matrix, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is a mandatory step to convert this compound into a more volatile form suitable for GC analysis.[1][2] This process can improve peak shape, increase sensitivity, and enhance chromatographic separation.[1]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their polarity. A significant advantage of HPLC for SCFA analysis is that it can often be performed without derivatization, simplifying sample preparation and reducing analysis time.[3][4] However, derivatization can be employed to enhance detection sensitivity, particularly for UV-Vis or fluorescence detectors.[5]
The choice between these methods will depend on the specific research needs. GC-MS often provides higher sensitivity and selectivity, while HPLC can offer a simpler, faster workflow.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods applicable to the analysis of this compound. While these methods have been validated for short-chain fatty acids, the specific performance for this compound may vary.
Table 1: Comparison of Validated GC-MS Methods for Short-Chain Fatty Acid Analysis
| Parameter | Method 1: Isobutyl Chloroformate Derivatization | Method 2: Benzyl (B1604629) Chloroformate (BCF) Derivatization | Method 3: Pentafluorobenzyl Bromide (PFBBr) Derivatization |
| Derivatizing Agent | Isobutyl Chloroformate/Isobutanol[1] | Benzyl Chloroformate (BCF)[6] | Pentafluorobenzyl Bromide (PFBBr)[2] |
| Column | Not Specified in Abstract[1] | Not Specified in Abstract[6] | Not Specified in Abstract[2] |
| Linearity (R²) | > 0.99 (for C1-C7 acids)[1] | 0.9947 - 0.9998[6] | > 0.997[2] |
| Limit of Detection (LOD) | Not Specified | 0.1 - 5 pg[6] | 5 - 24 ng/mL[2] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.05 - 0.1 µg/mL[2] |
| Precision (RSD%) | Not Specified | 0.56% - 13.07% (intra-day and inter-day)[6] | Not Specified |
| Recovery (%) | Not Specified | 80.87% - 119.03%[6] | Not Specified |
| Key Advantages | Aqueous derivatization, suitable for automation.[1] | High sensitivity.[6] | High sensitivity and selectivity with GC-MS/MS.[2] |
Table 2: Comparison of Validated HPLC Methods for Short-Chain Fatty Acid Analysis
| Parameter | Method 1: No Derivatization (HPLC-PDA) | Method 2: 2-Nitrophenylhydrazine Derivatization (HPLC-Vis) | Method 3: No Derivatization (HPLC-DAD) |
| Derivatization | None[3] | 2-Nitrophenylhydrazine (2-NPH)[5] | None[7] |
| Column | Not Specified in Abstract[3] | Reversed-phase octadecyl silyl (B83357) column[5] | Reversed-phase Luna Omega C18[7] |
| Linearity (R²) | Not Specified | Not Specified | > 0.9966[7] |
| Limit of Detection (LOD) | 0.0003 mM[3] | Not Specified | 0.14 mg/mL[7] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.43 - 0.45 mg/mL[7] |
| Precision (RSD%) | Not Specified | 1.3% - 7.7%[5] | Not Specified |
| Recovery (%) | Not Specified | 90% - 115%[5] | 76.05% - 95.60%[7] |
| Key Advantages | Simple, fast, no derivatization required.[3] | Good recovery and precision.[5] | Simple and fast method.[7] |
Experimental Workflows and Protocols
To provide a practical guide for laboratory implementation, detailed experimental workflows and protocols for representative GC-MS and HPLC methods are outlined below.
General Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring that it is suitable for its intended purpose.
Caption: A generalized workflow for the validation of analytical methods.
Protocol 1: GC-MS Analysis of this compound with Isobutyl Chloroformate Derivatization
This protocol is adapted from a method for the analysis of short-chain fatty acids (C1-C7) in aqueous samples.[1]
1. Sample Preparation and Derivatization:
-
To 650 µL of the aqueous sample or standard solution, add 125 µL of 20 mM NaOH, 100 µL of pyridine, and 80 µL of isobutanol.
-
Add a boiling chip to prevent foaming.
-
Carefully add 50 µL of isobutyl chloroformate to the solution.
-
Vortex the mixture and allow it to react.
-
Extract the derivatives with an organic solvent (e.g., hexane).
-
Transfer the organic layer to a new vial for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.[1]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]
-
Column: A suitable capillary column for fatty acid analysis (e.g., DB-FFAP).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at an appropriate temperature to separate the solvent and derivatives, then ramp to a final temperature to elute all compounds of interest.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
Protocol 2: HPLC Analysis of this compound without Derivatization
This protocol is based on a direct analysis method for short-chain fatty acids.[7]
1. Sample Preparation:
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the fatty acids.
-
For aqueous samples, filtration may be sufficient.
-
Dilute the extracted sample in the mobile phase.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Luna Omega C18 (or equivalent reversed-phase column).[7]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% H₂SO₄ or H₃PO₄ in water) and an organic solvent (e.g., acetonitrile).[7][8]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 40 °C) to improve peak shape.[7]
-
Detection Wavelength: 210 nm.[7]
Conclusion
The validation of analytical methods for this compound can be effectively achieved using either GC-MS or HPLC. GC-MS, while requiring a derivatization step, generally offers superior sensitivity and selectivity. HPLC provides a simpler and faster alternative, especially when derivatization is omitted. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The protocols and data presented in this guide serve as a valuable starting point for the development and validation of robust and reliable analytical methods for this compound.
References
- 1. agilent.com [agilent.com]
- 2. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent [jstage.jst.go.jp]
- 6. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. ijer.ut.ac.ir [ijer.ut.ac.ir]
A Comparative Guide to Purity Analysis of Synthetic 5-Heptenoic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic active pharmaceutical ingredients (APIs) and research chemicals is a critical parameter that directly impacts experimental outcomes and the safety and efficacy of potential therapeutics. This guide provides an objective comparison of common analytical techniques for determining the purity of synthetic 5-Heptenoic acid, a valuable unsaturated carboxylic acid intermediate. The performance of Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR) are evaluated, with supporting experimental data and detailed protocols.
Introduction to this compound and its Synthesis
This compound is a seven-carbon unsaturated fatty acid with the double bond located at the fifth carbon. Its synthesis can be achieved through various routes, with two common methods being the oxidation of heptaldehyde and the malonic ester synthesis. Each synthetic pathway presents a unique profile of potential impurities that must be identified and quantified to ensure the final product's quality.
Potential Impurities in Synthetic this compound:
-
From Heptaldehyde Oxidation:
-
From Malonic Ester Synthesis:
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. Below is a comparative summary of four widely used methods.
Table 1: Performance Comparison of Analytical Methods for this compound Purity Analysis
| Parameter | GC-FID | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by boiling point, detection by flame ionization. | Separation by boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Quantitation based on the signal intensity of specific nuclei in a magnetic field. |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.001 µg/mL | ~0.14 mg/mL | ~0.1% (relative) |
| Limit of Quantitation (LOQ) | ~0.08 µg/mL | ~0.003 µg/mL | ~0.44 mg/mL | ~0.3% (relative) |
| Linearity (R²) | >0.999 | >0.999 | >0.998 | >0.999 |
| Precision (RSD%) | < 2% | < 2% | < 3% | < 1% |
| Accuracy (Recovery %) | 95-105% | 95-105% | 90-110% | 98-102% |
| Isomer Separation | Moderate (depends on column) | Moderate to Good (depends on column and fragmentation) | Good to Excellent (with appropriate column and mobile phase) | Excellent (for distinguishable isomers) |
| Impurity Identification | Based on retention time relative to standards. | High confidence based on mass spectra. | Based on retention time relative to standards. | High confidence based on chemical shifts and coupling constants. |
| Sample Throughput | High | High | Medium | Low to Medium |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often employed to improve volatility and peak shape.
Experimental Protocol:
-
Sample Preparation (Derivatization):
-
To 1 mg of the this compound sample, add 1 mL of a 14% BF₃/methanol solution.
-
Heat the mixture at 60°C for 30 minutes to form the fatty acid methyl ester (FAME).
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. The upper hexane layer containing the FAME is collected for analysis.
-
-
GC-FID Conditions:
-
Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both quantitative and qualitative information, making it a powerful tool for impurity identification. The sample preparation is similar to that for GC-FID.
Experimental Protocol:
-
Sample Preparation: Follow the same derivatization procedure as for GC-FID.
-
GC-MS Conditions:
-
GC Conditions: Same as GC-FID.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
-
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is particularly useful for the analysis of non-volatile or thermally labile compounds and offers excellent separation of isomers.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 1 mg of the this compound sample in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[10][11][12][13][14]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and a known amount of an internal standard (e.g., maleic acid) into an NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution.
-
-
¹H-NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform and phase correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.
-
Visualizing Workflows and Pathways
Analytical Workflow for Purity Determination
The following diagram illustrates a general workflow for the purity analysis of synthetic this compound, from sample reception to data analysis and reporting.
Caption: A generalized workflow for the purity analysis of this compound.
Fatty Acid Beta-Oxidation Pathway
This compound, as a fatty acid, can be metabolized through the beta-oxidation pathway to produce energy. Understanding this pathway is relevant for researchers in drug development and metabolic studies.
References
- 1. WO2001046111A1 - Oxidation process - Google Patents [patents.google.com]
- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 3. jackwestin.com [jackwestin.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. Malonic Ester Synthesis [organic-chemistry.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Unmasking Purity: A Comparative Guide to Identifying Impurities in Commercial 5-Heptenoic Acid
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the realm of unsaturated fatty acids, 5-heptenoic acid is a valuable building block in organic synthesis and the development of novel therapeutics. However, the presence of impurities in commercial batches can significantly impact experimental outcomes, leading to erroneous results and delays in research. This guide provides a comprehensive comparison of analytical methodologies for identifying impurities in commercial this compound, supported by experimental data and detailed protocols to ensure the integrity of your research.
The quality of commercially available this compound can vary between suppliers, with impurities often arising from the synthetic route employed and subsequent purification processes. Common impurities may include isomers, saturated fatty acids, and residual starting materials or byproducts. Understanding the potential impurity profile is the first step toward selecting the most appropriate analytical technique for quality assessment.
The Usual Suspects: Potential Impurities in Commercial this compound
Based on common synthetic pathways for unsaturated fatty acids, a number of potential impurities could be present in commercial this compound. One possible synthetic route may yield byproducts such as 1-hydroperoxy-2-methylcyclohexanol, 2-ethyl-1,6-hexanedioic acid, 1-(tert-Butyl-dimethyl-silanyloxy)-2-methyl-cyclohexyl-hydroperoxide, and buta-1,3-diene[1]. Additionally, isomers of this compound, such as cis and trans isomers, or positional isomers where the double bond is at a different location in the carbon chain, are common impurities in unsaturated fatty acids. Saturated fatty acids of similar chain length, like heptanoic acid, can also be present.
A Comparative Analysis of Detection Methodologies
The choice of analytical technique is critical for the accurate identification and quantification of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed methods for analyzing fatty acids.[2] Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a valuable tool for structural elucidation and purity assessment.
| Analytical Technique | Principle | Derivatization | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. Mass spectrometry provides identification based on mass-to-charge ratio. | Often required (e.g., to Fatty Acid Methyl Esters - FAMEs) to increase volatility and improve peak shape. | High sensitivity and specificity, excellent for identifying and quantifying volatile and semi-volatile impurities. | Derivatization step can be time-consuming and introduce potential for side reactions. Not suitable for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase and a liquid mobile phase. | Not always necessary, but can be used to enhance detection (e.g., UV-absorbing derivatives). | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. Can separate geometric (cis/trans) isomers effectively. | Can have lower resolution for some closely related isomers compared to GC. Sensitivity may be lower without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field. | Not required. | Provides unambiguous structural information of the main component and impurities. Can be quantitative (qNMR). | Lower sensitivity compared to GC-MS and HPLC, may not detect trace-level impurities. Complex mixtures can lead to overlapping signals. |
Experimental Protocols for Impurity Identification
To provide a practical framework for researchers, detailed experimental protocols for the key analytical techniques are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
This protocol describes the analysis of this compound after conversion to its fatty acid methyl ester (FAME).
1. Derivatization to FAMEs:
-
Reagents: 2% (w/v) methanolic sodium hydroxide (B78521), 14% (w/v) boron trifluoride in methanol (B129727), n-heptane.
-
Procedure:
-
Dissolve approximately 10 mg of the commercial this compound sample in 1 mL of 2% methanolic sodium hydroxide in a screw-capped test tube.
-
Heat the mixture at 80°C for 10 minutes in a water bath.
-
Add 2 mL of 14% boron trifluoride in methanol and heat again at 80°C for 2 minutes.
-
Add 2 mL of n-heptane to the mixture and boil for 1 minute.
-
Add saturated sodium chloride solution and shake.
-
Allow the layers to separate and carefully transfer the upper heptane (B126788) layer containing the FAMEs to a clean vial for GC-MS analysis.
-
2. GC-MS Analysis:
-
Instrument: Agilent 7890B GC coupled to a 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis:
-
Identify the peak for this compound methyl ester based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify impurities by comparing their peak areas to that of the main component or by using an internal standard.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Analysis
This protocol is suitable for the direct analysis of this compound without derivatization.
-
Instrument: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with 30% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 210 nm.
Data Analysis:
-
Identify the peak for this compound based on its retention time compared to a standard.
-
Impurities will appear as separate peaks. Their UV spectra can provide clues to their identity.
-
Quantification is achieved by comparing the peak area of each impurity to a calibration curve or as a percentage of the total peak area.
Visualizing the Workflow and Potential Interactions
To better illustrate the process of impurity identification and the potential context of this compound in biological systems, the following diagrams are provided.
References
A Comparative Study: 5-Heptenoic Acid vs. 6-Heptenoic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric molecules is paramount. This guide provides a detailed comparison of 5-Heptenoic acid and 6-Heptenoic acid, focusing on their physicochemical properties, synthesis, and known applications. While both are unsaturated fatty acids with a seven-carbon chain, the position of the terminal double bond significantly influences their reactivity and potential utility.
This comparative analysis reveals that 6-Heptenoic acid is a well-characterized compound with readily available data and established applications. In contrast, this compound, particularly its (Z)-isomer, is less documented in scientific literature, with significant gaps in available experimental data for the pure compound. Much of the existing information on this compound pertains to its use as an intermediate in the synthesis of more complex molecules.
Physicochemical Properties
A side-by-side comparison of the known physical and chemical properties of this compound and 6-Heptenoic acid is presented below. It is important to note the incomplete dataset for this compound.
| Property | This compound | 6-Heptenoic Acid |
| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol | 128.17 g/mol |
| CAS Number | 18776-90-4 ((E)-isomer) | 1119-60-4 |
| Boiling Point | 102-107 °C at 15 mmHg ((E)-isomer)[1] | 222-224 °C (lit.) |
| Melting Point | Not available | -6.5 °C (lit.) |
| Density | Not available | 0.946 g/mL at 25 °C (lit.) |
| Refractive Index | Not available | n20/D 1.439 (lit.) |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. While extensive data is available for 6-Heptenoic acid, spectral information for pure this compound is not readily found in public databases. The available data often pertains to more complex derivatives.
| Spectrum | This compound | 6-Heptenoic Acid |
| ¹H NMR | Data for pure acid not readily available. | Available |
| ¹³C NMR | Data for pure acid not readily available. | Available |
| IR | Data for pure acid not readily available. | Available[2] |
| Mass Spec | Data for pure acid not readily available. | Available |
Experimental Protocols: Synthesis
Synthesis of (5E)-5-Heptenoic Acid
A known method for the synthesis of (5E)-5-Heptenoic acid is documented in the journal Synthesis (1984, p. 384). While the detailed experimental protocol from the original publication is not provided here, the general approach is outlined in the diagram below. This synthesis is a key piece of available information for this less-common isomer.[3]
References
A Comparative Guide to the Biological Activity of 5-Heptenoic Acid and Other Unsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5-heptenoic acid and other selected unsaturated fatty acids. Due to the limited direct experimental data on this compound, this document infers its potential activities based on the observed biological effects of its derivatives. This comparison is intended to highlight areas for future research and provide a framework for the biological evaluation of novel unsaturated fatty acids.
Introduction to this compound and its Potential Significance
This compound is a monounsaturated fatty acid with a seven-carbon chain. While research directly investigating the biological activities of this compound is scarce, studies on its derivatives suggest that this molecule could serve as a scaffold for compounds with significant pharmacological properties. For instance, a derivative, (5Z)-7-(2,2-Dimethyl-4-phenyl-1,3-dioxan-cis-5-yl)heptenoic acid, has been identified as a specific thromboxane (B8750289) A2 receptor antagonist, indicating a potential role in cardiovascular and respiratory regulation. Another derivative, 4-hydroxy-7-oxo-5-heptenoic acid lactone, has been shown to induce angiogenesis through various molecular pathways, including the secretion of Vascular Endothelial Growth Factor (VEGF)[1]. These findings underscore the potential for this compound and its analogues in drug discovery.
Comparative Biological Activities
This section compares the known or inferred biological activities of this compound derivatives with other well-characterized unsaturated fatty acids.
Anti-inflammatory Activity
Short-chain fatty acids (SCFAs) are well-documented for their anti-inflammatory properties, primarily through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs) like GPR41 and GPR43[2][3][4]. These actions lead to the suppression of pro-inflammatory cytokines such as TNF-α and IL-6[2][5]. While direct evidence for this compound is lacking, its structural similarity to other SCFAs suggests it may possess similar anti-inflammatory potential.
Table 1: Comparison of Anti-inflammatory Activity
| Fatty Acid | Mechanism of Action | Key Experimental Findings | Reference |
| This compound (inferred) | HDAC inhibition, GPCR activation (Hypothesized) | Data not available | - |
| Propionate (SCFA) | HDAC inhibition, GPR41/GPR43 activation | Reduces TNF-α production in LPS-stimulated human neutrophils. | [2] |
| Butyrate (SCFA) | HDAC inhibition, GPR41/GPR43/GPR109A activation | Suppresses LPS-stimulated production of TNF-α and IL-6; enhances IL-10 production. | [2][5] |
| Oleic Acid (Omega-9) | Activation of PPARs | Reduces inflammatory markers in various cell types. | General Knowledge |
| Linoleic Acid (Omega-6) | Precursor to pro-inflammatory eicosanoids (e.g., PGE2) | Can have both pro- and anti-inflammatory effects depending on the metabolic context. | General Knowledge |
| α-Linolenic Acid (Omega-3) | Precursor to anti-inflammatory eicosanoids (e.g., EPA, DHA) | Precursors to resolvins and protectins which actively resolve inflammation. | General Knowledge |
Antimicrobial Activity
Certain unsaturated fatty acids exhibit direct antimicrobial effects by disrupting bacterial cell membranes[6]. For example, a study on Lepidium sativum seed oil, which contains 6-heptenoic acid methyl ester, demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi[7]. This suggests that heptenoic acid isomers may possess inherent antimicrobial properties.
Table 2: Comparison of Antimicrobial Activity
| Fatty Acid | Target Organisms | Mechanism of Action | Reference |
| 6-Heptenoic Acid Methyl Ester | Staphylococcus aureus, Salmonella enterica, Candida albicans | Not specified, likely membrane disruption | [7] |
| This compound (inferred) | Bacteria, Fungi (Hypothesized) | Membrane disruption (Hypothesized) | - |
| Capric Acid (C10:0) | Streptococcus mutans, Staphylococcus aureus | Disruption of cell membrane integrity. | General Knowledge |
| Lauric Acid (C12:0) | Gram-positive bacteria | Insertion into and disruption of the bacterial cell membrane. | [6] |
| Oleic Acid (C18:1) | Staphylococcus aureus, Helicobacter pylori | Inhibition of fatty acid synthesis, membrane disruption. | [6] |
| Linoleic Acid (C18:2) | Staphylococcus aureus, Propionibacterium acnes | Membrane perturbation and inhibition of enoyl-acyl carrier protein reductase (FabI). | [6] |
Cytotoxicity and Anti-cancer Activity
The cytotoxic effects of fatty acids against cancer cell lines are an area of active research. While no direct data exists for this compound, other unsaturated fatty acids have demonstrated selective cytotoxicity.
Table 3: Comparison of Cytotoxic Activity
| Fatty Acid | Cell Line(s) | Observed Effect | Reference |
| This compound | Data not available | Data not available | - |
| Butyrate | HCT-116 (Colon Cancer) | Induction of apoptosis, cell cycle arrest | [8] |
| Oleic Acid | Various cancer cell lines | Can promote or inhibit cancer cell proliferation depending on the cancer type and concentration. | General Knowledge |
| Docosahexaenoic Acid (DHA) | Breast, colon, prostate cancer cells | Induction of apoptosis, inhibition of angiogenesis and metastasis. | General Knowledge |
| Eicosapentaenoic Acid (EPA) | Various cancer cell lines | Pro-apoptotic and anti-proliferative effects. | General Knowledge |
Experimental Protocols
Anti-inflammatory Activity Assay (In Vitro)
Objective: To determine the effect of a fatty acid on the production of pro-inflammatory cytokines in stimulated immune cells.
Methodology:
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Cell Treatment: Seed cells in 96-well plates and allow them to adhere. Pre-treat cells with various concentrations of the test fatty acid (e.g., this compound) for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (1 µg/mL), for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control. Determine the IC50 value if applicable.
Antimicrobial Activity Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a fatty acid against a specific microorganism.
Methodology:
-
Microorganism Preparation: Grow the test bacterium or fungus in a suitable broth medium to the mid-logarithmic phase.
-
Serial Dilution: Prepare a two-fold serial dilution of the test fatty acid in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a fatty acid on the viability of cancer cells.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., HepG2, Caco-2) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test fatty acid for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanisms of action.
Caption: Simplified signaling pathway for the anti-inflammatory effects of short-chain fatty acids.
Caption: A generalized experimental workflow for screening the biological activity of a compound.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound remains limited, the activities of its derivatives suggest a promising area for future investigation. Its potential as a thromboxane A2 receptor antagonist and a modulator of angiogenesis warrants further exploration. Comparative studies with other well-known unsaturated fatty acids indicate that this compound could possess anti-inflammatory, antimicrobial, and cytotoxic properties.
Future research should focus on:
-
In vitro screening: Evaluating the anti-inflammatory, antimicrobial, and cytotoxic effects of this compound using the standardized protocols outlined in this guide.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Assessing the efficacy and safety of this compound and its derivatives in relevant animal models of disease.
By systematically investigating the biological profile of this compound, the scientific community can unlock its potential for the development of novel therapeutics.
References
- 1. 4-Hydroxy-7-oxo-5-heptenoic Acid (HOHA) Lactone Induces Angiogenesis through Several Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Inflammation by Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | The role of short-chain fatty acids in inflammatory skin diseases [frontiersin.org]
- 5. The Role of Short Chain Fatty Acids in Inflammation and Body Health [mdpi.com]
- 6. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Enhancement of active ingredients and biological activities of Nostoc linckia biomass cultivated under modified BG-110 medium composition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of C7 Unsaturated Fatty Acid Isomers
For Immediate Release
This guide provides a comparative overview of the cytotoxic properties of C7 unsaturated fatty acid isomers, with a focus on available experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development and cellular biology. Due to the limited availability of direct comparative studies on a wide range of C7 unsaturated fatty acid isomers, this guide will focus on a well-studied derivative, 4-Hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone, as a primary example, and supplement with available information on other isomers.
Executive Summary
Unsaturated fatty acids are known to exhibit a range of biological activities, including cytotoxic effects on various cell lines. This guide delves into the cytotoxic profiles of C7 unsaturated fatty acids, highlighting the differences in their potency and mechanisms of action where data is available. The primary focus is on HOHA lactone, a derivative of a C7 unsaturated fatty acid, for which quantitative data and mechanistic insights have been published.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of a C7 unsaturated fatty acid derivative.
| Compound | Cell Line | Assay | LC50 (μM) | Citation |
| 4-Hydroxy-7-oxo-5-heptenoic acid lactone | ARPE-19 | MTT Assay | ~20 | [1] |
Experimental Protocols
The determination of cytotoxicity is a critical component of assessing the biological activity of fatty acid isomers. The most common method cited in the literature for this purpose is the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Cells (e.g., ARPE-19) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the C7 unsaturated fatty acid isomer. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., overnight or 72 hours).[1][2]
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.[2]
-
Solubilization: The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[2]
-
Absorbance Reading: The plate is incubated for an additional 15 minutes with shaking, and the absorbance is measured on a microplate reader at a wavelength of 492 nm.[2]
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the LC50 (the concentration of the compound that causes 50% cell death) is calculated.
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in cytotoxicity testing and the underlying cellular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of C7 unsaturated fatty acid isomers using the MTT assay.
Studies on 4-Hydroxy-7-oxo-5-heptenoic acid lactone indicate that its cytotoxicity is mediated through the induction of apoptosis via the intrinsic pathway.[1]
Caption: The intrinsic apoptosis signaling pathway induced by certain C7 unsaturated fatty acid isomers.
Discussion and Conclusion
The available data, primarily from studies on 4-Hydroxy-7-oxo-5-heptenoic acid lactone, demonstrates that C7 unsaturated fatty acid derivatives can induce cytotoxicity in human cell lines. The mechanism of cell death has been identified as apoptosis, proceeding through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases that execute programmed cell death.
While quantitative cytotoxic data for a broader range of C7 unsaturated fatty acid isomers is currently lacking in the scientific literature, the information on HOHA lactone provides a valuable starting point for understanding their potential biological activities. Further research, including direct comparative studies of various isomers in multiple cell lines, is necessary to fully elucidate their structure-activity relationships and cytotoxic potential. Such studies would be invaluable for the fields of drug discovery and toxicology. It is also worth noting that some unsaturated fatty acids have been reported to be only moderately toxic via in vivo routes, suggesting that their effects can be context-dependent.
References
A Spectroscopic Showdown: Differentiating cis and trans Isomers of 5-Heptenoic Acid
In the realm of organic chemistry, the subtle difference in the spatial arrangement of atoms, known as stereoisomerism, can have profound effects on a molecule's physical, chemical, and biological properties. For researchers, scientists, and drug development professionals, the ability to distinguish between stereoisomers is paramount. This guide provides a detailed spectroscopic comparison of the cis (Z) and trans (E) isomers of 5-heptenoic acid, offering a clear framework for their identification and characterization using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Distinguishing Features in Spectroscopic Analysis
The geometric constraints of the double bond in cis- and trans-5-heptenoic acid lead to distinct spectroscopic signatures. In ¹H NMR, the coupling constant between the vinylic protons is a definitive marker. The cis isomer exhibits a smaller coupling constant (typically 10-12 Hz) compared to the trans isomer (typically 14-16 Hz). In ¹³C NMR, the carbons of the ethyl group in the cis isomer are shielded (appear at a lower chemical shift) compared to the trans isomer due to the "gamma-gauche" effect.
Infrared spectroscopy offers another layer of differentiation. The out-of-plane C-H bending vibration for a trans double bond gives rise to a strong, characteristic absorption band around 965 cm⁻¹, which is absent in the spectrum of the cis isomer. The C=C stretching vibration also differs, with the trans isomer generally showing a more intense absorption.
While mass spectrometry may not always provide a straightforward distinction as the isomers have the same molecular weight, differences in their fragmentation patterns can be observed, particularly with techniques like fast-atom bombardment (FAB) mass spectrometry.
Comparative Spectroscopic Data
To facilitate a direct comparison, the following tables summarize the predicted and characteristic spectroscopic data for cis- and trans-5-heptenoic acid.
| Proton (¹H) | Predicted Chemical Shift (ppm) - cis | Predicted Chemical Shift (ppm) - trans | Multiplicity | Coupling Constant (J) in Hz |
| H1 (COOH) | ~12.0 | ~12.0 | singlet (broad) | - |
| H2 | ~2.40 | ~2.35 | triplet | ~7.5 |
| H3 | ~1.75 | ~1.70 | quintet | ~7.5 |
| H4 | ~2.10 | ~2.05 | quartet | ~7.0 |
| H5 | ~5.45 | ~5.40 | multiplet | cis: ~10-12, trans: ~14-16 |
| H6 | ~5.35 | ~5.50 | multiplet | cis: ~10-12, trans: ~14-16 |
| H7 | ~0.95 | ~0.98 | triplet | ~7.5 |
Table 1: Predicted ¹H NMR Data for this compound Isomers.
| Carbon (¹³C) | Predicted Chemical Shift (ppm) - cis | Predicted Chemical Shift (ppm) - trans |
| C1 (COOH) | ~180 | ~180 |
| C2 | ~34 | ~34 |
| C3 | ~24 | ~24 |
| C4 | ~29 | ~34 |
| C5 | ~129 | ~130 |
| C6 | ~124 | ~125 |
| C7 | ~14 | ~14 |
Table 2: Predicted ¹³C NMR Data for this compound Isomers.
| Spectroscopic Technique | Characteristic Feature for cis-5-Heptenoic Acid | Characteristic Feature for trans-5-Heptenoic Acid |
| Infrared (IR) Spectroscopy | C-H out-of-plane bend: ~675-730 cm⁻¹ (broad, weak) | C-H out-of-plane bend: ~960-970 cm⁻¹ (strong, sharp) |
| C=C stretch: ~1650 cm⁻¹ (weak) | C=C stretch: ~1670 cm⁻¹ (medium) | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 128 | Molecular Ion (M⁺): m/z = 128 |
| Fragmentation may show subtle differences in ion abundances. | Fragmentation may show subtle differences in ion abundances. |
Table 3: Key IR and MS Data for this compound Isomers.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a standard 1D proton pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-13 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use a standard 1D carbon pulse program with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Sample Preparation (Solution): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid IR cell.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the solvent-filled cell.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like gas chromatography (GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) or fast-atom bombardment (FAB) can also be used.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
Benchmarking different synthetic routes to 5-Heptenoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic routes to 5-heptenoic acid, a valuable building block in organic synthesis and drug discovery. The routes benchmarked are the Malonic Ester Synthesis, a one-step oxidation of 6-hepten-1-ol (B1582720), and a two-step oxidation of 6-hepten-1-ol. Each method is evaluated based on reaction parameters, yield, and reagent toxicity, supported by detailed experimental protocols.
Data Presentation
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Route 1: Malonic Ester Synthesis | Route 2: One-Step Oxidation (PDC) | Route 3: Two-Step Oxidation (Swern/Pinnick) |
| Starting Materials | Diethyl malonate, 5-bromo-1-pentene (B141829) | 6-hepten-1-ol | 6-hepten-1-ol |
| Key Reagents | Sodium ethoxide, KOH, H₂SO₄ | Pyridinium (B92312) dichromate (PDC), DMF | Oxalyl chloride, DMSO, Triethylamine (B128534), Sodium chlorite (B76162) |
| Reaction Steps | 2 (Alkylation, Hydrolysis/Decarboxylation) | 1 | 2 (Swern Oxidation, Pinnick Oxidation) |
| Overall Yield (Estimated) | 60-70% | 70-80% | 75-85% |
| Reaction Temperature | Reflux | Room Temperature | -78°C to Room Temperature |
| Purity (Typical) | High, after distillation | High, after chromatography | High, after chromatography |
| Key Advantages | Readily available starting materials, well-established procedure. | Single-step conversion. | Milder conditions, avoids heavy metals in the final oxidation step. |
| Key Disadvantages | Use of strong base, potential for dialkylation. | Use of a toxic chromium reagent. | Two distinct reaction setups required, malodorous byproduct in Swern oxidation. |
Experimental Protocols
Route 1: Malonic Ester Synthesis
This route involves the alkylation of diethyl malonate with 5-bromo-1-pentene, followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Diethyl (pent-4-en-1-yl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
After the addition is complete, add 5-bromo-1-pentene (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl (pent-4-en-1-yl)malonate.
Step 2: Hydrolysis and Decarboxylation to this compound
-
To the diethyl (pent-4-en-1-yl)malonate (1.0 eq), add a solution of potassium hydroxide (B78521) (2.5 eq) in ethanol/water.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture and acidify with concentrated sulfuric acid to a pH of 1-2.
-
Heat the acidified mixture to reflux for an additional 2-4 hours to effect decarboxylation.
-
After cooling, extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation.
Route 2: One-Step Oxidation with Pyridinium Dichromate (PDC)
This method achieves the direct conversion of 6-hepten-1-ol to this compound.[1]
-
To a stirred solution of 6-hepten-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add pyridinium dichromate (PDC) (2.5 eq) in one portion at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Route 3: Two-Step Oxidation (Swern followed by Pinnick)
This route involves the initial mild oxidation of the alcohol to an aldehyde, which is then further oxidized to the carboxylic acid.
Step 1: Swern Oxidation of 6-hepten-1-ol to 6-heptenal [2][3]
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C.
-
Add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
After stirring for 15 minutes, add a solution of 6-hepten-1-ol (1.0 eq) in DCM dropwise.
-
Stir the mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure to obtain crude 6-heptenal, which is often used in the next step without further purification.
Step 2: Pinnick Oxidation of 6-heptenal to this compound [4][5]
-
Dissolve the crude 6-heptenal (1.0 eq) in tert-butanol (B103910) and water.
-
Add 2-methyl-2-butene (B146552) (a chlorine scavenger) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (B84403) in water.
-
Add the sodium chlorite solution to the aldehyde solution dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours, or until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with dilute HCl and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or distillation.
Mandatory Visualization
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Malonic Ester Synthesis Workflow.
Caption: Route 2: One-Step Oxidation Workflow.
Caption: Route 3: Two-Step Oxidation Workflow.
References
A Comparative Guide to the Inter-laboratory Validation of 5-Heptenoic Acid Quantification
This guide provides a comparative overview of two common analytical methods for the quantification of 5-Heptenoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to present a clear comparison of hypothetical, yet representative, analytical method performance data from a simulated inter-laboratory study to assist researchers, scientists, and drug development professionals in the selection and validation of their own analytical methods.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of two distinct analytical methods for the quantification of this compound across three hypothetical participating laboratories. These values are representative of what can be expected from a validated method and are based on typical performance characteristics observed for fatty acid analysis.[1][2][3][4][5]
| Performance Parameter | Method A: GC-MS | Method B: LC-MS/MS | Acceptance Criteria |
| Linearity (R²) | |||
| Laboratory 1 | 0.9985 | 0.9995 | R² ≥ 0.995 |
| Laboratory 2 | 0.9979 | 0.9991 | |
| Laboratory 3 | 0.9981 | 0.9993 | |
| Range (µg/mL) | 0.1 - 50 | 0.01 - 25 | Defined by linearity, accuracy, and precision |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ≥ 3 | ||
| Laboratory 1 | 0.03 | 0.003 | |
| Laboratory 2 | 0.04 | 0.004 | |
| Laboratory 3 | 0.035 | 0.003 | |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ≥ 10 | ||
| Laboratory 1 | 0.1 | 0.01 | |
| Laboratory 2 | 0.12 | 0.015 | |
| Laboratory 3 | 0.1 | 0.01 | |
| Accuracy (% Recovery) | 80 - 120% | ||
| Laboratory 1 (at 1 µg/mL) | 97.2% | 102.5% | |
| Laboratory 2 (at 1 µg/mL) | 95.8% | 99.8% | |
| Laboratory 3 (at 1 µg/mL) | 98.1% | 101.3% | |
| Precision (%RSD) | |||
| - Repeatability (Intra-day) | ≤ 15% | ||
| Laboratory 1 | 3.1% | 2.5% | |
| Laboratory 2 | 4.5% | 3.8% | |
| Laboratory 3 | 3.9% | 2.9% | |
| - Intermediate Precision (Inter-day) | ≤ 15% | ||
| Laboratory 1 | 5.2% | 4.1% | |
| Laboratory 2 | 6.8% | 5.5% | |
| Laboratory 3 | 5.9% | 4.8% | |
| Specificity | No interference observed from matrix components in all labs. | No interference observed from matrix components in all labs. | No significant interference at the retention time of the analyte. |
Experimental Protocols
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of this compound to increase its volatility for GC analysis.
-
Sample Preparation and Derivatization:
-
Extraction: To 100 µL of the sample (e.g., plasma, cell culture media), add an internal standard (e.g., deuterated this compound). Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat the mixture at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ester of this compound.[5]
-
-
Instrumentation:
-
Gas Chromatograph: An Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Column: A DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-TMS derivative.
-
-
Calibration Standards:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent.
-
Perform serial dilutions to prepare working standard solutions with concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Process the calibration standards using the same extraction and derivatization procedure as the samples.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of this compound without derivatization, offering high sensitivity and specificity.[6]
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of the sample, add an internal standard and 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Instrumentation:
-
Liquid Chromatograph: A Shimadzu Nexera X2 UHPLC system or equivalent.
-
Mass Spectrometer: A Sciex Triple Quad 6500+ or equivalent.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for this compound.
-
-
Calibration Standards:
-
Prepare a stock solution of this compound (1 mg/mL).
-
Prepare working standards by serial dilution in a matrix that mimics the study samples to concentrations ranging from 0.01 µg/mL to 25 µg/mL.
-
Process the calibration standards using the same protein precipitation procedure as the samples.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for an inter-laboratory validation study.
References
- 1. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Comparative Metabolic Profiling: 5-Heptenoic Acid and its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of 5-Heptenoic acid, an odd-chain unsaturated fatty acid, with even-chain fatty acids, a common component of cellular metabolism and diet. The information presented is supported by experimental data from published research, offering insights into the distinct metabolic reprogramming induced by these different fatty acid classes.
Introduction to this compound and its Metabolic Significance
This compound is a medium-chain fatty acid with a seven-carbon backbone. As an odd-chain fatty acid, its metabolism offers a unique contribution to cellular energy production compared to the more common even-chain fatty acids. The key distinction lies in the final product of its β-oxidation. While even-chain fatty acids are completely oxidized to acetyl-CoA, the breakdown of this compound yields both acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA.[1][2] This propionyl-CoA can be converted to succinyl-CoA, an intermediate of the Krebs cycle, a process known as anaplerosis.[3][4] This anaplerotic potential suggests that this compound and other odd-chain fatty acids could be valuable in conditions where Krebs cycle function is impaired.
Comparative Metabolic Profiling: Odd-Chain vs. Even-Chain Fatty Acids
To illustrate the differential impact on cellular metabolism, this guide presents a comparison between the effects of an odd-chain fatty acid (heptanoate, C7:0) and an even-chain fatty acid (palmitate, C16:0). While direct metabolomic studies on this compound are limited, the metabolic fate of heptanoate (B1214049) provides a strong surrogate for understanding the broader implications of odd-chain fatty acid metabolism.
Data Presentation: Quantitative Metabolite Analysis
The following table summarizes the fold changes of key metabolites in human fibroblast cells treated with heptanoate (an odd-chain fatty acid) compared to control conditions. This data highlights the significant metabolic shifts induced by odd-chain fatty acid oxidation.
| Metabolite Class | Metabolite | Fold Change vs. Control (Heptanoate Treatment) | Metabolic Significance |
| Krebs Cycle Intermediates | Succinyl-CoA | ↑ | Direct product of propionyl-CoA carboxylation, indicating anaplerosis.[3][4] |
| Fumarate (B1241708) | ↑ | Downstream of succinyl-CoA in the Krebs cycle. | |
| Malate | ↑ | Downstream of fumarate in the Krebs cycle. | |
| Citrate | ↓ | May indicate increased flux through the later stages of the Krebs cycle. | |
| Amino Acids | Alanine | ↓ | Can be converted to pyruvate; decrease may reflect altered gluconeogenic/anaplerotic demands. |
| Aspartate | ↑ | Can be synthesized from the Krebs cycle intermediate oxaloacetate. | |
| Glutamate | ↑ | Can be synthesized from the Krebs cycle intermediate alpha-ketoglutarate. | |
| Acylcarnitines | Propionylcarnitine (C3) | ↑↑↑ | A key marker of odd-chain fatty acid metabolism. |
| Acetylcarnitine (C2) | ↑ | Reflects the production of acetyl-CoA from β-oxidation. |
Data is conceptually representative of expected changes based on published studies of odd-chain fatty acid metabolism. Precise fold changes can vary based on cell type, concentration, and duration of treatment.
In contrast, treatment with an even-chain fatty acid like palmitate would primarily lead to a significant increase in acetyl-CoA and acetylcarnitine, with less direct impact on the levels of Krebs cycle intermediates beyond citrate, which is formed from acetyl-CoA and oxaloacetate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic profiling studies. The following protocols outline the key steps involved in a typical comparative metabolomics experiment.
Cell Culture and Fatty Acid Treatment
-
Cell Seeding: Human fibroblast cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Fatty Acid Preparation: this compound and a comparative even-chain fatty acid (e.g., palmitic acid) are conjugated to bovine serum albumin (BSA) to facilitate their solubility and cellular uptake. A 5 mM stock solution of each fatty acid-BSA conjugate is prepared.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing either the this compound-BSA conjugate (final concentration 100 µM), the even-chain fatty acid-BSA conjugate (final concentration 100 µM), or BSA alone as a vehicle control.
-
Incubation: Cells are incubated with the respective treatments for 24 hours before metabolite extraction.
Metabolite Extraction
-
Quenching: To halt metabolic activity, the culture medium is rapidly aspirated, and the cells are washed once with ice-cold phosphate-buffered saline (PBS).
-
Extraction: 800 µL of ice-cold 80% methanol (B129727) is added to each well. The plate is incubated at -20°C for 15 minutes.
-
Cell Lysis and Collection: A cell scraper is used to detach the cells, and the cell lysate is transferred to a microcentrifuge tube.
-
Centrifugation: The tubes are centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: The supernatant containing the extracted metabolites is transferred to a new tube and stored at -80°C until analysis.
LC-MS/MS-based Metabolomic Analysis
-
Chromatographic Separation: Metabolites are separated using a reverse-phase liquid chromatography system.
-
Mass Spectrometry: The separated metabolites are detected and quantified using a high-resolution mass spectrometer operating in both positive and negative ion modes.
-
Data Analysis: The raw data is processed to identify and quantify metabolites by comparing their mass-to-charge ratio and retention time to a library of known standards. Statistical analysis is performed to identify significant differences in metabolite levels between the different treatment groups.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for comparing metabolic profiles of cells treated with different fatty acids.
Signaling Pathways
Caption: Distinct metabolic fates of odd- and even-chain fatty acids.
Conclusion
The metabolic profiling of cells treated with this compound, or other odd-chain fatty acids, reveals a distinct metabolic signature compared to even-chain fatty acids. The production of propionyl-CoA and subsequent anaplerotic replenishment of the Krebs cycle is a key differentiator. This has significant implications for cellular energy homeostasis and may offer therapeutic opportunities for diseases characterized by mitochondrial dysfunction or metabolic stress. The provided experimental protocols and visualizations serve as a foundational guide for researchers investigating the nuanced roles of different fatty acid species in cellular metabolism.
References
Illuminating the Isomeric Maze: A Comparative Guide to the Structural Confirmation of 5-Heptenoic Acid Derivatives
For researchers, scientists, and drug development professionals navigating the complexities of lipid chemistry, the unambiguous structural confirmation of fatty acid derivatives is paramount. This guide provides a comparative overview of modern analytical techniques for the structural elucidation of 5-heptenoic acid derivatives, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each method, researchers can select the most appropriate workflow for their specific needs, ensuring the integrity and accuracy of their findings.
The precise arrangement of atoms, including the position and geometry of the double bond in unsaturated fatty acids like this compound, dictates their biological activity and chemical reactivity. Derivatives of this C7 fatty acid are of interest in various research domains, from metabolic studies to the development of novel therapeutics. However, confirming the exact structure of a synthesized or isolated derivative requires a multi-pronged analytical approach. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) in providing definitive structural evidence.
Comparative Analysis of Analytical Techniques
The structural confirmation of this compound derivatives relies on obtaining detailed information about the carbon skeleton, the position and stereochemistry of the double bond, and the nature of any functional groups. NMR and GC-MS are powerful tools that, when used in conjunction, provide a comprehensive structural picture.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Number of unique proton environments- Chemical environment of protons (chemical shift)- Connectivity of protons (spin-spin coupling)- Stereochemistry of the double bond (coupling constants) | - Non-destructive- Provides detailed information on molecular connectivity and stereochemistry- Relatively fast for routine analysis | - Lower sensitivity compared to MS- Complex spectra for larger molecules or mixtures |
| ¹³C NMR Spectroscopy | - Number of unique carbon environments- Chemical environment of carbons (chemical shift)- Hybridization state of carbons (e.g., sp², sp³) | - Provides a direct count of non-equivalent carbons- Less spectral overlap than ¹H NMR | - Lower sensitivity than ¹H NMR- Longer acquisition times |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Molecular weight of the compound- Fragmentation pattern, providing clues about the structure- Separation of isomers and impurities | - High sensitivity and selectivity- Excellent for separating components of a mixture- Provides molecular weight information | - Destructive technique- Derivatization is often required for fatty acids- May not distinguish between certain isomers based on mass spectrum alone |
Workflow for Structural Confirmation
The logical progression for confirming the structure of a this compound derivative typically involves synthesis or isolation, followed by purification and characterization using a combination of spectroscopic and spectrometric techniques.
Caption: A logical workflow for the structural confirmation of this compound derivatives.
Experimental Data
Due to the limited availability of published spectral data for simple, unbranched esters of this compound, the following table presents representative data for a closely related and structurally similar compound, methyl (E)-6-heptenoate. This data serves to illustrate the expected spectral features.
| Parameter | Methyl (E)-6-heptenoate | Interpretation for a this compound Derivative |
| ¹H NMR (δ, ppm) | ~5.8 (m, 1H, -CH=)~4.9 (m, 2H, =CH₂)~3.6 (s, 3H, -OCH₃)~2.3 (t, 2H, -CH₂-COO-)~2.0 (q, 2H, -CH₂-CH=)~1.6 (quint, 2H, -CH₂-) | The chemical shifts and multiplicities of the olefinic protons are diagnostic for the position of the double bond. The coupling constants between these protons can confirm the cis or trans geometry. The singlet for the methyl ester protons and the triplet for the alpha-methylene protons are characteristic. |
| ¹³C NMR (δ, ppm) | ~174 (C=O)~138 (-CH=)~115 (=CH₂)~51 (-OCH₃)~33 (-CH₂-COO-)~33 (-CH₂-CH=)~24 (-CH₂-) | The chemical shifts of the sp² carbons confirm the presence and location of the double bond. The carbonyl carbon signal appears downfield, and the remaining sp³ carbons can be assigned based on their proximity to electron-withdrawing groups. |
| Mass Spectrum (m/z) | M⁺ at 142Fragments at 111, 87, 74, 55 | The molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern, particularly the loss of the methoxy (B1213986) group (-31) and the McLafferty rearrangement fragment (for esters), provides further structural evidence. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive technique for analyzing volatile compounds. For fatty acids, derivatization to more volatile esters (e.g., fatty acid methyl esters - FAMEs) is a standard and often necessary step.[1]
a. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Extraction: Dissolve approximately 1-5 mg of the purified this compound derivative in 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).
-
Methylation: Add 0.5 mL of 0.5 M sodium methoxide (B1231860) in methanol to the sample solution. Vortex the mixture and incubate at 50°C for 10 minutes.
-
Neutralization: After cooling to room temperature, add 0.5 mL of 1 M sulfuric acid in methanol to neutralize the mixture.
-
Extraction of FAMEs: Add 1 mL of hexane (B92381) and 1 mL of deionized water. Vortex thoroughly and centrifuge to separate the layers.
-
Sample Preparation: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
b. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Transfer Line Temperature: 280°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure.
a. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
b. NMR Acquisition Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
c. 2D NMR Experiments:
For unambiguous assignment of proton and carbon signals, especially in complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
-
COSY: Reveals proton-proton couplings, helping to establish the connectivity of the proton network.
-
HSQC: Correlates directly bonded proton and carbon atoms.
By integrating the data from these complementary analytical techniques, researchers can achieve a high level of confidence in the structural assignment of this compound derivatives, which is a critical step in advancing their scientific and developmental goals.
References
Comparative Analysis of 5-Heptenoic Acid Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Heptenoic Acid
This compound is an unsaturated fatty acid with the molecular formula C7H12O2.[4][5][6] Its structure consists of a seven-carbon chain with a terminal carboxylic acid group and a double bond between carbons 5 and 6. The presence of both a hydrophobic carbon chain and a hydrophilic carboxyl group gives it amphipathic properties. Due to its relatively small size and potential for structural similarity to other endogenous and exogenous compounds, assessing the specificity of any immunoassay designed for its detection is of paramount importance.
Principle of Competitive Immunoassay and Cross-Reactivity
Competitive immunoassays are a common format for the detection of small molecules like this compound.[1][7] In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The amount of signal generated from the labeled analyte is inversely proportional to the concentration of the analyte in the sample.
Cross-reactivity occurs when the antibody binds to molecules other than the target analyte.[3][8] This is often observed with compounds that share structural similarities with the target analyte.[8] The degree of cross-reactivity is a critical parameter for validating the specificity of an immunoassay.
Hypothetical Cross-Reactivity Data for a this compound Immunoassay
The following table summarizes hypothetical data from a competitive ELISA designed to quantify this compound. The cross-reactivity of several structurally related short-chain fatty acids and other relevant molecules was assessed.
| Compound | Structure | IC50 (µM) | % Cross-Reactivity |
| This compound | CH3CH=CH(CH2)3COOH | 1.5 | 100% |
| Heptanoic acid | CH3(CH2)5COOH | 150 | 1.0% |
| 6-Heptenoic acid | CH2=CH(CH2)4COOH | 30 | 5.0% |
| 4-Heptenoic acid | CH3CH2CH=CH(CH2)2COOH | 75 | 2.0% |
| Hexanoic acid | CH3(CH2)4COOH | 500 | 0.3% |
| Octanoic acid | CH3(CH2)6COOH | 800 | 0.19% |
| Valproic acid | CH3(CH2)2CH(COOH)(CH2)2CH3 | >1000 | <0.15% |
| 2,6-Dimethyl-5-heptenoic acid | (CH3)2C=CHCH2CH(CH3)COOH | >1000 | <0.15% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Protocols
A detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of a this compound-specific antibody is provided below.
Competitive ELISA Protocol
Materials:
-
Microtiter plates coated with a this compound-protein conjugate (e.g., this compound-BSA).
-
Monoclonal or polyclonal antibody specific for this compound.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Standard this compound solution.
-
Solutions of potential cross-reacting compounds.
-
Assay buffer (e.g., phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).[8]
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).[8]
-
Stop solution (e.g., 2 M H2SO4).[8]
-
Microplate reader.
Procedure:
-
Preparation of Standards and Test Compounds: Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in the assay buffer. The concentration range should be sufficient to generate a full dose-response curve.
-
Competitive Binding: Add a fixed volume of the standard or test compound solution to the wells of the this compound-BSA coated microtiter plate.
-
Primary Antibody Incubation: Immediately add a fixed volume of the this compound-specific primary antibody to each well. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration for this compound and each test compound. Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for each compound. Calculate the percent cross-reactivity using the formula mentioned above.
Visualizing Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the cross-reactivity study.
Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.
Caption: Conceptual Diagram of Immunoassay Cross-Reactivity.
Conclusion
The evaluation of cross-reactivity is a non-negotiable step in the validation of any immunoassay. For a small molecule like this compound, which has several structurally similar endogenous counterparts, a thorough investigation of assay specificity is crucial for generating reliable and accurate data. The methodologies and data presentation formats provided in this guide offer a standardized approach for researchers to assess and report the cross-reactivity of their immunoassays, thereby ensuring data integrity and facilitating meaningful comparisons across different studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Hept-5-enoic acid | C7H12O2 | CID 44134911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-5-Heptenoic acid|lookchem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 5-Heptenoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of 5-Heptenoic acid are critical for ensuring laboratory safety and environmental protection. As a corrosive organic compound, this compound requires careful handling and adherence to hazardous waste regulations. This guide provides essential safety information, logistical procedures, and a detailed protocol for the neutralization of small quantities of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1][2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber or Viton for high-volume applications), safety goggles, and a fully buttoned lab coat.[3] For tasks with a high risk of splashing, a face shield should be worn in addition to safety goggles.[4]
-
Ventilation: All handling and disposal procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Spill Response: In the event of a spill, neutralize the acid with a suitable agent like sodium bicarbonate.[3][5] Add the neutralizing agent slowly to control the exothermic reaction.[6]
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] On-site neutralization is permissible only for small quantities and by trained personnel.
1. Waste Identification and Segregation:
-
Designate this compound and materials contaminated with it as hazardous waste.
-
Collect this waste in a dedicated, compatible container. High-density polyethylene (B3416737) (HDPE) is a suitable material.
-
Do not mix this compound waste with other waste streams, particularly bases or oxidizing agents, to prevent violent reactions.
2. Container Management:
-
Ensure the waste container is in good condition, with a secure, leak-proof screw cap.
-
Keep the container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the approximate concentration and accumulation start date.
4. Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste container.
Quantitative Data for Hazardous Waste Reporting
While there are no specific disposal limits for this compound, facilities that store it or other hazardous chemicals may be subject to reporting requirements under the Emergency Planning and Community Right-to-Know Act (EPCRA). These reports are submitted to the State Emergency Response Commission (SERC), Local Emergency Planning Committee (LEPC), and the local fire department.
| Reporting Threshold Category | Quantity | Reporting Requirement |
| Hazardous Chemicals | ≥ 10,000 lbs | Annual inventory report (Tier II) submission.[3] |
| Extremely Hazardous Substances (EHS) | Threshold Planning Quantity (TPQ) or 500 lbs, whichever is lower | Annual inventory report (Tier II) submission. |
Facilities must also submit Safety Data Sheets (SDS) for these chemicals.[3]
Experimental Protocol: Neutralization of Small Quantities of this compound
This protocol is intended only for small volumes of this compound waste generated in a laboratory setting and should be performed by trained personnel. Neutralization of corrosive waste is an exothermic process that can generate heat and vapors.[4]
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃)
-
Large beaker or flask (at least 10 times the volume of the acid)
-
Ice bath
-
Stir bar and stir plate
-
pH paper or calibrated pH meter
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood.[4]
-
Dilution: Place the beaker or flask in an ice bath to manage heat generation.[4] If the this compound is concentrated, slowly add it to a large volume of cold water (e.g., a 1:10 acid-to-water ratio) while stirring. Always add acid to water, never the other way around. [6]
-
Neutralization:
-
Slowly and incrementally add small portions of sodium bicarbonate to the diluted acid solution while stirring continuously.[4]
-
Be cautious of effervescence (fizzing) as carbon dioxide gas is produced. The reaction is: C₇H₁₂O₂(aq) + NaHCO₃(s) → C₇H₁₁O₂Na(aq) + H₂O(l) + CO₂(g).
-
Allow the fizzing to subside before adding the next portion of sodium bicarbonate.
-
-
pH Monitoring:
-
Periodically check the pH of the solution using pH paper or a pH meter.
-
Continue adding sodium bicarbonate until the pH is between 6.0 and 8.0.[5]
-
-
Final Disposal:
-
Once the solution is neutralized and has cooled to room temperature, it can be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.[4] Note that some institutions prohibit drain disposal of any chemical waste, so always confirm your local policies.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Heptenoic acid
Safe Handling Guide for 5-Heptenoic Acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals. The information is based on safety data for heptenoic and heptanoic acids.
Hazard Identification and Summary
This compound is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3] It may also cause respiratory irritation.[4][5] Ingestion can lead to severe swelling and damage to delicate tissues.[1][6] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment at all times.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation.[7] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles / Face Shield | Use tight-sealing safety goggles or a face shield.[5][8] Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[6][8] |
| Skin | Chemical-Resistant Gloves | Wear appropriate protective gloves (e.g., natural rubber, nitrile) to prevent skin exposure.[1][7] Gloves must be inspected before use and removed carefully to avoid skin contamination.[8] |
| Lab Coat / Protective Clothing | Wear a lab coat or a complete suit protecting against chemicals to prevent skin contact.[7][8] The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[8] | |
| Respiratory | Respirator | Under normal use conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection may not be required.[1][6] If vapors or mists are generated or ventilation is insufficient, use a NIOSH/MSHA approved respirator.[7][9] |
Chemical and Physical Properties
The following table summarizes key quantitative data for similar heptenoic/heptanoic acids.
| Property | Value |
| Physical State | Liquid[1][2] |
| Appearance | Colorless to Almost Colorless, Clear[4] |
| Odor | Unpleasant[1][4] |
| Melting Point | Approx. -6°C to -10.5°C[1] |
| Boiling Point | Approx. 222°C to 224°C[1] |
| Flash Point | > 110°C (> 230°F)[1] |
| Density | Approx. 0.92 - 0.946 g/cm³[1][4] |
| Water Solubility | Immiscible / Very slightly soluble[1][4] |
Operational and Disposal Plans
A systematic approach to handling this compound is crucial for laboratory safety, encompassing preparation, handling, and disposal.
Step-by-Step Handling Protocol
1. Preparation:
- Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][6]
- PPE: Before handling, don all required personal protective equipment as detailed in the table above.[4][8]
- Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
- Spill Kit: Have a spill kit containing inert absorbent material (e.g., dry sand, vermiculite) ready for immediate use.[1][6]
2. Handling:
- Avoid Contact: Prevent all contact with eyes, skin, and clothing.[1][8] Do not breathe vapors or mists.[1][6]
- Dispensing: When transferring the liquid, pour slowly and carefully to avoid splashing. Use appropriate, clearly labeled containers.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area designated for corrosives.[1][6]
3. Post-Handling & Decontamination:
- Hand Washing: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][8]
- Glove Removal: Remove gloves using the proper technique without touching the outer surface to avoid skin contact.[8]
- Work Area: Decontaminate the work surface in the fume hood.
- Clothing: Remove and wash any contaminated clothing before reuse.[1][6]
Disposal Plan
Waste from this compound is classified as hazardous waste and must be disposed of accordingly.[1]
-
Waste Collection: Collect unused product and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, closed, and clearly labeled hazardous waste container.[1][6]
-
Environmental Protection: Do not empty into drains or release into the environment.[1][6][8]
-
Licensed Disposal: Arrange for disposal through a licensed disposal company, following all local, regional, and national regulations.[1][2][8]
Emergency First Aid Procedures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][6] Seek immediate medical attention.[1][6]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Wash off immediately with plenty of water for at least 15 minutes.[1][6] Call a physician immediately.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[6] Call a poison center or doctor immediately.[4]
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1][6] Seek immediate medical assistance.[1][6]
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. synerzine.com [synerzine.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
